L-Tryptophan benzyl ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQYRKDGHAPZRF-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426796 | |
| Record name | L-Tryptophan benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4299-69-8 | |
| Record name | L-Tryptophan benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Characteristics of L-Tryptophan Benzyl Ester Hydrochloride (H-Trp-OBzl HCl)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Criticality of Physical Characteristics in Drug Development
In the landscape of peptide synthesis and drug development, the starting materials' physical and chemical integrity is paramount. L-Tryptophan benzyl ester hydrochloride (H-Trp-OBzl HCl), a key building block, is no exception. Its physical characteristics, from melting point to spectral signature, are not merely data points on a certificate of analysis; they are critical parameters that dictate its suitability, reactivity, and stability in complex synthetic workflows. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of properties. It aims to provide a deeper understanding of why these characteristics matter and how to rigorously verify them, ensuring the robustness and reproducibility of your research and development endeavors.
Core Molecular and Physical Properties
This compound hydrochloride is the hydrochloride salt of the benzyl ester of the amino acid L-tryptophan. The benzyl ester group serves as a carboxyl protecting group, a common strategy in peptide synthesis to prevent unwanted side reactions of the carboxylic acid functionality. The hydrochloride salt form generally enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base.
Chemical Structure and Identity
-
IUPAC Name: benzyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
-
Synonyms: H-Trp-OBzl HCl, this compound hydrochloride salt[1]
-
CAS Number: 35858-81-2[1]
-
Molecular Formula: C₁₈H₁₉ClN₂O₂[2]
The fundamental properties are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₉ClN₂O₂ | [2] |
| Molecular Weight | 330.81 g/mol | [2][3] |
| Appearance | White to almost white crystalline powder | [3] |
Thermal and Optical Characteristics
The melting point and optical rotation are fundamental indicators of purity and stereochemical integrity. A sharp, well-defined melting point suggests a high degree of purity, while deviations can indicate the presence of impurities or a different polymorphic form. The specific rotation confirms the presence of the desired L-enantiomer, which is crucial for biological activity.
| Property | Value | Conditions | Source(s) |
| Melting Point | 215-223 °C (may vary with source) | Varies (e.g., 220-223 °C, 215 °C) | [2][4] |
| Specific Optical Rotation | [α]²⁰/D ~ -32° to -35° | c = 1 in Dimethylformamide (DMF) | [2] |
-
Expert Insight: The observed range in melting points across different suppliers highlights the potential for variations in purity or crystalline form. It is crucial to establish an internal standard for incoming material qualification. The specific rotation is a critical quality attribute. A significant deviation from the expected negative value would be a red flag for racemization or contamination with the D-enantiomer.
Solubility Profile: A Key to Application
The solubility of H-Trp-OBzl HCl is a critical parameter for its use in solution-phase peptide synthesis and for the development of analytical methods. While it is generally known to be soluble in polar organic solvents, a more detailed understanding is necessary for practical applications.
| Solvent | Qualitative Solubility | Predicted Quantitative Solubility (mg/mL) | Rationale/Application Context |
| Water | Sparingly soluble | ~0.5-1.0 | While a hydrochloride salt, the bulky benzyl and indole groups limit aqueous solubility. Buffering to an acidic pH may slightly improve solubility. |
| Dimethylformamide (DMF) | Soluble | > 100 | A common solvent for peptide synthesis; high solubility is advantageous. |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 100 | Excellent solvent for creating stock solutions for biological assays or NMR analysis. |
| Methanol (MeOH) | Soluble | ~20-50 | Often used in purification and as a co-solvent in HPLC. |
| Ethanol (EtOH) | Soluble | ~10-25 | Similar to methanol, but often with slightly lower solvating power for polar compounds. |
| Dichloromethane (DCM) | Sparingly soluble | < 5 | Limited solubility is expected due to the polar hydrochloride salt form. May be used in solvent mixtures for chromatography. |
-
Expert Insight: The limited solubility in water and DCM has practical implications. For aqueous-based reactions or extractions, careful pH control and the use of co-solvents may be necessary. For reactions in DCM, a suspension may be formed, or a different solvent system should be considered.
Experimental Protocol: Determining Solubility
A standardized protocol for determining solubility is essential for consistent results.
-
Preparation: Add a known excess amount of H-Trp-OBzl HCl to a fixed volume (e.g., 1 mL) of the solvent of interest in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the dissolved solid. Alternatively, analyze the concentration of the supernatant using a calibrated HPLC-UV method.
-
Calculation: Express the solubility in mg/mL or mol/L.
Figure 1. Workflow for Experimental Solubility Determination.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic data provides an unambiguous identification of H-Trp-OBzl HCl and is a powerful tool for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of H-Trp-OBzl HCl will show characteristic signals for the tryptophan and benzyl ester moieties.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, referenced to TMS at 0 ppm):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Indole N-H | ~11.0 | Singlet (broad) | Exchangeable proton. |
| Aromatic (Indole & Benzyl) | 7.0 - 7.8 | Multiplet | Complex region with overlapping signals from the 9 aromatic protons. |
| Benzyl CH₂ | ~5.2 | Singlet or AB quartet | Protons of the benzyl ester methylene group. |
| α-CH | ~4.3 | Triplet | Alpha-proton of the amino acid backbone. |
| β-CH₂ | ~3.3 | Doublet of doublets | Beta-protons adjacent to the indole ring. |
| Amine NH₃⁺ | 8.5 - 9.0 | Singlet (broad) | Exchangeable protons of the hydrochloride salt. |
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, referenced to DMSO at 39.52 ppm):
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Ester Carbonyl (C=O) | ~170 | Downfield shift due to electronegative oxygens. |
| Aromatic (Indole & Benzyl) | 110 - 137 | Multiple signals in the aromatic region. |
| Benzyl CH₂ | ~67 | Methylene carbon of the benzyl ester. |
| α-C | ~54 | Alpha-carbon of the amino acid. |
| β-C | ~27 | Beta-carbon of the tryptophan side chain. |
-
Expert Insight: When acquiring NMR spectra, DMSO-d₆ is a good solvent choice due to the high solubility of the hydrochloride salt. The broad signals for the N-H and NH₃⁺ protons are characteristic and their integration can be variable. For unambiguous assignment, 2D NMR techniques such as COSY (for ¹H-¹H correlations) and HSQC (for ¹H-¹³C correlations) are invaluable.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of H-Trp-OBzl HCl will be characterized by absorptions corresponding to the amine salt, the ester, and the indole and benzene rings.
Characteristic FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Vibration | Intensity |
| 3400 - 3200 | N-H stretch (indole) | Medium |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 3000 - 2800 | Aliphatic C-H stretch | Medium |
| ~1740 | C=O stretch (ester) | Strong |
| ~1600, ~1450 | C=C stretch (aromatic rings) | Medium-Strong |
| ~1250 | C-O stretch (ester) | Strong |
| ~740 | C-H out-of-plane bend (monosubstituted benzene) | Strong |
-
Expert Insight: The strong carbonyl stretch around 1740 cm⁻¹ is a key diagnostic peak for the presence of the benzyl ester. The broad absorptions in the 2500-3000 cm⁻¹ region, often overlapping with C-H stretches, are characteristic of the stretching vibrations of the ammonium group (NH₃⁺) in the hydrochloride salt.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the molecular ion corresponding to the free base.
-
Expected Molecular Ion (Positive ESI-MS): [M+H]⁺ = 295.14 m/z (for C₁₈H₁₈N₂O₂)
-
Key Fragmentation Pathways:
-
Loss of the benzyl group: A common fragmentation pathway for benzyl esters is the cleavage of the C-O bond, leading to a fragment corresponding to the protonated tryptophan.
-
Fragmentation of the indole side chain: The tryptophan side chain can undergo characteristic fragmentation.
-
Figure 2. Predicted ESI-MS Fragmentation of H-Trp-OBzl.
Stability, Storage, and Handling Considerations
Proper storage and handling are critical to maintain the integrity of H-Trp-OBzl HCl.
-
Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light[2]. Recommended long-term storage is often at 2-8°C under an inert atmosphere to minimize degradation.
-
Stability: H-Trp-OBzl HCl is generally stable under recommended storage conditions. However, as an ester, it is susceptible to hydrolysis, particularly under basic conditions. The presence of the tryptophan indole ring also makes it sensitive to oxidation.
-
Polymorphism: The existence of different crystalline forms (polymorphs) has not been extensively reported for H-Trp-OBzl HCl. However, polymorphism is common in pharmaceutical solids and can affect properties like solubility and melting point. If batch-to-batch variability is observed, a polymorphism screen using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) would be warranted.
Conclusion: A Foundation for Success
A thorough understanding and verification of the physical characteristics of this compound hydrochloride are not academic exercises; they are foundational to the success of any project that utilizes this important building block. By implementing rigorous analytical protocols for incoming material qualification and by being aware of the potential liabilities such as hygroscopicity and hydrolytic instability, researchers can mitigate risks, ensure reproducibility, and accelerate the path from discovery to innovation. This guide provides the framework for that understanding, empowering scientists to use H-Trp-OBzl HCl with confidence and precision.
References
-
Aapptec Peptides. H-Trp-OBzl HCl [35858-81-2]. [Link]
- Google Patents. CN105037240B - The preparation method of tryptophan esters hydrochloride.
Sources
An In-depth Technical Guide to L-Tryptophan Benzyl Ester (CAS 4299-69-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of L-Tryptophan benzyl ester (CAS 4299-69-8), a critical building block in synthetic chemistry. Moving beyond a simple data sheet, this document delves into the causality behind its applications, providing field-proven insights into its synthesis, handling, and role in complex molecular design, particularly in peptide and medicinal chemistry.
Core Molecular Identity and Physicochemical Profile
This compound is the benzyl ester derivative of the essential amino acid L-tryptophan. The strategic addition of the benzyl group to the carboxylic acid moiety serves a crucial purpose: it acts as a protecting group. This protection is fundamental in synthetic applications, preventing the carboxyl group from participating in unwanted side reactions, most notably during the formation of peptide bonds at the amino terminus.
Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | benzyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate[1] |
| CAS Number | 4299-69-8[1] |
| Molecular Formula | C₁₈H₁₈N₂O₂[1][2] |
| Molecular Weight | 294.35 g/mol [2] |
| InChI Key | TYQYRKDGHAPZRF-INIZCTEOSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)N |
| Synonyms | Trp-OBzl, H-Trp-OBzl, L-Tryptophan benzylester[1] |
Physicochemical Properties
The physical properties of this compound are critical for its handling, storage, and application in various solvent systems. It presents as a white to off-white solid, and its stability is key to its successful use in multi-step syntheses.
| Property | Value | Source |
| Melting Point | 77-80 °C (lit.) | [3][4] |
| Boiling Point | 489.9 ± 35.0 °C (Predicted) | [3] |
| Density | 1.247 ± 0.06 g/cm³ (Predicted) | [3] |
| Optical Activity | [α]20/D +9.9° (c = 1 in ethanol) | [3][4] |
| Appearance | White to off-white solid | [3] |
Synthesis and Purification: A Protocol Based on Fischer-Speier Esterification
The most common and efficient method for preparing this compound is through a direct acid-catalyzed esterification, a classic reaction known as the Fischer-Speier esterification. This method is favored for its straightforwardness and use of readily available reagents. The key to a high yield is the effective removal of water, which drives the reaction equilibrium toward the product.
Rationale for Method Selection
The Fischer-Speier esterification is a robust and scalable method. Using an acid catalyst like p-toluenesulfonic acid (p-TsOH) protonates the carboxylic acid, making it more susceptible to nucleophilic attack by benzyl alcohol. The use of a solvent that forms an azeotrope with water (e.g., toluene or 2-methyltetrahydrofuran) allows for the continuous removal of the water byproduct via a Dean-Stark apparatus, ensuring the reaction proceeds to completion. The product is conveniently isolated as its tosylate salt, which is typically a stable, crystalline solid that can be easily purified by recrystallization.
Detailed Experimental Protocol: Synthesis of this compound Tosylate Salt
This protocol is based on established methods for the esterification of amino acids.
Materials:
-
L-Tryptophan
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (or 2-Methyltetrahydrofuran, Me-THF)
-
Diethyl ether
Procedure:
-
Apparatus Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reactant Charging: To the flask, add L-Tryptophan (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (approx. 3-5 eq).
-
Solvent Addition: Add a sufficient volume of toluene to the flask to ensure the reactants are submerged and to fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for several hours (typically 3-6 hours) until no more water is collected.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Slowly add an excess of diethyl ether to the cooled reaction mixture with vigorous stirring to precipitate the this compound tosylate salt.
-
Isolation and Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake with copious amounts of diethyl ether to remove unreacted benzyl alcohol and other impurities.
-
Drying: Dry the purified white solid under vacuum to yield the final product.
Caption: Fischer-Speier esterification workflow.
Applications in Research and Development
The primary utility of this compound lies in its role as a protected amino acid for peptide synthesis.
Peptide Synthesis (SPPS and Solution-Phase)
In both solid-phase peptide synthesis (SPPS) and traditional solution-phase synthesis, protecting the C-terminus of an amino acid is essential to ensure that peptide bond formation occurs in a controlled, stepwise manner at the N-terminus.
-
Rationale: The benzyl ester is stable to the basic conditions often used for Nα-Fmoc deprotection (e.g., piperidine) and the milder acidic conditions for Nα-Boc deprotection (e.g., TFA), making it a versatile protecting group.[5] It can be readily removed at the final stage of synthesis through hydrogenolysis (catalytic hydrogenation), which is orthogonal to many other protecting groups.
Workflow: A Typical Peptide Coupling Cycle
The diagram below illustrates a simplified cycle in solid-phase peptide synthesis where this compound would be the C-terminal residue attached to a resin, or a subsequent Nα-protected tryptophan is coupled to a growing peptide chain.
Sources
A Comprehensive Technical Guide to the Solubility of L-Tryptophan Benzyl Ester
This guide provides an in-depth exploration of the solubility characteristics of L-Tryptophan benzyl ester, a critical parameter for its application in pharmaceutical research, drug development, and peptide synthesis. Recognizing the scarcity of direct public data for this specific compound, this document synthesizes information from closely related tryptophan esters and establishes a framework for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior in various solvent systems.
Executive Summary: The Physicochemical Landscape of this compound
L-Tryptophan, an essential amino acid, is a precursor to the neurotransmitter serotonin and the neurohormone melatonin. Its esterification, particularly to its benzyl ester form (Trp-OBzl), is a common strategy in peptide synthesis to protect the carboxylic acid group and enhance its solubility in organic solvents, facilitating smoother reaction pathways. The benzyl group, being significantly more non-polar than the parent carboxylic acid, drastically alters the molecule's solubility profile, shifting it from being moderately water-soluble to having a preference for organic media.
Understanding the precise solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug delivery systems. This guide will delve into the theoretical underpinnings of its solubility, provide extrapolated solubility data based on analogous compounds, and present detailed, field-proven protocols for its empirical determination.
Physicochemical Properties Influencing Solubility
The solubility of a compound is governed by a delicate interplay of its intrinsic properties and the nature of the solvent. For this compound, the key determinants are:
-
Molecular Structure: The presence of the bulky, hydrophobic benzyl group significantly increases the non-polar surface area of the molecule compared to L-Tryptophan. This fundamentally decreases its aqueous solubility while increasing its affinity for organic solvents.
-
Hydrogen Bonding: The primary amine and the indole nitrogen of the tryptophan moiety can act as hydrogen bond donors, while the ester carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are crucial for solubility in protic solvents like alcohols.
-
Polarity and Lipophilicity: The calculated XLogP3 value for this compound is 3, a significant increase from L-Tryptophan's value, indicating a higher lipophilicity ("oil-loving" nature) and consequently lower hydrophilicity ("water-loving" nature).[1]
-
Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. The melting point of this compound is reported to be in the range of 77-80 °C.[2]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | L-Tryptophan | L-Tryptophan Methyl Ester HCl | DL-Tryptophan Octyl Ester HCl |
| Molecular Weight | 294.35 g/mol [1] | 204.23 g/mol [3] | 254.71 g/mol | 352.9 g/mol |
| Melting Point | 77-80 °C[2] | 290.5 °C (decomposes)[4] | 217-219 °C | Not Available |
| Calculated LogP | 3[1] | -1.06 (XLogP3) | Not Available | Not Available |
| Water Solubility | Very low (estimated) | 11.4 g/L at 25 °C[4] | 0.0119 (mole fraction at 298.2 K)[2] | Sparingly soluble in aqueous buffers |
Solubility Profile: A Data-Driven Estimation
A comprehensive study on L-Tryptophan methyl ester hydrochloride provides an excellent baseline for comparison.[2] The benzyl ester, being more lipophilic than the methyl ester, is expected to exhibit lower solubility in polar solvents like water and methanol, and higher solubility in less polar solvents. Data for the octyl ester further supports this trend.
Table 2: Estimated and Comparative Solubility of L-Tryptophan Esters
| Solvent | L-Tryptophan Methyl Ester HCl (mole fraction at 298.2 K)[2] | DL-Tryptophan Octyl Ester HCl (mg/mL) | This compound (Estimated Qualitative Solubility) | Rationale for Estimation |
| Water | 0.0119 | Sparingly soluble (~0.5 mg/mL in 1:1 DMSO:PBS) | Very Sparingly Soluble to Insoluble | The large, hydrophobic benzyl group significantly reduces affinity for the polar water matrix. |
| Methanol | 0.0334 | Not Available | Soluble | While more lipophilic than the methyl ester, the benzyl ester should still be readily solvated by methanol through hydrogen bonding and polar interactions. Synthesis procedures confirm its solubility in methanol.[5] |
| Ethanol | 0.0074 | ~1 mg/mL | Soluble | Similar to methanol, ethanol is a good solvent for this class of compounds. The slightly lower polarity of ethanol compared to methanol may even be beneficial. |
| Dimethyl Sulfoxide (DMSO) | Not Available | ~25 mg/mL | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. The high solubility of the octyl ester suggests the benzyl ester will also be highly soluble. |
| Dimethylformamide (DMF) | Not Available | ~15 mg/mL | Very Soluble | Similar to DMSO, DMF is an excellent solvent for peptide synthesis and related compounds. Synthesis protocols frequently use DMF as the solvent for this compound.[5] |
| Acetonitrile | 0.000065 | Not Available | Moderately Soluble | Acetonitrile is less polar than the alcohols and may be a less effective solvent, as seen with the methyl ester. |
| Ethyl Acetate | 0.000074 | Not Available | Soluble | The ester functionality and moderate polarity of ethyl acetate should allow for good solvation of the benzyl ester. |
Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol
To obtain definitive solubility data, an empirical approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[6] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility.
The Causality Behind the Shake-Flask Method
The core principle of this method is to create a saturated solution by adding an excess of the solid solute to the solvent and allowing it to equilibrate over a sufficient period. This contrasts with kinetic solubility measurements, which often involve dissolving the compound in a co-solvent (like DMSO) first and then diluting it into an aqueous buffer, which can lead to supersaturated and metastable solutions.[7][8][9] Thermodynamic solubility is a more accurate representation of the compound's intrinsic properties and is crucial for formulation and biopharmaceutical classification.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Experimental Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of clear glass vials with screw caps. The excess should be visually apparent.
-
Add a precise volume of the desired solvent (e.g., 1 mL) to each vial.
-
Include a small magnetic stir bar in each vial.
-
-
Equilibration:
-
Place the vials on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C).
-
Stir the slurries at a constant rate that ensures the solid particles are well-suspended but avoids splashing.
-
Allow the samples to equilibrate for at least 24 hours. For compounds that may form different polymorphs, extending the equilibration time to 48 or 72 hours is recommended to ensure the most stable form is present.[10]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE). This step is critical to remove all undissolved particles.
-
Alternatively, centrifuge the vials at a high speed to pellet the excess solid and then sample the supernatant.
-
-
Quantification:
-
Immediately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Analytical Quantification: A Robust HPLC Method
A reliable HPLC method is essential for accurately quantifying the concentration of this compound in the saturated solutions. The indole ring of tryptophan provides a strong chromophore, making UV detection highly suitable.
Rationale for Method Parameters
-
Reversed-Phase Chromatography: A C18 column is ideal as it separates compounds based on hydrophobicity. This compound, being relatively non-polar, will have a good retention on this stationary phase.
-
Mobile Phase: A gradient of acetonitrile (a common organic modifier) and water is effective for eluting the analyte. The addition of a small amount of an acid like formic acid or trifluoroacetic acid can improve peak shape by protonating any residual silanol groups on the column and ensuring the analyte is in a consistent ionic state.
-
UV Detection: The indole chromophore of tryptophan exhibits strong absorbance at approximately 280 nm. This wavelength provides good sensitivity and selectivity.
Caption: HPLC Quantification Workflow.
Detailed HPLC Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30 °C.
Self-Validation: Calibration and Controls
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Plot the peak area versus concentration to generate a calibration curve. The linearity (R² > 0.999) of this curve validates the method's accuracy over the desired concentration range.
-
Quality Controls: Prepare at least three levels of quality control samples (low, medium, and high concentrations) to be run with the experimental samples to ensure the accuracy and precision of the analysis.
Conclusion and Future Perspectives
The solubility of this compound is a critical parameter that dictates its utility in various scientific applications. While direct published data is limited, a strong understanding of its physicochemical properties and comparative analysis with other tryptophan esters allows for reliable estimations of its solubility profile. It is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, and common organic solvents such as methanol and ethanol, while exhibiting poor aqueous solubility.
For definitive quantitative data, the detailed shake-flask and HPLC protocols provided in this guide offer a robust and self-validating framework for its empirical determination. The insights and methodologies presented herein are designed to empower researchers to confidently handle and utilize this compound in their experimental workflows, ultimately accelerating progress in drug discovery and peptide chemistry.
References
- Google Patents. (n.d.). CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.
-
Cheméo. (n.d.). Chemical Properties of L-Tryptophan (CAS 73-22-3). [Link]
-
Journal of Chemical & Engineering Data. (2021). Determination of l-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. [Link]
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ACS Publications. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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ResearchGate. (n.d.). A simplified HPLC method for determination of tryptophan in some cereals and legumes. [Link]
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Springer. (n.d.). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. [Link]
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ResearchGate. (n.d.). Determination of l -Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K | Request PDF. [Link]
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ResearchGate. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Request PDF. [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
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PrepChem.com. (n.d.). Synthesis of N-[N-(5-Oxo-L-Prolyl)-L-Histidyl]-L-Tryptophan Benzyl Ester. [Link]
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ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]
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Frontiers. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. [Link]
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Royal Society of Chemistry. (2020). New experimental melting properties as access for predicting amino-acid solubility. [Link]
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ResearchGate. (n.d.). How to dissolve tryptophan amino acids?. [Link]
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Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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MDPI. (2020). Saturated Solubility and Thermodynamic Evaluation of l-Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K. [Link]
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Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. [Link]
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ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
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PMC. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]
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Springer. (2019). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. [Link]
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ResearchGate. (2023). Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K. [Link]
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MDPI. (2023). Efficient Degradation of Monoacylglycerols by an Engineered Aspergillus oryzae Lipase: Synergistic Effects of sfGFP Fusion and Rational Design. [Link]
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ResearchGate. (n.d.). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector | Request PDF. [Link]
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A Technical Guide to the Physical Characterization of L-Tryptophan Benzyl Ester and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the physical properties, specifically the appearance and melting point, of L-Tryptophan benzyl ester (Trp-OBzl) and its commonly used N-protected derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but also the underlying scientific context and practical methodologies essential for laboratory work.
Introduction: The Ambiguity of "Trp-OBzl" in Synthetic Chemistry
In the realm of peptide synthesis and medicinal chemistry, "Trp-OBzl" is a frequently used shorthand. However, this abbreviation can be ambiguous and typically refers to one of three common derivatives of this compound. The specific form is dictated by the presence or absence of a protecting group on the α-amino moiety, which is crucial for controlling reactivity during synthesis. Understanding the distinct physical properties of each derivative is fundamental for their correct identification, handling, and application.
The three primary forms encountered are:
-
H-Trp-OBzl : The unprotected this compound, often used as a starting material or in its salt forms for enhanced stability.
-
Boc-Trp-OBzl : The N-α-tert-butyloxycarbonyl protected derivative, a cornerstone in Boc-based solid-phase peptide synthesis.
-
Z-Trp-OBzl : The N-α-benzyloxycarbonyl (or carbobenzyloxy) protected derivative, widely employed in classical solution-phase peptide synthesis.
This guide will systematically address the appearance and melting point of each of these vital compounds.
Physical Properties of Trp-OBzl Derivatives
The visual appearance and melting point are primary indicators of a compound's purity and identity. Deviations from the expected values can signify the presence of impurities, residual solvents, or degradation. The tryptophan molecule, in general, is known to be susceptible to degradation, particularly under light and in the presence of an oxidizing atmosphere.[1][2]
The following table summarizes the key physical data for the common Trp-OBzl derivatives:
| Compound Name | Abbreviation | CAS Number | Molecular Formula | Appearance | Melting Point (°C) |
| This compound | H-Trp-OBzl | 4299-69-8 | C₁₈H₁₈N₂O₂ | Not specified, likely an oil or low-melting solid | 77-80[3] |
| This compound hydrochloride | H-Trp-OBzl·HCl | 35858-81-2 | C₁₈H₁₉ClN₂O₂ | White to off-white powder | Not specified |
| D-Tryptophan benzyl ester hydrochloride | H-D-Trp-OBzl·HCl | 22839-16-3 | C₁₈H₁₉ClN₂O₂ | White to almost white powder or crystals[4] | 215[4] |
| N-α-Boc-L-tryptophan benzyl ester | Boc-Trp-OBzl | 57229-67-1 | C₂₃H₂₆N₂O₄ | White to off-white powder[5] | 139.0-145.0[5] |
| N-α-Z-L-tryptophan benzyl ester | Z-Trp-OBzl | 69876-37-5 | C₂₆H₂₄N₂O₄ | White to off-white powder | 105-108[6] |
Methodologies for Physical Characterization
Accurate and reproducible determination of appearance and melting point is crucial for quality control and experimental success. The following sections detail the standard protocols.
Characterization of Visual Appearance
The visual inspection of a chemical compound is the first line of analysis. It is a qualitative assessment that should be performed under consistent lighting conditions and against a neutral background.
Protocol for Visual Appearance Assessment:
-
Sample Preparation: Place a small, representative sample of the compound onto a clean, dry, white surface, such as a watch glass or a ceramic plate.
-
Illumination: Observe the sample under diffuse, white light. Avoid direct, harsh lighting that can cause glare and obscure the true color and texture.
-
Color Determination: Describe the color of the sample. Use standard terms such as "white," "off-white," "pale yellow," etc. Note any non-uniformity in color.
-
Physical Form Assessment: Characterize the physical form of the solid. Common descriptors include "crystalline powder," "amorphous solid," "needles," "plates," or "chunks."
-
Documentation: Record the observations meticulously in a laboratory notebook. Photographic documentation is also recommended for a more complete record.
The causality behind this seemingly simple protocol lies in standardization. Consistent observation conditions are paramount for reproducibility and for comparing different batches of the same compound.
Melting Point Determination
The melting point of a crystalline solid is a key physical constant that provides information about its purity. A pure compound will typically melt over a narrow range of 1-2°C. Impurities tend to depress and broaden the melting range.
Experimental Protocol for Melting Point Determination:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the closed end.
-
Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating Rate:
-
For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.
-
For a more accurate measurement, a slower heating rate (1-2°C per minute) should be used as the temperature approaches the expected melting point.
-
-
Observation and Recording:
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the last solid particle melts (the completion of melting).
-
The recorded melting point should be expressed as a range between these two temperatures.
-
-
Self-Validation: For ensuring accuracy, the melting point of a known standard with a similar melting range should be determined to verify the calibration of the apparatus.
The rationale for a slow heating rate near the melting point is to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer, thus ensuring an accurate reading.
Workflow for Physical Characterization
The following diagram illustrates the logical workflow for the physical characterization of a new batch of a Trp-OBzl derivative.
Caption: Workflow for the physical characterization of a chemical compound.
Conclusion
The accurate determination of the appearance and melting point of this compound and its N-protected derivatives is a critical first step in their use for research and development. This guide has provided the necessary data, protocols, and scientific context to empower researchers to perform these characterizations with confidence and precision. Adherence to these standardized methods ensures the quality and reliability of the starting materials, which is a prerequisite for the successful synthesis of peptides and other complex molecules.
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Kopf, J., et al. (2017). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate. [Link]
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An In-Depth Technical Guide to the Synthesis of L-Tryptophan Benzyl Ester
Abstract
L-Tryptophan benzyl ester is a critical intermediate in synthetic organic chemistry, most notably in solid-phase and solution-phase peptide synthesis where it serves as a C-terminus protected form of the essential amino acid L-tryptophan.[1] Its benzyl ester moiety provides temporary protection of the carboxylic acid, preventing unwanted side reactions during peptide coupling, while being readily removable under specific conditions. This guide provides a comprehensive, technically-grounded overview of the synthesis of this compound from its parent amino acid. We will delve into the mechanistic underpinnings of the primary synthetic route, provide a detailed, field-proven experimental protocol, discuss methods for purification and characterization, and address common challenges and troubleshooting strategies. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable method for preparing this vital chemical building block.
Introduction: Strategic Importance of Carboxyl Protection
In the intricate architecture of peptide synthesis, the strategic protection and deprotection of reactive functional groups are paramount.[2] Amino acids, the constituent monomers of peptides, possess at least two reactive sites: the α-amino group and the α-carboxyl group. To achieve controlled, sequential amide bond formation, one of these groups must be temporarily masked. The synthesis of this compound addresses the protection of the carboxyl group.
The choice of the benzyl group as a protecting agent is strategic for several reasons:
-
Stability: It is robust enough to withstand the conditions of peptide coupling and N-α-amino group deprotection (e.g., basic conditions for Fmoc removal or mild acid for Boc removal).
-
Orthogonality: It can be cleaved under conditions that typically do not affect other common protecting groups used for amino acid side chains.
-
Cleavage Conditions: The benzyl ester is typically removed via hydrogenolysis (catalytic hydrogenation), a mild and efficient method that does not induce racemization at the α-carbon.
This guide focuses on the most direct and widely adopted method for this transformation: the Fischer-Speier esterification.[3]
Synthetic Strategy: The Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] For the synthesis of this compound, this involves reacting L-tryptophan with benzyl alcohol in the presence of a strong acid catalyst.
The Challenge of Equilibrium
Fischer esterification is an equilibrium-controlled process.[5] The reaction can be represented as:
L-Tryptophan + Benzyl Alcohol ⇌ this compound + Water
To achieve a high yield, the equilibrium must be shifted to the right, favoring the product. This is accomplished by adhering to Le Châtelier's principle, primarily through one of two strategies:
-
Using an Excess of a Reactant: Employing a large excess of benzyl alcohol can drive the reaction forward.[6]
-
Removing Water as it Forms: This is the more common and efficient approach. A solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene, or cyclohexane) is used, and the water is physically removed from the reaction mixture using a Dean-Stark apparatus.[3][7]
The Role of the Acid Catalyst
The acid catalyst is essential for the reaction to proceed at a practical rate.[5] The mechanism involves the protonation of the carbonyl oxygen of the tryptophan's carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic benzyl alcohol.[4][8]
Commonly used catalysts include:
-
p-Toluenesulfonic acid (p-TsOH): A strong organic acid that is solid and easy to handle. It is highly effective and is the catalyst of choice for this protocol.[9]
-
Sulfuric Acid (H₂SO₄): A strong mineral acid, though its use can sometimes lead to side reactions like sulfonation or polymerization, especially with sensitive substrates like benzyl alcohol.[10][11]
-
Hydrogen Chloride (HCl): Can be bubbled through the reaction mixture as a gas or used in a solution.[12]
The catalyst not only facilitates the forward reaction but also protonates the amino group of tryptophan, preventing it from engaging in unwanted side reactions. Furthermore, using an acid like p-TsOH allows for the isolation of the product as a stable, crystalline tosylate salt, which simplifies purification.[3][9]
Mechanistic Deep Dive: The PADPED Pathway
The mechanism of the Fischer esterification is a sequence of protonation and deprotonation steps coupled with nucleophilic addition and elimination, often summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[6]
-
Protonation: The carbonyl oxygen of L-tryptophan is protonated by the acid catalyst (p-TsOH). This enhances the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A lone pair of electrons from the oxygen atom of benzyl alcohol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is an intramolecular or solvent-mediated process.
-
Formation of a Good Leaving Group: The newly formed hydroxyl group is protonated by the acid catalyst, converting it into a water molecule, which is an excellent leaving group.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the water molecule.
-
Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Detailed Experimental Protocol: Synthesis of this compound Tosylate Salt
This protocol describes a reliable and scalable method for synthesizing the tosylate salt of this compound using azeotropic removal of water.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| L-Tryptophan | 204.23 | 20.42 g | 1.0 | Ensure dry. |
| Benzyl Alcohol | 108.14 | 54.07 g (52 mL) | 5.0 | Use a fresh, clean bottle. Acts as reagent and solvent. |
| p-Toluenesulfonic acid monohydrate | 190.22 | 20.92 g | 1.1 | Catalyst and salt former. |
| Toluene | 92.14 | 200 mL | - | Azeotroping solvent. |
| Diethyl Ether | 74.12 | ~400 mL | - | For precipitation/crystallization. |
| Round-bottom flask (500 mL) | - | 1 | - | |
| Dean-Stark Apparatus & Condenser | - | 1 set | - | |
| Magnetic Stirrer & Hot Plate | - | 1 | - | |
| Buchner Funnel & Filter Flask | - | 1 set | - |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Charging Reactants: To the flask, add L-tryptophan (20.42 g, 0.1 mol), p-toluenesulfonic acid monohydrate (20.92 g, 0.11 mol), benzyl alcohol (52 mL, 0.5 mol), and toluene (200 mL).[3]
-
Azeotropic Reflux: Heat the mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until water ceases to collect in the trap (theoretical amount of water is ~1.8 mL from the reaction plus ~2.0 mL from the p-TsOH monohydrate).
-
Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is Dichloromethane:Methanol (9:1). The product spot will have a higher Rf value than the starting L-tryptophan.
-
Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. As it cools, the product may begin to crystallize. To induce complete precipitation, slowly add diethyl ether (~400 mL) to the cooled reaction mixture while stirring.
-
Isolation of Product: Cool the resulting slurry in an ice bath for 30-60 minutes to maximize crystallization. Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of cold diethyl ether (50 mL each) to remove residual benzyl alcohol and toluene.
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved. The expected yield is typically in the range of 80-90%.
Product Characterization and Validation
Confirming the identity and purity of the synthesized this compound is a critical self-validating step.
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Approximately 77-80 °C.[13]
Spectroscopic Data
The following table summarizes the expected analytical data for the validation of the final product.
| Technique | Key Feature | Expected Result | Causality/Interpretation |
| ¹H NMR | Benzyl -CH₂- | Singlet at ~5.1-5.2 ppm | Protons of the ester methylene group adjacent to the phenyl ring. |
| Aromatic Protons | Multiplets from ~7.0-7.7 ppm | Overlapping signals from the indole ring, benzyl ring, and tosylate group. | |
| Indole N-H | Broad singlet at ~11.0 ppm | Characteristic proton on the indole nitrogen. | |
| IR Spectroscopy | Ester C=O Stretch | Strong absorption at ~1740-1750 cm⁻¹ | Shifted from the carboxylic acid C=O (~1600 cm⁻¹ in zwitterionic tryptophan) to a higher frequency, confirming ester formation.[14] |
| N-H Stretch | Bands around 3300-3400 cm⁻¹ | Corresponds to the primary amine (as an ammonium salt) and the indole N-H. | |
| Mass Spec (ESI+) | Molecular Ion (M+) | m/z ~295.14 | Corresponds to the [M+H]⁺ of the free ester (C₁₈H₁₈N₂O₂), where M is the free base.[15] |
Troubleshooting and Field-Proven Insights
-
Problem: Low Yield.
-
Cause: Incomplete reaction due to residual water.
-
Solution: Ensure all glassware is scrupulously dry. Extend the reflux time until no more water collects in the Dean-Stark trap. Ensure the molar ratio of benzyl alcohol is sufficiently high.
-
-
Problem: Product is an Oil or Gummy Solid.
-
Cause: Incomplete removal of benzyl alcohol or toluene.
-
Solution: Ensure thorough washing of the filter cake with cold diethyl ether. If the product is still impure, it can be recrystallized from a suitable solvent system like ethanol/ether.
-
-
Problem: Darkening of the Reaction Mixture.
-
Cause: Potential polymerization of benzyl alcohol or degradation of tryptophan, possibly due to excessive heat or too strong of an acid catalyst if H₂SO₄ is used.[11]
-
Solution: Maintain a controlled reflux temperature. p-TsOH is generally a milder and more reliable catalyst for this transformation, minimizing charring.
-
Conclusion
The Fischer-Speier esterification of L-tryptophan with benzyl alcohol, facilitated by p-toluenesulfonic acid and azeotropic water removal, stands as an authoritative and highly efficient method for the synthesis of this compound. The protocol detailed herein is robust, scalable, and provides the product in high yield and purity as a stable tosylate salt. The key to success lies in the rigorous exclusion of water to drive the reaction equilibrium towards completion. Proper characterization via NMR, IR, and mass spectrometry provides the necessary validation of the final product, ensuring its suitability for demanding applications such as pharmaceutical peptide synthesis.
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Journal of the American Society for Mass Spectrometry. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. [Link]
-
Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Institute of Organic Chemistry, Saarland University. [Link]
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-
The Journal of Organic Chemistry. (n.d.). Protection of tryptophan with the formyl group in peptide synthesis. ACS Publications. [Link]
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Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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-
National Center for Biotechnology Information. (2022, August 31). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. PubMed Central. [Link]
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Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
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ResearchGate. (n.d.). Esterification of Amino Acids and Mono Acids Using Triphosgene. [Link]
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RSC Publishing. (n.d.). Protection of tryptophan in peptide synthesis. The use of crown ethers. [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. [Link]
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Pearson. (2024, October 3). Reactions of Amino Acids: Esterification: Videos & Practice Problems. [Link]
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ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Sciencemadness Discussion Board. (2020, May 12). (Lab report) Making benzyl acetate by fischer esterification. [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
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SLS Ireland. (n.d.). This compound, 98%. [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
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ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... [Link]
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L-Tryptophan Benzyl Ester Tosylate Salt: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of L-Tryptophan benzyl ester tosylate salt, a critical building block in contemporary chemical and pharmaceutical sciences. Moving beyond a simple product specification sheet, this document elucidates the core chemical principles underpinning its utility, provides field-proven experimental protocols, and explores its diverse applications in peptide synthesis and drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile compound to advance their scientific objectives. We will delve into the strategic advantages conferred by the tosylate salt form, detail its application in solid-phase peptide synthesis (SPPS), and examine its role in the development of novel therapeutics, including neurokinin-1 (NK-1) receptor antagonists.
Introduction: The Strategic Importance of this compound Tosylate Salt
L-Tryptophan and its derivatives are integral to a multitude of biological processes and serve as key precursors in the synthesis of various bioactive molecules.[1][2][3] In the realm of chemical synthesis, particularly in the assembly of peptides and the development of pharmaceuticals, precise control over the reactivity of the amino acid's functional groups is paramount. This compound tosylate salt emerges as a strategically designed intermediate that addresses several key challenges in organic synthesis.
The core utility of this compound lies in the orthogonal protection of L-Tryptophan's carboxyl and amino functionalities. The benzyl ester serves as a robust protecting group for the carboxylic acid, while the p-toluenesulfonate (tosylate) salt effectively shields the primary amine. This dual protection scheme allows for the selective and sequential formation of peptide bonds, a cornerstone of both solution-phase and solid-phase peptide synthesis.[4][5]
The choice of the tosylate as the counterion is not arbitrary. Compared to other common salts like hydrochlorides, tosylate salts of amino acid esters often exhibit enhanced stability, crystallinity, and improved handling characteristics.[6] This facilitates purification and storage, ensuring the high purity required for pharmaceutical applications.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound tosylate salt is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₆N₂O₅S | Calculated |
| Molecular Weight | 482.55 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds[7] |
| Melting Point | Not widely reported; expected to be a stable solid at room temperature. | |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Methanol. Sparingly soluble in aqueous solutions.[8] | Inferred from general knowledge of tosylate salts and peptide synthesis solvents.[4][8] |
| Optical Rotation | Specific rotation is a key quality control parameter for ensuring enantiomeric purity. |
Core Applications in Peptide Synthesis
The primary application of this compound tosylate salt is as a building block in peptide synthesis. The tosylate salt of the amino ester is a convenient form for introducing the C-terminal amino acid in solution-phase synthesis or for coupling reactions in solid-phase peptide synthesis (SPPS).
The Role of the Tosylate Counterion in Peptide Coupling
In peptide synthesis, the free amino group of one amino acid or peptide attacks the activated carboxyl group of another. When using an amino acid ester salt, the amino group is protonated. Before the coupling reaction can proceed, this proton must be neutralized by a non-nucleophilic base.
The general workflow for a coupling step in SPPS is illustrated below:
Figure 1: General workflow for coupling this compound tosylate salt in SPPS.
The tosylate anion is a weak base, and its presence is generally considered benign in the coupling reaction. The primary role of neutralization is performed by an added tertiary amine base, such as N,N-diisopropylethylamine (DIEA).[4]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling
The following is a generalized, yet detailed, protocol for the coupling of this compound tosylate salt onto a resin-bound peptide with a free N-terminal amine, using an automated peptide synthesizer.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound tosylate salt
-
Coupling reagent (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Protocol:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in the reaction vessel.[9]
-
Fmoc Deprotection (if applicable): The N-terminal Fmoc group of the resin-bound peptide is removed by treating with 20% piperidine in DMF. This is typically a two-step process (e.g., 5 minutes followed by 15 minutes).[8] The resin is then thoroughly washed with DMF to remove all traces of piperidine.
-
Activation of this compound Tosylate Salt:
-
In a separate vial, dissolve this compound tosylate salt (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., HATU, 3-5 equivalents) to this solution.
-
Add DIEA (6-10 equivalents) to neutralize the tosylate salt and facilitate the activation. The solution should be gently agitated for a few minutes to ensure complete activation. The pH of the solution should be monitored to ensure it is basic (pH 8-9).[10]
-
-
Coupling Reaction: The activated L-Tryptophan solution is transferred to the reaction vessel containing the deprotected peptide-resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.[9]
-
Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.[4]
-
Monitoring the Coupling Reaction: A small sample of the resin can be taken for a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative test (yellow beads) indicates a complete coupling reaction.
-
Capping (Optional): If the coupling is incomplete, any unreacted amino groups can be "capped" by acetylation with acetic anhydride and DIEA to prevent the formation of deletion sequences in subsequent steps.
-
Chain Elongation: The cycle of deprotection and coupling is repeated with the next desired amino acid until the peptide sequence is complete.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups, as well as the C-terminal benzyl ester, must be removed.
The benzyl ester is typically cleaved under strongly acidic conditions, often concurrently with cleavage from the resin and removal of other acid-labile side-chain protecting groups. A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), water, and scavengers.[4][7]
Caution: The indole side chain of tryptophan is susceptible to modification by carbocations generated during the cleavage process.[4] Therefore, the inclusion of scavengers such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) in the cleavage cocktail is crucial to protect the tryptophan residue.[4]
Applications in Drug Discovery and Development
This compound and its derivatives are valuable scaffolds in medicinal chemistry for the development of novel therapeutic agents.[1][11][12]
Neurokinin-1 (NK-1) Receptor Antagonists
A significant application of this compound derivatives is in the development of antagonists for the neurokinin-1 (NK-1) receptor.[11] The NK-1 receptor is a G-protein coupled receptor whose endogenous ligand is Substance P. This receptor is implicated in a variety of physiological processes, including pain, inflammation, and emesis.
N-acyl-L-tryptophan benzyl esters have been identified as potent and selective NK-1 receptor antagonists.[11] Structure-activity relationship (SAR) studies have shown that modifications to both the N-acyl group and the benzyl ester moiety can significantly impact the affinity and selectivity of these compounds for the NK-1 receptor.[11] For example, the 3,5-bis(trifluoromethyl)benzyl ester of N-acetyl-L-tryptophan was found to be a particularly potent antagonist.[11]
The interaction of these antagonists with the NK-1 receptor is believed to involve key binding interactions within the transmembrane domains of the receptor.
Figure 2: Mechanism of action of this compound-based NK-1 receptor antagonists.
Other Therapeutic Areas
The versatility of the L-Tryptophan scaffold extends beyond NK-1 antagonism. Derivatives are being investigated for a range of other therapeutic applications:
-
LAT1 Inhibitors: Certain L-Tryptophan derivatives have shown inhibitory activity against the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancer cells and is crucial for their growth and proliferation.[12][13][14]
-
Antiviral and Antimicrobial Agents: The unique structure of the indole ring of tryptophan makes it an attractive starting point for the design of novel antiviral and antimicrobial compounds.[15]
-
Central Nervous System (CNS) Disorders: Given tryptophan's role as a precursor to serotonin, its derivatives are of interest in the development of drugs for CNS disorders.[2]
Conclusion and Future Perspectives
This compound tosylate salt is a highly valuable and versatile building block for researchers in both academic and industrial settings. Its well-defined chemical properties and strategic protecting group arrangement facilitate its use in the complex and precise art of peptide synthesis. Furthermore, its role as a key intermediate in the synthesis of potent NK-1 receptor antagonists highlights its significance in drug discovery.
Future research is likely to expand the utility of this compound and its derivatives. The development of more efficient and greener synthetic methodologies will continue to be a focus. Moreover, the exploration of new therapeutic applications for L-Tryptophan-based compounds, driven by a deeper understanding of their interactions with biological targets, holds significant promise for the future of medicine.
References
-
A Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
- Babu, V. V. S., & Patil, B. (2005). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. Letters in Organic Chemistry, 2(4), 319-322.
- Chen, J., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1168817.
- Macleod, A. M., et al. (1993). Identification of L-tryptophan derivatives with potent and selective antagonist activity at the NK1 receptor. Journal of Medicinal Chemistry, 36(15), 2044-2045.
- Wängberg, O., et al. (2022). The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5). ChemistryOpen, 11(9), e202200115.
- Wängberg, O., et al. (2022). The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5). ChemistryOpen, 11(9), e202200115.
- Melkonyan, L. G., & Avetisova, G. V. (2026). Production of L-tryptophan for food, feed, and pharmaceutical applications. Bioactive Compounds in Health and Disease, 9(1), 1-15.
-
Peptide Synthesis. (2024). In Chemistry LibreTexts. Retrieved from [Link]
- Ren, X., et al. (2023). A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli. Frontiers in Bioengineering and Biotechnology, 11, 1261832.
- Methods and protocols of modern solid phase peptide synthesis. (2014). In Methods in Molecular Biology (Vol. 1184, pp. 3-29). Humana Press.
- Wängberg, O., et al. (2022). The Evaluation of l-Tryptophan Derivatives as Inhibitors of the l-Type Amino Acid Transporter LAT1 (SLC7A5). ChemistryOpen, 11(9), e202200115.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Retrieved from [Link]
- Zhang, Z., et al. (2022). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules, 27(19), 6700.
-
Synthesis of N-[N-(5-Oxo-L-Prolyl)-L-Histidyl]-L-Tryptophan Benzyl Ester. (n.d.). PrepChem.com. Retrieved from [Link]
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- 15. mdpi.com [mdpi.com]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Hydrochloride Salt of L-Tryptophan Benzyl Ester
Foreword for the Modern Researcher
In the intricate world of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving high-purity, well-defined target molecules. Among the arsenal of protected amino acids, L-Tryptophan benzyl ester hydrochloride stands out as a cornerstone building block. Its benzyl ester moiety provides robust protection for the carboxylic acid, while the hydrochloride salt form ensures stability and ease of handling. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering not just a collection of protocols, but a deep dive into the causality behind the experimental choices that ensure success in the laboratory. We will explore its synthesis, purification, characterization, and critical applications, with a focus on scientific integrity and field-proven insights.
Part 1: Core Chemistry and Structural Elucidation
The hydrochloride salt of this compound is a crystalline solid that is soluble in polar organic solvents such as methanol and water. Its enhanced stability over the free base makes it an ideal reagent for storage and handling in a laboratory setting.
Physicochemical Data
A thorough understanding of the fundamental properties of this compound is the first step towards its effective utilization.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₉ClN₂O₂ | [1] |
| Molecular Weight | 346.81 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | Approximately 215 °C | [3] |
| Solubility | Soluble in methanol and water | [4] |
Spectroscopic Signature for a Self-Validating System
The identity and purity of this compound hydrochloride must be rigorously confirmed before its inclusion in any synthetic workflow. The following spectroscopic data, while based on closely related structures and foundational chemical principles, provide a reliable fingerprint for this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent such as DMSO-d₆, the ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons (typically between δ 7.0 and 8.0 ppm), the aromatic protons of the benzyl group (multiplet around δ 7.3-7.5 ppm), the benzylic protons as a singlet around δ 5.3 ppm, and the α- and β-protons of the tryptophan backbone. The NH proton of the indole and the ammonium protons will also be present, with their chemical shifts being solvent-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct resonances for the carbonyl carbon of the ester (around δ 165 ppm), the aromatic carbons of both the indole and benzyl groups (in the δ 110-140 ppm region), the benzylic carbon (around δ 66 ppm), and the aliphatic carbons of the tryptophan side chain and backbone.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The infrared spectrum provides a rapid and effective method for identifying key functional groups. Expect to observe a strong absorption band for the ester carbonyl (C=O) stretch around 1740 cm⁻¹. The N-H stretching vibration of the indole ring will appear around 3400 cm⁻¹, while the broad absorption from the ammonium hydrochloride salt will be centered around 3000 cm⁻¹. Aromatic C-H stretching and bending vibrations will also be present.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will typically show the molecular ion for the free base (this compound) at an m/z corresponding to [M+H]⁺, where M is the mass of the free base (294.35 g/mol ). The fragmentation pattern of tryptophan derivatives is well-characterized and often involves the loss of the side chain, providing further structural confirmation[5][6].
Part 2: Synthesis and Purification – From Benchtop to High Purity
The synthesis of this compound hydrochloride is most commonly achieved via the Fischer-Speier esterification. This method involves the acid-catalyzed reaction of L-tryptophan with benzyl alcohol.
Synthetic Workflow: A Logical Progression
The following diagram illustrates the key stages of the synthesis and purification process, emphasizing the logical flow from starting materials to the final, pure product.
Caption: A streamlined workflow for the synthesis and purification of this compound hydrochloride.
Detailed Experimental Protocol: A Reproducible Method
This protocol is based on established Fischer-Speier esterification procedures for amino acids[7][8][9][10].
Materials:
-
L-Tryptophan
-
Benzyl alcohol (anhydrous)
-
Hydrogen chloride (gas or a solution in a compatible solvent) or Thionyl chloride
-
Anhydrous diethyl ether
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser and gas inlet/outlet
-
Magnetic stirrer and stir plate
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet, suspend L-Tryptophan (1 equivalent) in anhydrous benzyl alcohol (used in excess, typically 5-10 equivalents). Causality: Using an excess of benzyl alcohol drives the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield.
-
Acidification: Cool the stirred suspension in an ice bath. Slowly bubble dry hydrogen chloride gas through the mixture until saturation is achieved. Alternatively, thionyl chloride (1.1 equivalents) can be added dropwise at 0 °C. Causality: The strong acid protonates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the benzyl alcohol. Thionyl chloride reacts with the alcohol to in-situ generate HCl.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux (typically around 80-100 °C, depending on the boiling point of the azeotrope) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Azeotropic removal of water, if a suitable solvent is used, also drives the equilibrium forward.
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add anhydrous diethyl ether to the stirred solution until a white precipitate forms. Causality: The hydrochloride salt of the ester is insoluble in the non-polar diethyl ether, allowing for its separation from the excess benzyl alcohol and other soluble impurities.
-
Purification by Recrystallization: Collect the crude product by vacuum filtration and wash with cold diethyl ether. For further purification, dissolve the crude solid in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. Causality: Recrystallization is a powerful purification technique that relies on the difference in solubility of the desired compound and impurities in a given solvent system at different temperatures.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/diethyl ether mixture, and dry under vacuum to yield pure this compound hydrochloride.
Part 3: Strategic Application in Peptide Synthesis
The primary and most critical application of this compound hydrochloride is as a protected amino acid in both solid-phase and solution-phase peptide synthesis[11][12].
The Benzyl Ester as a Carboxyl Protecting Group
The benzyl ester serves as a robust protecting group for the carboxylic acid functionality of tryptophan. This protection is essential to prevent the carboxyl group from participating in undesired side reactions during the amide bond formation with the incoming amino acid.
Deprotection Strategy: The Art of Unmasking
The removal of the benzyl ester is a critical step in the final stages of peptide synthesis. The most common and efficient method is catalytic hydrogenation.
Caption: The catalytic hydrogenation pathway for the deprotection of the benzyl ester group.
Detailed Protocol for Catalytic Hydrogenation:
-
Setup: Dissolve the benzyl-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. Causality: Palladium on carbon is a highly effective heterogeneous catalyst for hydrogenation reactions.
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir the mixture vigorously. Causality: Vigorous stirring ensures efficient contact between the substrate, the catalyst, and the hydrogen gas.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Navigating the Challenges: Tryptophan-Specific Side Reactions
The indole side chain of tryptophan is susceptible to oxidation and alkylation under acidic conditions, which are often employed during peptide synthesis and deprotection[13][14]. The use of scavengers, such as triethylsilane (TES) or 1,2-ethanedithiol (EDT), in the cleavage cocktail is crucial to quench reactive cationic species that can otherwise modify the tryptophan residue[3].
Part 4: Handling, Storage, and Safety
As a responsible scientist, proper handling and storage of all chemical reagents are non-negotiable.
-
Storage: this compound hydrochloride should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Avoid inhalation of dust and contact with skin and eyes.
Conclusion: A Versatile and Indispensable Reagent
This compound hydrochloride is more than just a protected amino acid; it is a testament to the elegance and precision of modern synthetic chemistry. Its robust protection, coupled with straightforward deprotection, makes it an invaluable tool in the synthesis of complex peptides and the development of novel therapeutics. This guide has aimed to provide not only the "how" but also the "why," empowering researchers to utilize this compound with a deeper understanding and greater confidence in their synthetic endeavors.
References
-
Royal Society of Chemistry. (2024). Supporting Information. [Link]
-
PubMed. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. [Link]
-
Mount Allison University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
ResearchGate. (n.d.). The flow chart of peptide synthesis process. [Link]
-
ResearchGate. (2008). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. [Link]
- Google Patents. (2017). The preparation method of tryptophan esters hydrochloride.
-
Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. [Link]
-
ACS Publications. (2015). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl groups. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
-
ResearchGate. (2021). Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
-
RSC Publishing. (2019). H arylation of tryptophan: transformation of the directing group into an activated amide. [Link]
- Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
-
Graphviz. (n.d.). Graphviz. [Link]
-
Chemistry Steps. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]
-
PubMed. (1994). Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection. [Link]
-
Biotage. (n.d.). Streamline your peptide synthesis workflow. [Link]
-
SpectraBase. (n.d.). L-tryptophan. [Link]
-
Chemistry LibreTexts. (2022). Fischer Esterification. [Link]
- Google Patents. (2015). Preparing method for tryptophan ester hydrochloride.
-
National Institutes of Health. (2022). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. [Link]
-
ACS Publications. (2023). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. [Link]
- Google Patents. (1984).
-
MDPI. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
PMC. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. [Link]
-
PubMed. (2018). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. [Link]
-
Chad's Blog. (2021). Building diagrams using graphviz. [Link]
-
Chemical Communications (RSC Publishing). (2021). Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. [Link]
-
YouTube. (2022). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. [Link]
-
ResearchGate. (n.d.). Flow chart of solid‐based peptide synthesis steps. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
DalSpace. (n.d.). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra showing tryptophan aromatic proton resonances for (A).... [Link]
-
Amazon S3. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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The Multifaceted Role of L-Tryptophan Benzyl Ester in Modern Medicinal Chemistry: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Tryptophan benzyl ester, a key derivative of the essential amino acid L-tryptophan, serves as a cornerstone in the edifice of medicinal chemistry. Its strategic application as a versatile protecting group and a pivotal building block has paved the way for the synthesis of a myriad of complex and therapeutically significant molecules. This in-depth technical guide provides a comprehensive exploration of the synthesis, chemical properties, and diverse applications of this compound. We will delve into its critical role in peptide synthesis, its utility as a precursor for a range of bioactive derivatives, and the analytical techniques essential for its characterization. This guide is designed to be a valuable resource for researchers and professionals engaged in the art and science of drug discovery and development, offering both foundational knowledge and practical insights into the deployment of this indispensable chemical entity.
Introduction: The Strategic Importance of this compound
L-Tryptophan and its metabolites are integral to numerous physiological processes, and their dysregulation is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and psychiatric disorders.[1][2] This has rendered the tryptophan scaffold a fertile ground for the design of novel therapeutic agents. This compound emerges as a crucial tool in this endeavor, primarily by temporarily masking the carboxylic acid functionality of the tryptophan molecule. This protection strategy is paramount for preventing undesirable side reactions during complex synthetic sequences, particularly in the intricate process of peptide synthesis.[3]
The benzyl ester group offers a unique combination of stability to a wide range of reaction conditions and susceptibility to mild and selective deprotection methods, most notably catalytic hydrogenolysis.[4] This strategic advantage allows for the precise and controlled incorporation of the tryptophan moiety into larger molecular frameworks. Beyond its role as a protecting group, this compound is a valuable starting material for the synthesis of a diverse array of derivatives with promising biological activities, ranging from antimicrobial and antiviral agents to potent receptor antagonists.[5][6][7]
This guide will provide a detailed examination of the synthesis of this compound, its pivotal role in peptide chemistry, its application as a precursor for bioactive molecules, and the analytical methodologies for its characterization.
Synthesis and Physicochemical Properties
The synthesis of this compound is most commonly achieved through Fischer-Speier esterification, a classic and reliable method for the preparation of esters from carboxylic acids and alcohols under acidic catalysis.[8][9]
Synthesis via Fischer-Speier Esterification
The Fischer esterification involves the reaction of L-tryptophan with benzyl alcohol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or hydrochloric acid. The reaction is typically performed under reflux with azeotropic removal of water to drive the equilibrium towards the formation of the ester.[1][9]
Experimental Protocol: Synthesis of this compound p-Toluenesulfonate Salt [9]
-
Materials:
-
L-Tryptophan
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene (or another suitable azeotroping solvent)
-
Ethyl acetate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-tryptophan (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (5.0 eq).
-
Add toluene to the flask to azeotropically remove water.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate to the reaction mixture to precipitate the product.
-
Stir the mixture for 1 hour to ensure complete precipitation.
-
Collect the solid product by filtration and wash with a small amount of cold ethyl acetate.
-
Dry the product under vacuum to yield this compound p-toluenesulfonate salt.
-
The hydrochloride salt can also be prepared using a similar procedure with hydrogen chloride as the acid catalyst.[10]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for its characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈N₂O₂ | [11] |
| Molecular Weight | 294.35 g/mol | [11] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 77-80 °C | [9] |
| Optical Rotation | [α]²⁰/D +9.9° (c=1 in ethanol) | [9] |
The Role of this compound in Peptide Synthesis
In the realm of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired peptide sequence without the interference of reactive side chains and termini. This compound plays a crucial role as a C-terminal protecting group, particularly in solution-phase peptide synthesis and for the preparation of protected peptide fragments for subsequent ligation.[3]
The benzyl ester effectively masks the carboxylic acid of the C-terminal tryptophan residue, preventing its participation in subsequent coupling reactions. Its stability to the conditions used for the removal of N-terminal protecting groups, such as the acid-labile Boc (tert-butyloxycarbonyl) group or the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, makes it an orthogonal and highly valuable protecting group.
Diagram: Role in Peptide Synthesis
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pseudopeptides based L-tryptophan as a potential antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chemimpex.com [chemimpex.com]
The Synthetic Cornerstone: A Senior Application Scientist's Guide to Tryptophan Benzyl Ester (Trp-OBzl)
Abstract
For the researcher, scientist, and drug development professional, the strategic manipulation of functional groups is paramount to successful molecular synthesis. This in-depth technical guide provides a comprehensive exploration of L-Tryptophan benzyl ester (Trp-OBzl), a critical building block in synthetic chemistry. Moving beyond a simple recitation of protocols, this document elucidates the fundamental principles governing the use of Trp-OBzl, focusing on the causality behind experimental choices. We will delve into its synthesis, its strategic application as a carboxyl-protecting group, detailed deprotection methodologies, and the critical considerations for mitigating side reactions. This guide is designed to empower the practicing scientist with the field-proven insights necessary for the confident and effective application of Trp-OBzl in complex synthetic endeavors, from peptide synthesis to the development of novel therapeutics.
Introduction: The Strategic Importance of Carboxyl Protection in Tryptophan Chemistry
Tryptophan, with its unique indole side chain, is a cornerstone of many biologically active molecules, including peptides, natural products, and pharmaceuticals.[1] The nucleophilicity of its α-amino group and the reactivity of its carboxylic acid necessitate a robust protecting group strategy for its selective incorporation into larger molecular frameworks. The protection of the carboxylic acid is a critical first step in many synthetic routes, preventing its unwanted participation in subsequent reactions.
The benzyl ester (OBzl) has emerged as a widely utilized and versatile protecting group for carboxylic acids in organic synthesis, particularly in peptide chemistry.[2] Its stability under a range of conditions, coupled with its susceptibility to specific and mild deprotection methods, makes it an attractive choice for complex syntheses. This guide will focus on the practical application of the benzyl ester to tryptophan, providing a deep dive into the synthesis and utility of this compound (Trp-OBzl).
Synthesis of this compound p-Toluenesulfonate (H-Trp-OBzl·Tos-OH)
The most common and practical method for the preparation of Trp-OBzl is through a Fischer-Speier esterification. This acid-catalyzed reaction between L-tryptophan and benzyl alcohol is typically performed in the presence of p-toluenesulfonic acid (p-TsOH), which serves as both the catalyst and the counter-ion for the resulting amino acid ester salt.[3][4] The choice of solvent is critical to prevent racemization, with greener options like 2-methyltetrahydrofuran (Me-THF) proving effective.[3]
Reaction Mechanism: Fischer-Speier Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][5] The key steps are as follows:
-
Protonation of the Carboxylic Acid: The p-toluenesulfonic acid protonates the carbonyl oxygen of the tryptophan's carboxylic acid, increasing its electrophilicity.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of benzyl alcohol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated carbonyl of the ester is deprotonated to yield the final product.
To drive the equilibrium towards the product, water is typically removed azeotropically during the reaction.[3][6]
Caption: Fischer-Speier esterification of L-tryptophan.
Experimental Protocol: Synthesis of H-Trp-OBzl·Tos-OH
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Materials:
-
L-Tryptophan
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
2-Methyltetrahydrofuran (Me-THF)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: To the flask, add L-tryptophan (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (3.0 eq).
-
Solvent Addition: Add a sufficient volume of Me-THF to facilitate stirring and azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The product, H-Trp-OBzl·Tos-OH, will often precipitate from the reaction mixture upon cooling or with the addition of a non-polar solvent like diethyl ether.
-
Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
-
Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed for further purification.[7]
-
| Parameter | Typical Value | Notes |
| Reactant Ratio | Trp : p-TsOH : BnOH (1 : 1.1 : 3) | An excess of benzyl alcohol helps to drive the equilibrium. |
| Solvent | 2-Methyltetrahydrofuran (Me-THF) | A greener alternative to toluene or benzene that effectively forms an azeotrope with water.[3] |
| Reaction Time | 4-8 hours | Highly dependent on scale and efficiency of water removal. |
| Yield | 70-90% | Can vary based on reaction conditions and purification method. |
Deprotection of the Benzyl Ester: Liberating the Carboxylic Acid
The strategic advantage of the benzyl ester protecting group lies in its facile removal under conditions that are orthogonal to many other protecting groups used in peptide synthesis.[8] The two primary methods for the deprotection of Trp-OBzl are catalytic hydrogenolysis and catalytic transfer hydrogenation.
Catalytic Hydrogenolysis
This is a widely used and often very "clean" method for benzyl group removal, proceeding via hydrogenolysis with hydrogen gas and a palladium catalyst.[2]
Mechanism: The reaction involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to yield the free carboxylic acid, toluene, and the regenerated catalyst.
Caption: Catalytic hydrogenolysis of H-Trp-OBzl.
Experimental Protocol: Catalytic Hydrogenolysis of H-Trp-OBzl
Materials:
-
H-Trp-OBzl derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolution: Dissolve the H-Trp-OBzl derivative (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a dedicated hydrogenation apparatus. For safety, ensure the system is properly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
Reaction: Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric when dry, so the filter cake should be kept wet with solvent and disposed of properly.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected tryptophan.
Catalytic Transfer Hydrogenation
This method is a safer and often more convenient alternative to using hydrogen gas, employing a hydrogen donor in the presence of a palladium catalyst.[9] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[10][11]
Mechanism: The hydrogen donor decomposes on the catalyst surface to provide the hydrogen necessary for the hydrogenolysis of the benzyl ester.
Experimental Protocol: Catalytic Transfer Hydrogenation using Ammonium Formate
Materials:
-
H-Trp-OBzl derivative
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol or Ethanol
Procedure:
-
Dissolution: Dissolve the H-Trp-OBzl derivative (1.0 eq) in methanol or ethanol.
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Follow the same procedure as for catalytic hydrogenolysis (filtration through Celite® and solvent evaporation).
| Deprotection Method | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | High yielding, clean reaction, mild conditions. | Requires specialized equipment for handling hydrogen gas, potential for catalyst poisoning. |
| Catalytic Transfer Hydrogenation | Safer (no H₂ gas), experimentally simpler, often faster. | Requires stoichiometric amounts of hydrogen donor, which may need to be removed during work-up. |
Side Reactions and Mitigation Strategies: Protecting the Indole Ring
The indole nucleus of tryptophan is electron-rich and susceptible to electrophilic attack, particularly under acidic conditions often employed in peptide synthesis (e.g., during the cleavage of other protecting groups).[3][12] A common side reaction is the alkylation of the indole ring.
Indole Alkylation
During the acid-catalyzed cleavage of other protecting groups, such as the tert-butyloxycarbonyl (Boc) group or from acid-labile resins like the Wang resin, carbocations are generated.[8][13] These carbocations can act as electrophiles and attack the indole ring of tryptophan, leading to undesired side products.[3][12]
Caption: Alkylation of the tryptophan indole ring by a carbocation.
Mitigation Strategies
-
Use of Scavengers: Scavengers are nucleophilic species added to the cleavage cocktail to "trap" the generated carbocations before they can react with tryptophan.[14] Common scavengers include:
-
Indole Nitrogen Protection: For particularly sensitive syntheses, the indole nitrogen of tryptophan can be protected with a temporary protecting group, such as the tert-butyloxycarbonyl (Boc) group (Fmoc-Trp(Boc)-OH).[15] This reduces the nucleophilicity of the indole ring and prevents alkylation. The Boc group is then removed during the final acid cleavage step.
Applications in Synthesis: A Versatile Building Block
The primary application of Trp-OBzl is as a versatile building block in the synthesis of peptides and other complex molecules where the temporary protection of the C-terminus is required.
Peptide Synthesis
Trp-OBzl is a key component in both solution-phase and solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.[16] It allows for the stepwise elongation of the peptide chain from the N-terminus.
Drug Development
The Trp-Trp-OBzl pharmacophore has been identified as a promising scaffold for the development of anti-tumor agents.[12][17] These compounds are believed to exert their cytotoxic effects through DNA intercalation. The benzyl ester functionality is crucial in these molecules, and its presence or modification can significantly impact biological activity.
Physicochemical Properties and Handling
This compound p-toluenesulfonate (H-Trp-OBzl·Tos-OH)
| Property | Value |
| Molecular Formula | C₂₅H₂₆N₂O₅S |
| Molecular Weight | 482.55 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol, and DMF. Sparingly soluble in water. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Protect from light and moisture. For long-term storage, -20°C is recommended. |
Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
As with many amino acid derivatives, H-Trp-OBzl·Tos-OH can be hygroscopic. It is advisable to allow the container to warm to room temperature before opening to minimize moisture absorption.
Conclusion: A Self-Validating System in Synthesis
This compound is more than just a protected amino acid; it is a testament to the power of strategic functional group manipulation in modern organic synthesis. Its straightforward preparation, coupled with its robust yet selectively cleavable nature, provides the synthetic chemist with a reliable and versatile tool. By understanding the principles behind its synthesis, deprotection, and the potential for side reactions, researchers can confidently incorporate this valuable building block into their synthetic strategies. The protocols and insights provided in this guide are intended to serve as a self-validating system, empowering scientists to not only execute these reactions but to also troubleshoot and optimize them for their specific applications, ultimately accelerating the pace of discovery in research and drug development.
References
- Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
- Bolchi, C., Pallavicini, M., et al. (2018). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. Amino Acids, 50(8), 1149–1155.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH. BenchChem.
- Han, G. Y., & Kishi, Y. (1983). A general procedure for the catalytic hydrogenolysis of n-benzylamines under extremely mild conditions. Tetrahedron Letters, 24(1), 105-106.
- Liu, L., Wei, L., et al. (2011). A class of novel AA-Trp-Trp-OBzl: synthesis, in vitro anti-proliferation, in vivo anti-tumor action, and intercalation mechanism. MedChemComm, 2(2), 126-131.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7016092, this compound. Retrieved from [Link]
- Pallavicini, M., et al. (2011). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
- Google Patents. (n.d.). CN106588712A - Purification method capable of reducing sulfate content of p-toluenesulfonic acid.
- Ram, S., & Ehrenkaufer, R. E. (1984). Catalytic hydrogen transfer reductions using ammonium formate. A review. Synthesis, 1984(12), 965-975.
- Mollica, A., Pinnen, F., Stefanucci, A., & Costante, R. (2013). The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines. Current Bioactive Compounds, 9(3), 174-196.
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
- Zhang, R., & Li, S. (2021). Biocatalytic synthesis of peptidic natural products and related analogues. Current Opinion in Chemical Biology, 65, 115-126.
- Bellotti, D., et al. (2021). Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation.
- Johnston, J. N., & Knowe, M. T. (2012). Organic Syntheses Procedure. Organic Syntheses, 89, 238-249.
- Anwer, M. K., & Spatola, A. F. (1985). Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. International Journal of Peptide and Protein Research, 25(4), 352-357.
- Hu, L. J., et al. (2025). Strategies and Advances in the Biomimetic Synthesis of Natural Products. Engineering, 44(1), 32-38.
-
Cheméo. (n.d.). Chemical Properties of L-Tryptophan (CAS 73-22-3). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- BenchChem. (2025). Impact of scavengers on Trt group removal and side reactions. BenchChem.
- Anwer, M. K., & Spatola, A. F. (1983). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Synthesis, 1983(11), 929-932.
- Newman, D. J., & Cragg, G. M. (2020). Natural products and drug discovery. Future Science, 6(3), FSO443.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Paryzek, Z., Koenig, H., & Tabaczka, B. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Synthesis, 2003(13), 2023-2026.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemical Reviews, 109(6), 2455-2504.
-
Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]
- Nelson, S., & Parkinson, E. I. (2025). Synthetic-bioinformatic natural product-inspired peptides.
- Google Patents. (n.d.). CN105037240B - The preparation method of tryptophan esters hydrochloride.
- Bolchi, C., et al. (2011). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.
- Ram, S., & Ehrenkaufer, R. E. (1995).
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- G-Tóth, F., et al. (2023). Alteration in Amino Acid Metabolism After Isocaloric, Energy-Restricted Ketogenic Diet in Women with Overweight and Obesity: Randomized KETO-MINOX Trial. Nutrients, 15(15), 3396.
-
Veeprho. (n.d.). L-Alanine benzyl ester p-toluenesulfonate salt. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. CN106588712A - Purification method capable of reducing sulfate content of p-toluenesulfonic acid - Google Patents [patents.google.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. zenodo.org [zenodo.org]
- 10. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
- 11. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biosynth.com [biosynth.com]
- 16. A class of novel AA-Trp-Trp-OBzl: synthesis, in vitro anti-proliferation, in vivo anti-tumor action, and intercalation mechanism - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. bachem.com [bachem.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of L-Tryptophan Benzyl Ester in Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Tryptophan Challenge in SPPS
The synthesis of peptides containing tryptophan (Trp) presents a unique set of challenges in Solid-Phase Peptide Synthesis (SPPS). The indole side chain of tryptophan is highly susceptible to oxidation and acid-catalyzed side reactions, particularly during the repetitive acidolytic cleavage of Nα-protecting groups (e.g., Fmoc) and the final cleavage from the resin. These side reactions can lead to a variety of byproducts, significantly reducing the purity and overall yield of the target peptide.
To mitigate these issues, the indole nitrogen is often protected. While the Boc protecting group (N-in-Boc-L-tryptophan) is a common choice, this guide focuses on the strategic application of the benzyl (Bn) ester protecting group, specifically Fmoc-L-Tryptophan(Bn)-OH . The use of a benzyl ester for indole protection offers a distinct set of advantages and requires specific considerations in your SPPS workflow. This document provides an in-depth analysis of its application, detailed protocols, and the underlying chemical principles for researchers, scientists, and professionals in drug development.
Part 1: The Rationale for Benzyl Ester Protection of Tryptophan
The selection of a protecting group is a critical decision in peptide synthesis, directly impacting the efficiency of coupling reactions and the integrity of the final product. The benzyl ester offers a compelling alternative to the more common Boc group for tryptophan indole protection.
Mechanism of Protection and Key Advantages
The benzyl group is attached to the indole nitrogen, effectively shielding it from electrophilic attack and oxidation. This protection is generally stable to the mild basic conditions used for Fmoc group removal (typically 20% piperidine in DMF), which is a prerequisite for its use in Fmoc-based SPPS.
The primary advantages of using Fmoc-Trp(Bn)-OH include:
-
Suppression of Alkylation: During the acidic conditions of final cleavage, scavengers are used to "trap" reactive carbocations generated from the resin linker and other side-chain protecting groups (e.g., t-butyl). However, the unprotected indole ring of tryptophan is a potent nucleophile and can compete with these scavengers, leading to alkylation of the indole ring. The electron-withdrawing nature of the benzyl group deactivates the indole ring, significantly reducing its nucleophilicity and thus minimizing the risk of this side reaction.
-
Prevention of Oxidation: The indole moiety is susceptible to oxidation, which can occur during synthesis and cleavage. The benzyl group provides a steric and electronic barrier, offering a degree of protection against oxidative degradation.
Considerations and Limitations
While advantageous, the benzyl ester is not without its limitations. The stability of the Bn group can be a double-edged sword. It is highly stable to the conditions used for Fmoc removal, but it requires strong acidic conditions for its removal during the final cleavage step. This necessitates the use of cleavage cocktails containing trifluoroacetic acid (TFA) and appropriate scavengers. In some cases, particularly with longer or more complex peptides, the complete removal of the benzyl group can be challenging, potentially leading to incomplete deprotection.
Part 2: Experimental Protocols and Workflows
The successful incorporation of Fmoc-Trp(Bn)-OH into a peptide sequence relies on a well-defined and carefully executed protocol.
Workflow Overview
The overall workflow for incorporating a Trp(Bn) residue is consistent with standard Fmoc-SPPS protocols. The key steps involve the deprotection of the Nα-Fmoc group, followed by the coupling of the protected amino acid, and then a capping step to block any unreacted amino groups.
Caption: Standard Fmoc-SPPS cycle for incorporating a Trp(Bn) residue.
Detailed Protocol: Coupling of Fmoc-Trp(Bn)-OH
This protocol assumes a 0.1 mmol scale synthesis on a standard solid-phase support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Trp(Bn)-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin with a fresh solution of 20% piperidine in DMF for 10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling Reaction:
-
In a separate vessel, pre-activate the Fmoc-Trp(Bn)-OH. Dissolve Fmoc-Trp(Bn)-OH (4 equivalents, 0.4 mmol) and HBTU (3.9 equivalents, 0.39 mmol) in DMF.
-
Add DIPEA (8 equivalents, 0.8 mmol) to the activation mixture and allow it to react for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: Wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min) to remove excess reagents and byproducts.
-
Proceed to the next cycle.
Final Cleavage and Deprotection
The removal of the benzyl group from the tryptophan indole and the cleavage of the peptide from the resin occur simultaneously in the final step.
Cleavage Cocktail:
A standard cleavage cocktail for peptides containing Trp(Bn) is Reagent K.
| Component | Percentage (v/v) | Function |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage and deprotection |
| Phenol | 5% | Scavenger |
| Water | 5% | Scavenger |
| Thioanisole | 5% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |
Procedure:
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Incubate the mixture at room temperature with occasional swirling for 2-4 hours. The exact time may need to be optimized based on the peptide sequence.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Drying: Dry the peptide pellet under vacuum.
Part 3: Verification and Troubleshooting
The success of the synthesis should be verified using analytical techniques.
Analytical Verification
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the crude peptide. A single major peak is indicative of a successful synthesis.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the peptide by comparing the observed molecular weight with the calculated theoretical mass. This is also crucial to confirm the complete removal of the benzyl group (a mass difference of 90.05 Da).
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance; poor resin swelling. | Double couple; use a more potent activator like HATU. |
| Incomplete Benzyl Group Removal | Insufficient cleavage time or scavenger concentration. | Increase cleavage time to 4 hours; ensure fresh cleavage cocktail is used. |
| Presence of Oxidized Tryptophan | Air oxidation during cleavage or workup. | Perform cleavage and workup under an inert atmosphere (e.g., nitrogen or argon). |
Conclusion
The use of L-Tryptophan benzyl ester in SPPS is a valuable strategy for synthesizing tryptophan-containing peptides, particularly when aiming to minimize side reactions related to the indole ring. While it requires careful consideration of cleavage conditions, the enhanced stability it provides during synthesis often translates to higher purity and yield of the final peptide. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can effectively leverage Fmoc-Trp(Bn)-OH to tackle complex peptide synthesis challenges.
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
Protocol for coupling H-Trp-OBzl in solution phase synthesis
Application Note & Protocol
Strategic Coupling of H-Trp-OBzl in Solution-Phase Peptide Synthesis: A Protocol for Minimizing Side Reactions and Maximizing Yield
Introduction: The Significance and Challenges of Tryptophan Coupling
Tryptophan (Trp) is a proteinogenic amino acid essential for the structure and function of numerous peptides and proteins.[1] Its unique indole side chain contributes to critical biological activities, including protein anchoring in cell membranes and mediating protein-glycan interactions.[1] In synthetic peptide chemistry, L-Tryptophan benzyl ester (H-Trp-OBzl) is a valuable building block, serving as the C-terminal starting point or an internal residue with its carboxyl group masked.
However, the very feature that makes tryptophan functionally versatile—the electron-rich indole ring—also presents a significant challenge during synthesis.[2] The indole nucleus is susceptible to oxidation and acid-catalyzed alkylation, leading to undesired side products that complicate purification and reduce overall yield.[3][4] Therefore, a robust and carefully optimized coupling protocol is paramount for the successful incorporation of H-Trp-OBzl into a peptide sequence.
This application note provides a detailed, field-proven protocol for the solution-phase coupling of an N-terminally protected amino acid to H-Trp-OBzl. We will delve into the causality behind reagent selection, reaction conditions, and work-up procedures, offering a self-validating system designed for reproducibility and high fidelity.
Mechanistic Considerations and Reagent Selection
Peptide bond formation is a condensation reaction that requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group.[5] The choice of coupling reagent is a critical parameter that dictates reaction efficiency, time, and the extent of side reactions, particularly racemization.[6]
For coupling onto H-Trp-OBzl, two primary strategies are widely employed:
-
Carbodiimide-Mediated Coupling: Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are cost-effective and have been used for decades.[7] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is essential.[6][9] The additive traps the O-acylisourea to form a more stable active ester, which reacts cleanly with the amine component (H-Trp-OBzl) with minimal racemization.[7][8] DCC is particularly suited for solution-phase synthesis as the dicyclohexylurea (DCU) byproduct is largely insoluble in common organic solvents and can be easily removed by filtration.[7]
-
Onium Salt-Based Coupling: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU, HCTU) salts are highly efficient "in-situ" activating reagents that generate active esters directly. Reagents like HBTU and HATU incorporate HOBt and its more reactive analogue, HOAt, respectively, within their structures. These reagents offer rapid coupling times and are generally associated with very low levels of racemization.[7] They require a tertiary, non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to neutralize the protonated amine of H-Trp-OBzl (if it is used as a salt) and to facilitate the reaction.[6]
For this protocol, we will focus on the widely adopted and reliable DCC/HOBt method, which offers an excellent balance of efficiency, cost-effectiveness, and side-product suppression for this specific application.
Experimental Protocol: Coupling of Boc-L-Alanine with H-L-Trp-OBzl
This protocol details the synthesis of the dipeptide Boc-Ala-Trp-OBzl. The principles are broadly applicable to other N-protected amino acids.
Materials and Reagents
| Reagent/Material | Company | Cat. No. | M.W. ( g/mol ) | Notes |
| Boc-L-Alanine (Boc-Ala-OH) | Sigma-Aldrich | B7635 | 189.21 | N-terminus amino acid |
| This compound HCl (H-Trp-OBzl·HCl) | Bachem | 4023578 | 330.81 | C-terminus amino acid |
| Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | D80002 | 206.33 | Coupling Reagent |
| 1-Hydroxybenzotriazole (HOBt) hydrate | Sigma-Aldrich | 54804 | 153.14 | Additive (use anhydrous if available) |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 | 129.24 | Non-nucleophilic base |
| Dichloromethane (DCM), Anhydrous | Fisher Scientific | D141-4 | 84.93 | Reaction Solvent |
| Ethyl Acetate (EtOAc) | VWR | BDH1121 | 88.11 | Extraction Solvent |
| 5% aq. Citric Acid | - | - | - | For acidic wash |
| Saturated aq. NaHCO₃ | - | - | - | For basic wash |
| Saturated aq. NaCl (Brine) | - | - | - | For final wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | M7506 | 120.37 | Drying Agent |
| Silica Gel 60 (230-400 mesh) | Merck | 1.09385 | - | For column chromatography |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp (254 nm)
-
Glass column for chromatography
Step-by-Step Methodology
Step 1: Reagent Preparation and Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Boc-L-Alanine (1.0 eq, e.g., 1.89 g, 10 mmol) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq, e.g., 1.68 g, 11 mmol).
-
Dissolve the solids in anhydrous Dichloromethane (DCM) (approx. 40 mL).
-
In a separate beaker, dissolve H-L-Trp-OBzl·HCl (1.0 eq, e.g., 3.31 g, 10 mmol) in DCM (approx. 20 mL).
-
Add the H-Trp-OBzl·HCl solution to the reaction flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIPEA (1.0 eq, e.g., 1.74 mL, 10 mmol) to the stirred solution. This is to neutralize the hydrochloride salt to the free amine. Causality: A non-nucleophilic base is used to avoid unwanted side reactions. Adding it at 0°C helps control any exotherm.
-
In a separate beaker, dissolve Dicyclohexylcarbodiimide (DCC) (1.1 eq, e.g., 2.27 g, 11 mmol) in a minimal amount of cold DCM (approx. 10 mL).
Step 2: Coupling Reaction
-
Slowly add the DCC solution dropwise to the main reaction flask at 0 °C over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.[7]
-
After the addition is complete, allow the reaction to stir at 0 °C for another 2 hours.
-
Remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 12-18 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).
-
Spot the starting materials (Boc-Ala-OH and H-Trp-OBzl) and the reaction mixture.
-
The reaction is complete upon the disappearance of the limiting starting material (H-Trp-OBzl). Visualize spots under a UV lamp (tryptophan is UV active) and/or by staining with ninhydrin (stains the free amine of H-Trp-OBzl).
Step 4: Work-up and Product Isolation
-
Once the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
5% aqueous citric acid (2 x 50 mL) - to remove any unreacted DIPEA and residual DCC.
-
Saturated aqueous NaHCO₃ (2 x 50 mL) - to remove unreacted Boc-Ala-OH and HOBt.
-
Saturated aqueous NaCl (Brine) (1 x 50 mL) - to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Hexane:Ethyl Acetate) to afford the pure dipeptide, Boc-Ala-Trp-OBzl. Reversed-phase liquid chromatography (RPLC) is also a highly effective method for purifying peptides.[10]
-
Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.
Experimental Workflow Diagram
Caption: Workflow for the DCC/HOBt mediated coupling of Boc-Ala-OH and H-Trp-OBzl.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Stoichiometry | ||
| Boc-Ala-OH | 1.0 eq | Carboxyl component |
| H-Trp-OBzl·HCl | 1.0 eq | Amine component (Limiting reagent) |
| DCC | 1.1 eq | Slight excess ensures complete activation |
| HOBt | 1.1 eq | Suppresses racemization and N-acylurea formation[9] |
| DIPEA | 1.0 eq | Stoichiometric amount to neutralize HCl salt |
| Conditions | ||
| Solvent | Anhydrous DCM | Good solubility for reactants, inert |
| Temperature | 0 °C to Room Temp | Initial cooling minimizes side reactions/racemization |
| Reaction Time | 14 - 20 hours | Allows for complete reaction |
| Outcome | ||
| Typical Yield | 75 - 90% | Expected yield after purification |
Troubleshooting and Key Considerations
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Inefficient activation; Moisture in reagents/solvents. | Ensure anhydrous conditions. Allow longer reaction time. Check the quality of the DCC. |
| Racemization | Reaction temperature too high; Prolonged activation before amine addition. | Maintain 0 °C during DCC addition and for the initial coupling phase. Pre-activation is not recommended for this method. |
| Formation of N-acylurea | Insufficient HOBt; Reaction without HOBt. | Always use at least 1.0 eq of HOBt. HOBt traps the reactive intermediate faster than it can rearrange.[8] |
| Tryptophan Side-Products | Oxidation of the indole ring; Acid-catalyzed side reactions during work-up. | Work-up should be performed without delay. For particularly sensitive sequences, using Fmoc-Trp(Boc)-OH can protect the indole nitrogen.[9] |
| Difficult Purification | Contamination with DCU; Close-running impurities. | Ensure thorough filtration of DCU. Optimize chromatography gradient. DCU is sparingly soluble in most solvents, which aids its removal.[7] |
Safety Precautions
-
DCC is a potent skin sensitizer and should be handled with extreme care using appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
DCM is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
DIPEA is corrosive and has a strong odor. Handle in a fume hood.
Conclusion
The successful solution-phase coupling of H-Trp-OBzl is readily achievable through a well-controlled protocol that addresses the inherent reactivity of the tryptophan side chain. The DCC/HOBt method presented here is a robust, reliable, and scalable procedure that minimizes common side reactions like racemization and N-acylurea formation. By understanding the causal factors behind each step—from reagent stoichiometry and temperature control to the specific work-up procedure—researchers can confidently incorporate this crucial amino acid into complex peptide targets, paving the way for further advancements in drug discovery and chemical biology.
References
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Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
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AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
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Douglas, A. D., et al. (2020). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Journal of the American Chemical Society. [Link]
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Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
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Wikipedia. (2024). Tryptophan. [Link]
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Hansen, P., & Lindeberg, G. (1994). Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. Journal of Chromatography A, 662(2), 235-41. [Link]
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Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-61. [Link]
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Haro, I., & Farrera-Sinfreu, J. (2001). A Novel Carbodiimide Coupling Method for Synthetic Peptides. Enhanced Anti-Peptide Antibody Responses. Journal of Immunological Methods, 252(1-2), 139-48. [Link]
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Chemistry LibreTexts. (2021). Peptide Synthesis- Solution-Phase. [Link]
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Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. [Link]
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Hudson, D. (1999). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 64(23), 8517-8520. [Link]
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Darses, B., & O'Brien, A. G. (2021). Cyclic peptide natural products linked via the tryptophan side chain. Natural Product Reports, 38(11), 2091-2108. [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
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Kundu, L. M. (2020, March 18). Lecture 26: Solution phase peptide synthesis : mechanism and end protection [Video]. YouTube. [Link]
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Perati, P. R., Wang, J., & Hanko, V. P. (2009). Separation of Tryptophan Oxidized Peptides from Their Native Forms. LCGC International. [Link]
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Kumar, A., et al. (2013). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. RSC Advances, 3(32), 13136-13145. [Link]
-
ResearchGate. (n.d.). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. [Link]
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Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
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Application Note: Strategic N-Terminal Protection of L-Tryptophan Benzyl Ester with Di-tert-butyl Dicarbonate
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the N-terminal protection of L-Tryptophan benzyl ester using di-tert-butyl dicarbonate ((Boc)₂O). This procedure is fundamental in peptide synthesis and the development of complex pharmaceutical intermediates. We will explore the underlying reaction mechanism, provide a validated step-by-step protocol, discuss critical process parameters, and offer expert insights into reaction monitoring, purification, and troubleshooting common challenges, including side reactions associated with the tryptophan indole nucleus. This document is intended for researchers, medicinal chemists, and process development scientists engaged in peptide chemistry and organic synthesis.
Introduction: The Critical Role of Amine Protection in Synthesis
In the intricate field of peptide synthesis and medicinal chemistry, the selective modification of polyfunctional molecules is paramount. Amino acids, the foundational units of peptides and proteins, possess at least two reactive functional groups: a primary amine and a carboxylic acid. To orchestrate the precise formation of a peptide bond, the highly nucleophilic α-amino group must be temporarily "masked" or protected to prevent unwanted side reactions, such as self-polymerization.
The tert-butyloxycarbonyl (Boc) group is one of the most widely employed amine protecting groups due to its exceptional stability under a broad range of conditions, including exposure to bases and nucleophiles, yet its facile removal under moderately acidic conditions.[1] This orthogonality is a cornerstone of modern synthetic strategy. The starting material, this compound, is a valuable building block where the carboxylic acid is already protected as a benzyl ester, directing the reaction to the desired N-terminal position.[2] The resulting product, Nα-Boc-L-tryptophan benzyl ester, is a key intermediate for incorporating tryptophan residues into peptide chains, which can be crucial for biological activity and receptor binding.[3]
Reaction Mechanism and Scientific Rationale
The N-terminal protection of this compound with di-tert-butyl dicarbonate, often referred to as Boc anhydride, is a nucleophilic acyl substitution reaction. The process can be dissected into the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the primary amine of the this compound attacks one of the electrophilic carbonyl carbons of the Boc anhydride.
-
Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butyl carbonate anion, a relatively good leaving group.
-
Proton Transfer: The tert-butyl carbonate anion is basic and abstracts a proton from the now-protonated amine, yielding the neutral N-Boc protected product.
-
Byproduct Decomposition: The resulting tert-butyl carbonic acid is unstable and decomposes into gaseous carbon dioxide and tert-butanol. This decomposition is thermodynamically favorable and helps to drive the reaction to completion.
A mild base, such as triethylamine (Et₃N), is often employed to neutralize the protonated amine that forms during the reaction, thereby regenerating the more nucleophilic free amine and accelerating the reaction rate.[4]
Sources
Application Notes and Protocols: N-Terminal Protection of L-Tryptophan Benzyl Ester with Fmoc
Introduction: The Strategic Imperative of Fmoc Protection for Tryptophan Esters
In the realm of peptide synthesis and the development of complex molecular architectures, the precise and efficient protection of amino acid functional groups is paramount. The 9-fluorenylmethoxycarbonyl (Fmoc) group stands as a cornerstone of modern peptide chemistry, particularly for the temporary protection of α-amino groups. Its base-lability allows for orthogonal deprotection strategies, crucial when acid-labile side-chain protecting groups are present.
This document provides a detailed guide to the N-terminal protection of L-Tryptophan benzyl ester (H-Trp-OBzl) using Fmoc chemistry in a solution-phase context. L-Tryptophan, with its reactive indole side chain, presents unique challenges, including susceptibility to oxidation and side reactions under acidic conditions often employed in other protection schemes.[1][2] The benzyl ester serves as a stable protecting group for the C-terminus, which can be removed under hydrogenolytic conditions, offering another layer of synthetic versatility.
These application notes are designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and strategic considerations necessary for successful and reproducible synthesis.
Reaction Principle and Mechanism
The N-terminal protection of this compound with an Fmoc group is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the Fmoc-donating reagent.
Two common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). While Fmoc-Cl is highly reactive, it can be sensitive to moisture and may lead to the formation of oligopeptides.[3] Fmoc-OSu is often preferred due to its greater stability and reduced propensity for side reactions.[3]
The reaction is typically carried out in the presence of a mild base. In an aqueous-organic biphasic system, a base like sodium bicarbonate (NaHCO₃) is used to neutralize the hydrochloric acid (from Fmoc-Cl) or N-hydroxysuccinimide (from Fmoc-OSu) byproduct, driving the reaction to completion. In anhydrous organic solvents, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) is employed.[4][5]
The mechanism proceeds as follows:
-
Deprotonation (optional but implicit): The base ensures the amino group is in its nucleophilic free base form.
-
Nucleophilic Attack: The amino group of this compound attacks the carbonyl carbon of the Fmoc reagent.
-
Leaving Group Departure: The leaving group (chloride or N-hydroxysuccinimide) is expelled, forming a tetrahedral intermediate which then collapses to form the stable Fmoc-protected amino acid ester.
Strategic Considerations for Tryptophan Protection
The indole side chain of tryptophan is susceptible to oxidation and electrophilic substitution, particularly during subsequent synthetic steps or final deprotection of other functional groups.[1] For multi-step syntheses, especially in solid-phase peptide synthesis (SPPS), the indole nitrogen is often protected with a tert-butyloxycarbonyl (Boc) group (Fmoc-Trp(Boc)-OH).[2] This prevents side reactions such as alkylation by carbocations generated during the cleavage of other protecting groups.[2]
For a single-step solution-phase N-terminal Fmoc protection, the necessity of indole protection is diminished but should be considered based on the downstream applications of the final product. If the Fmoc-Trp-OBzl is to be subjected to strongly acidic conditions later in a synthetic route, pre-emptive Boc protection of the indole may be a prudent, albeit more synthetically demanding, strategy.
Experimental Protocols
This section details two reliable protocols for the N-terminal Fmoc protection of this compound.
Protocol 1: Biphasic System with Fmoc-OSu and Sodium Bicarbonate
This method is robust, uses common laboratory reagents, and simplifies the work-up procedure.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Molar Equivalents |
| This compound | 294.35 | 2.94 g | 1.0 |
| Fmoc-OSu | 337.33 | 3.71 g | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.52 g | 3.0 |
| Dioxane (or Acetonitrile) | - | 50 mL | - |
| Water | - | 50 mL | - |
| Ethyl Acetate | - | For extraction | - |
| 1 M Hydrochloric Acid (HCl) | - | For washing | - |
| Saturated Sodium Bicarbonate Solution | - | For washing | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying | - |
Workflow Diagram:
Sources
Application Notes & Protocols: The Role of L-Tryptophan Benzyl Ester in Modern Biochemical Research
This guide provides an in-depth exploration of L-Tryptophan benzyl ester (Trp-OBzl), a pivotal derivative of the essential amino acid L-Tryptophan. We will delve into its fundamental properties and its critical applications in peptide synthesis and enzyme kinetics, offering both the theoretical underpinnings and field-proven protocols for researchers, scientists, and professionals in drug development.
Introduction: Understanding this compound
L-Tryptophan is one of the twenty proteinogenic amino acids, distinguished by its indole side chain, which imparts unique aromatic and fluorescent properties. In the realm of chemical biology and synthetic chemistry, precise manipulation of amino acids is paramount. This necessitates the use of "protecting groups"—temporary modifications that mask a reactive functional group to prevent unwanted side reactions during a chemical transformation.
This compound is a chemically modified version of L-Tryptophan where the carboxylic acid group is converted into a benzyl ester. This modification serves a primary purpose: to protect the carboxyl group during complex multi-step syntheses, such as the assembly of a peptide chain. The benzyl group is chosen for its relative stability under various reaction conditions and its susceptibility to clean removal via specific deprotection methods, most notably catalytic hydrogenolysis.[1] Its structure enhances the solubility and stability of the tryptophan moiety, making it a valuable building block for creating bioactive peptides and novel drug candidates.[2]
| Compound | Molecular Formula | Molecular Weight | Melting Point |
| This compound | C₁₈H₁₈N₂O₂ | 294.35 g/mol | 77-80 °C |
Table 1: Key physical and chemical properties of this compound.[3][4][5]
Core Application: A Cornerstone in Peptide Synthesis
The synthesis of peptides, whether in solution or on a solid support, is a stepwise process of forming amide (peptide) bonds between amino acids in a defined sequence. The challenge lies in ensuring that only the desired carboxyl group of one amino acid reacts with the desired amino group of another. This compound is an indispensable tool in this context.
The Principle of Carboxyl-Group Protection
To build a dipeptide, for instance, by coupling Alanine (Ala) to Tryptophan (Trp), the amino group of Ala and the carboxyl group of Trp must be protected. Nα-Boc-L-Tryptophan benzyl ester is a commonly used derivative where the amine is protected by a tert-butyloxycarbonyl (Boc) group and the carboxyl is protected by the benzyl ester.[2] This allows the free carboxyl group of an N-protected Alanine to be selectively coupled to the free amino group of Tryptophan benzyl ester.
The benzyl ester is favored because its removal conditions (hydrogenolysis) are "orthogonal" to the acid-labile Boc group or the base-labile Fmoc group, meaning one can be removed without affecting the other. This orthogonality is the cornerstone of modern peptide synthesis strategy.
Experimental Workflow: Peptide Elongation
The following diagram illustrates the logical flow of incorporating a Trp-OBzl residue into a growing peptide chain using Boc-based protection strategy in solution-phase synthesis.
Caption: Workflow for incorporating a tryptophan residue in solution-phase peptide synthesis.
Protocol 1: Solution-Phase Synthesis of a Dipeptide (Boc-Trp-Ala-OBzl)
This protocol describes the coupling of N-Boc-Tryptophan to L-Alanine benzyl ester. This is a foundational step that can be adapted for more complex sequences.
Materials:
-
Nα-Boc-L-Tryptophan
-
L-Alanine benzyl ester hydrochloride (Ala-OBzl·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HATU
-
N-Hydroxysuccinimide (NHS) or HOBt
-
N,N-Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) and 1M hydrochloric acid (HCl)
Procedure:
-
Free Amine Preparation: Dissolve L-Alanine benzyl ester hydrochloride (1.1 equivalents) in DCM. Add DIEA (1.2 equivalents) dropwise at 0°C to neutralize the hydrochloride salt and generate the free amine. Stir for 15 minutes.
-
Causality Note: The starting material is often a stable hydrochloride salt. Neutralization is essential to generate the nucleophilic free amine required for the coupling reaction. DIEA is a non-nucleophilic base that will not interfere with the reaction.
-
-
Carboxyl Activation: In a separate flask, dissolve Nα-Boc-L-Tryptophan (1.0 equivalent) and NHS (1.1 equivalents) in a mixture of DCM and DMF at 0°C. Add DCC (1.1 equivalents) to the solution. A white precipitate of dicyclohexylurea (DCU) will form.
-
Causality Note: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. NHS (or HOBt) is added to trap this intermediate, forming a more stable active ester. This two-step activation minimizes the risk of racemization, a critical consideration for peptide synthesis.
-
-
Coupling Reaction: Filter the DCC/NHS activation mixture to remove the DCU precipitate. Add the filtrate containing the activated Boc-Trp-OSu ester to the solution of free Ala-OBzl from step 1. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Work-up and Purification:
-
Filter the reaction mixture again to remove any further DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃, and brine.[6]
-
Causality Note: The acidic wash removes unreacted amine and residual DIEA. The basic wash removes unreacted Boc-Trp-OH and NHS. These steps are crucial for simplifying the final purification.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the pure dipeptide, Boc-Trp-Ala-OBzl.
-
Protocol 2: Deprotection of the Benzyl Ester via Hydrogenolysis
This protocol removes the C-terminal benzyl protecting group to reveal the free carboxylic acid, which is necessary for further chain elongation from the C-terminus or to yield the final peptide acid.
Materials:
-
Protected peptide (e.g., Boc-Trp-Ala-OBzl)
-
Palladium on carbon (10% Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyl ester-protected peptide in methanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the peptide).
-
Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents. Handle with care in a well-ventilated fume hood.
-
-
Purge the reaction vessel with nitrogen or argon, then introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, carefully purge the vessel with nitrogen again to remove all hydrogen.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide (Boc-Trp-Ala-OH).
Core Application: Substrate for Protease Activity Assays
This compound is an excellent substrate for studying the kinetics of α-chymotrypsin, a digestive serine protease. Chymotrypsin specifically cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids like tryptophan, tyrosine, and phenylalanine.[7][8] The ester linkage in Trp-OBzl mimics the peptide bond and is readily hydrolyzed by the enzyme.
The Principle of Enzymatic Hydrolysis
The hydrolysis of this compound by chymotrypsin proceeds in two main stages, involving an "acyl-enzyme" intermediate. The reaction releases benzyl alcohol and L-tryptophan. The rate of this reaction can be monitored to determine the enzyme's activity. One common method is to use a pH-stat to titrate the carboxylic acid produced during the hydrolysis of the ester, which releases a proton into the medium.[9]
Chymotrypsin Catalytic Mechanism
The diagram below outlines the key steps in the hydrolysis of this compound by chymotrypsin's catalytic triad (Ser-195, His-57, Asp-102).
Caption: The two-phase catalytic mechanism of chymotrypsin on this compound.
Protocol 3: Continuous Titrimetric Assay of α-Chymotrypsin Activity
This protocol measures chymotrypsin activity by monitoring the rate of acid production as it hydrolyzes this compound. This requires a pH-stat instrument.
Materials:
-
α-Chymotrypsin stock solution (e.g., 1 mg/mL in 1 mM HCl)
-
This compound hydrochloride (TBE·HCl) substrate stock solution (e.g., 100 mM in DMSO or water)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Reaction buffer (e.g., 100 mM KCl, pH 7.8)
-
pH-stat or autotitrator equipped with a thermostatted reaction vessel
Procedure:
-
Instrument Setup: Calibrate the pH electrode and set up the pH-stat to maintain a constant pH of 7.8 by the controlled addition of 0.01 M NaOH. Set the reaction vessel temperature to 25°C.
-
Reaction Initiation: Add a known volume of reaction buffer (e.g., 5.0 mL) to the thermostatted vessel. Allow it to equilibrate.
-
Add a small volume of the TBE·HCl substrate solution to the buffer to achieve the desired final concentration (e.g., 1 mM).
-
Initiate the reaction by adding a small, known amount of the α-chymotrypsin stock solution (e.g., 10-50 µL).
-
Causality Note: The reaction is started with the enzyme to ensure the initial rate is measured under conditions where the substrate concentration is not limiting and product inhibition is negligible.
-
-
Data Acquisition: The pH-stat will automatically add NaOH to neutralize the L-Tryptophan carboxylic acid as it is produced. Record the volume of NaOH added over time. The rate of NaOH addition is directly proportional to the rate of the enzymatic reaction.
-
Calculating Activity:
-
Determine the initial velocity (v₀) from the linear portion of the NaOH consumption plot (µmol/min).
-
Enzyme activity in Units (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
-
Calculate the specific activity by dividing the activity (U) by the amount of enzyme protein in the assay (mg).
-
| Substrate | Kinetic Parameter | Value (sec⁻¹) |
| This compound (TBE) | k_cat (acylation/deacylation) | ki11 = 40.0, ki21 = 18.2 |
| L-Tryptophan ethyl ester (TEE) | k_cat (acylation) | k211 = 70.0, k221 = 30.0 |
Table 2: Comparison of kinetic constants for α-chymotrypsin-catalyzed hydrolysis of different L-Tryptophan esters, highlighting how the ester group influences the rate-determining steps.[9]
Concluding Remarks
This compound is more than a mere derivative; it is a versatile and enabling tool in biochemical research. Its role as a protected intermediate is fundamental to the logic of peptide synthesis, allowing for the construction of complex biomolecules with high fidelity.[2][10] Concurrently, its function as a specific substrate for proteases like chymotrypsin provides a reliable and quantifiable method for studying enzyme mechanisms and kinetics.[8][9] The principles and protocols outlined here demonstrate the compound's utility and provide a solid foundation for its application in the modern research laboratory.
References
- Google Patents. (2017). CN105037240B - The preparation method of tryptophan esters hydrochloride.
-
PrepChem. (n.d.). Synthesis of N-[N-(5-Oxo-L-Prolyl)-L-Histidyl]-L-Tryptophan Benzyl Ester. Retrieved from [Link]
-
Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Retrieved from [Link]
- Google Patents. (1998). US5776740A - Process for the preparation of L-tryptophan.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7016092, this compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (2018). General method to prepare amino acids benzyl esters and to isolate them enantiomerically pure. Retrieved from [Link]
-
SLS Ireland. (n.d.). This compound, 98%. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). The Catalytic Mechanism of Chymotrypsin & Measuring Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5). Retrieved from [Link]
-
J-STAGE. (1977). A New Protecting Group for Tryptophan. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Sci-Hub. (1972). pH studies of alpha-chymotrypsin with l-tryptophan esters. Retrieved from [Link]
-
PubMed. (1981). Binding of the chymotrypsin substrate, tryptophan methyl ester, by rat alpha-fetoprotein. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
YouTube. (2016). Chymotrypsin Enzymatic Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). The greening of peptide synthesis. Retrieved from [Link]
Sources
- 1. Benzyl Esters [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C18H18N2O2 | CID 7016092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-色氨酸苯甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 8. Chymotrypsin - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 9. Sci-Hub. pH studies of alpha-chymotrypsin with l-tryptophan esters / Archives of Biochemistry and Biophysics, 1972 [sci-hub.jp]
- 10. academic.oup.com [academic.oup.com]
Application Note & Protocol: Synthesis of L-Tryptophan Benzyl Ester
A Senior Application Scientist's Guide for Researchers in Peptide Synthesis and Drug Development
Introduction: The Strategic Importance of L-Tryptophan Benzyl Ester
In the landscape of pharmaceutical development and peptide chemistry, the strategic manipulation of amino acids is fundamental. L-Tryptophan, with its unique indole side chain, is a critical building block in a multitude of biologically active peptides and complex molecular architectures. However, its carboxylic acid and amino groups necessitate a carefully orchestrated protection strategy to ensure regioselective reactions during peptide synthesis.
The esterification of L-Tryptophan's carboxylic acid with a benzyl group yields this compound (Trp-OBzl), a cornerstone intermediate. The benzyl ester serves as a robust protecting group, effectively neutralizing the carboxylate's nucleophilicity and preventing unwanted self-polymerization during amide bond formation. Its subsequent removal via catalytic hydrogenation offers a clean and orthogonal deprotection pathway that preserves the integrity of most other protecting groups and the sensitive indole moiety.
This guide provides two field-proven, reliable protocols for the synthesis of this compound, isolated as its stable crystalline tosylate or hydrochloride salt. We will delve into the mechanistic underpinnings of each method, providing not just the "how" but the critical "why" behind each experimental step, empowering researchers to execute these protocols with confidence and troubleshoot effectively.
Mechanistic Overview: Pathways to Carboxyl Protection
The synthesis of amino acid esters primarily proceeds via two authoritative pathways: the Fischer-Speier esterification and activation with thionyl chloride. The choice between them depends on the desired final salt form, scale, and available reagents.
Fischer-Speier Esterification
This is a classic acid-catalyzed equilibrium reaction.[1] L-Tryptophan is reacted with an excess of benzyl alcohol in the presence of a strong acid catalyst, typically p-toluenesulfonic acid (p-TsOH). The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus. This method directly yields the crystalline p-toluenesulfonate (tosylate) salt of the ester, which is often easily purified.[2][3]
Caption: Mechanism of Fischer-Speier Esterification.
Thionyl Chloride (SOCl₂) Method
This is a highly efficient, non-equilibrium method for preparing amino acid esters.[4] Thionyl chloride reacts with benzyl alcohol in situ to form benzyl chlorosulfite and HCl. The HCl protonates the amino acid, and the carboxylic acid is subsequently converted to an acyl chloride intermediate, which is highly reactive.[5] This intermediate is immediately attacked by benzyl alcohol to form the ester. The final product is isolated as the hydrochloride salt.[6][7]
Caption: Mechanism of Thionyl Chloride Esterification.
Experimental Protocols & Workflow
The following protocols are designed for bench-scale synthesis. Adherence to safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), is mandatory, especially when handling thionyl chloride and organic solvents.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Properties |
| L-Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | 73-22-3 | Starting material |
| Benzyl Alcohol | C₇H₈O | 108.14 | 100-51-6 | Reagent and solvent |
| p-Toluenesulfonic Acid Monohydrate | C₇H₁₀O₄S | 190.22 | 6192-52-5 | Acid catalyst |
| Thionyl Chloride | SOCl₂ | 118.97 | 7719-09-7 | Corrosive, moisture-sensitive |
| 2-Methyltetrahydrofuran (Me-THF) | C₅H₁₀O | 86.13 | 96-47-9 | "Green" azeotroping solvent |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Precipitation/crystallization |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Aqueous base for work-up |
| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | Aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
General Experimental Workflow
Caption: General workflow for synthesis and purification.
Protocol 1: Fischer-Speier Synthesis of this compound Tosylate
This protocol is adapted from methodologies emphasizing green chemistry principles and robust isolation.[3][8]
Step-by-Step Methodology:
-
Setup: Assemble a 250 mL round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool.
-
Charging Reagents: To the flask, add L-Tryptophan (10.21 g, 50.0 mmol), p-toluenesulfonic acid monohydrate (10.46 g, 55.0 mmol, 1.1 eq), benzyl alcohol (50 mL, ~480 mmol, ~9.6 eq), and 2-methyltetrahydrofuran (Me-THF, 50 mL).
-
Scientist's Insight: Me-THF is a greener alternative to hazardous solvents like benzene or toluene.[3] It forms a suitable azeotrope with water to drive the reaction. A slight excess of the acid catalyst ensures complete protonation and compensates for any trace moisture.
-
-
Reaction: Heat the stirred suspension to a vigorous reflux (approx. 100-110 °C oil bath temperature). Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-5 hours, once water ceases to collect.
-
Self-Validation Check: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v). The product ester will have a higher Rf value than the starting amino acid.
-
-
Isolation: Allow the reaction mixture to cool to room temperature. The product tosylate salt will often begin to crystallize directly from the reaction mixture.
-
Purification: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold Me-THF (2 x 20 mL) and then with anhydrous diethyl ether (2 x 30 mL) to remove residual benzyl alcohol and p-TsOH.
-
Drying: Dry the resulting white to off-white crystalline solid under high vacuum to a constant weight.
-
Expected Yield: 80-90%.
-
Expected Melting Point: ~160-165 °C.
-
Protocol 2: Thionyl Chloride Synthesis of this compound Hydrochloride
This method is rapid and high-yielding, making it suitable for larger-scale preparations.[6][7] CAUTION: Thionyl chloride is highly corrosive and reacts violently with water. This protocol must be performed in a well-ventilated fume hood.
Step-by-Step Methodology:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and an inert gas inlet/outlet connected to a bubbler and a base trap (e.g., NaOH solution) to neutralize evolved HCl and SO₂ gas. Flame-dry the apparatus and maintain under a positive pressure of nitrogen or argon.
-
Reagent Preparation: Add benzyl alcohol (100 mL, ~960 mmol) to the flask and cool the stirred solvent to 0 °C using an ice-water bath.
-
Thionyl Chloride Addition: Add thionyl chloride (4.4 mL, 60.0 mmol, 1.2 eq) to the dropping funnel. Add the SOCl₂ dropwise to the cold, stirred benzyl alcohol over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Scientist's Insight: This initial step generates HCl gas and benzyl chlorosulfite. Slow, cold addition is critical to control the highly exothermic reaction and prevent side reactions.
-
-
Addition of L-Tryptophan: Once the SOCl₂ addition is complete, add L-Tryptophan (10.21 g, 50.0 mmol) portion-wise to the cold mixture.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-65 °C for 3-4 hours. The initial suspension should dissolve to form a clear solution.
-
Self-Validation Check: Monitor reaction completion by TLC (DCM:MeOH, 9:1). The disappearance of the L-Tryptophan spot at the baseline indicates the reaction is complete.
-
-
Isolation & Purification: Cool the reaction mixture to room temperature. Slowly add anhydrous diethyl ether (100 mL) with vigorous stirring to precipitate the hydrochloride salt. Cool the flask in an ice bath for 1 hour to complete crystallization.
-
Filtration & Drying: Collect the white precipitate by vacuum filtration. Wash the filter cake thoroughly with anhydrous diethyl ether (3 x 40 mL) to remove any unreacted benzyl alcohol. Dry the product under high vacuum.
-
Expected Yield: 90-98%.
-
Expected Melting Point: ~210-215 °C.[9]
-
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound salt.
| Analysis | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~11.0 (s, 1H, indole N-H ), 8.0-8.5 (br s, 3H, -NH₃ ⁺), 7.2-7.6 (m, 8H, Ar-H ), 7.0-7.1 (m, 2H, Ar-H ), 5.1-5.2 (s, 2H, -O-CH₂ -Ph), 4.2-4.3 (t, 1H, α-CH ), 3.2-3.4 (m, 2H, β-CH₂ ). Note: For the tosylate salt, a singlet around 2.3 ppm (Ar-CH₃) and aromatic signals around 7.1 and 7.5 ppm for the tosyl group will also be present. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~170 (Ester C=O), ~136 (Indole C), ~135 (Benzyl C), ~128-130 (Aromatic C), ~124 (Indole C), ~110-122 (Indole C), ~67 (O-C H₂-Ph), ~54 (α-C ), ~27 (β-C ). |
| FT-IR (KBr Pellet, cm⁻¹) | ~3400 (N-H indole), ~3000-3200 (N-H stretch, amine salt), ~1740 (C=O ester stretch), ~1215 (C-O ester stretch). Disappearance of broad carboxylic acid O-H stretch from ~2500-3300. |
| HRMS (ESI+) | [M+H]⁺ (Free Base): Calculated for C₁₈H₁₉N₂O₂⁺: 295.1441; Found: 295.14XX. |
Conclusion and Best Practices
Both the Fischer-Speier and thionyl chloride methods are highly effective for the synthesis of this compound. The Fischer-Speier method, particularly with Me-THF, offers a greener approach, while the thionyl chloride method provides a faster, higher-yielding route to the hydrochloride salt.
Key Trustworthiness & Expertise Insights:
-
Moisture is the Enemy: Both reactions require anhydrous conditions. Fischer esterification actively removes water, while the thionyl chloride method is intolerant of it. Flame-drying glassware is a critical first step.
-
Indole Ring Stability: The indole side chain of tryptophan can be susceptible to acid-catalyzed degradation or side reactions, especially at high temperatures for prolonged periods.[10] Sticking to the recommended reaction times and temperatures is crucial to minimize impurity formation.
-
Purity of Benzyl Alcohol: Using high-purity, recently opened benzyl alcohol is recommended to avoid side products arising from benzaldehyde impurities.
-
Salt Form Matters: The resulting salt form (tosylate or hydrochloride) impacts solubility and compatibility with subsequent reaction steps. The hydrochloride salt is more common in peptide synthesis workflows.
By understanding the causality behind these protocols, researchers can reliably produce high-purity this compound, a vital component for advancing research in drug discovery and chemical biology.
References
-
PrepChem. Synthesis of N-[N-(5-Oxo-L-Prolyl)-L-Histidyl]-L-Tryptophan Benzyl Ester. [Link]
- Google Patents. CN105037240B - The preparation method of tryptophan esters hydrochloride.
-
ResearchGate. General method to prepare amino acids benzyl esters and to isolate them.... [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7016092, this compound. [Link]
- Junk, L., Ullrich, A., & Kazmaier, U.
-
Bolchi, C., Bavo, F., Regazzoni, L., & Pallavicini, M. (2018). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. Amino Acids, 50(8), 1137-1143. [Link]
-
ResearchGate. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer–Speier reaction | Request PDF. [Link]
-
ResearchGate. What are a good methods for reaction of amino acids with thionyl chloride?. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. A new protecting group for tryptophan in solid-phase peptide synthesis.... [Link]
- Google Patents. CN105037240A - Preparing method for tryptophan ester hydrochloride.
-
Semantic Scholar. A simple and convenient method for esterification of tryptophan and other amino acids. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
- Google Patents. JP4356292B2 - Method for producing amino acid ester hydrochloride.
-
National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Sciencemadness Discussion Board. (Lab report) Making benzyl acetate by fischer esterification. [Link]
-
ResearchGate. Investigations on synthesis, growth and characterisations of a NLO material: L-Tryptophanium phosphite (LTP). [Link]
-
St-Amant, A., & Riopel, M. (1998). Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection. Journal of Peptide Research, 51(4), 329-335. [Link]
-
Pianeta Chimica. Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
National Center for Biotechnology Information. Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. [Link]
-
Alfa Chemistry. CAS 22839-16-3 D-Tryptophan Benzyl Ester Hydrochloride. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]
- 7. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
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- 9. alfachemic.com [alfachemic.com]
- 10. peptide.com [peptide.com]
L-Tryptophan Benzyl Ester: A Versatile Chiral Precursor in Modern Pharmaceutical Synthesis
Introduction: The Strategic Importance of L-Tryptophan Benzyl Ester
This compound is a pivotal chiral building block in the synthesis of a diverse array of pharmaceutical agents.[1][2] Its structure combines the essential amino acid L-tryptophan, a precursor to neurotransmitters like serotonin, with a benzyl ester protecting group for the carboxylic acid.[3][4] This strategic protection enhances the molecule's solubility and stability, facilitating its use in complex synthetic pathways.[5] The benzyl ester functionality is particularly advantageous due to its stability under various reaction conditions and its straightforward removal via catalytic hydrogenolysis, a clean process that yields the desired carboxylic acid and volatile toluene as a byproduct.[3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed protocols for key transformations.
Core Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈N₂O₂ | [6] |
| Molecular Weight | 294.35 g/mol | [7] |
| Melting Point | 77-80 °C | [7] |
| Optical Activity | [α]20/D +9.9° (c = 1 in ethanol) | [7] |
| CAS Number | 4299-69-8 | [6] |
Storage and Handling: this compound should be stored in a cool, dark place.[8] For handling, standard personal protective equipment, including eyeshields and gloves, is recommended.[7]
Application I: Synthesis of β-Carboline Scaffolds via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone transformation in the synthesis of numerous indole alkaloids and pharmaceutical compounds.[9][10] This reaction involves the condensation of a β-arylethylamine, such as a tryptophan derivative, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline.[11] this compound is an excellent substrate for this reaction, providing a stereocenter that can influence the diastereoselectivity of the cyclization.
The resulting tetrahydro-β-carboline core is a privileged scaffold found in a variety of biologically active molecules, including the anti-cancer agent tadalafil (Cialis).[9][12]
Logical Workflow for Pictet-Spengler Reaction
Caption: Pictet-Spengler reaction workflow.
Protocol 1: Acid-Catalyzed Pictet-Spengler Reaction
This protocol describes a general procedure for the synthesis of a tetrahydro-β-carboline derivative from this compound and an aldehyde using an acid catalyst.[11]
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., piperonal for tadalafil precursor) (1.0-1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Add the aldehyde to the solution at room temperature.
-
Cool the mixture in an ice bath and slowly add the acid catalyst.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude tetrahydro-β-carboline derivative by column chromatography.
Application II: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound, often with N-terminal protection (e.g., with a tert-butyloxycarbonyl (Boc) group), is a valuable building block in solid-phase peptide synthesis (SPPS).[13][14] The Boc/Bzl protection strategy is a classic and effective method for assembling peptide chains.[13] The Boc group provides temporary protection for the α-amino group and is removed with moderate acid (e.g., TFA), while the benzyl ester offers more robust protection for the C-terminus, requiring a strong acid like HF for cleavage from the resin.[13]
Experimental Workflow for Boc-SPPS
Caption: Boc solid-phase peptide synthesis cycle.
Protocol 2: Incorporation of N-Boc-L-Tryptophan Benzyl Ester into a Peptide Chain
This protocol outlines a single coupling cycle for adding N-Boc-L-Tryptophan benzyl ester to a growing peptide chain on a solid support using the Boc/Bzl strategy.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
N-Boc-L-Tryptophan benzyl ester (2-4 eq)
-
Coupling reagent (e.g., HBTU, TBTU) (2-4 eq)
-
N,N-Diisopropylethylamine (DIEA) (4-8 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Deprotection solution: 50% TFA in DCM (with 0.5% dithioethane if Trp is present)[13]
-
Neutralization solution: 5% DIEA in DCM
-
Washing solvents: DCM, isopropanol (IPA)
Procedure:
1. Deprotection of the N-terminal Boc group: a. Swell the peptide-resin in DCM. b. Treat the resin with the deprotection solution for 5 minutes, then drain. c. Add fresh deprotection solution and react for an additional 20-25 minutes.[14] d. Filter the resin and wash thoroughly with DCM (3x) and IPA (2x).[14]
2. Neutralization: a. Wash the peptide-resin with the neutralization solution (2x, 2 minutes each). b. Wash again with DCM (3x) to remove excess base.
3. Coupling of N-Boc-L-Tryptophan Benzyl Ester: a. In a separate vessel, pre-activate N-Boc-L-Tryptophan benzyl ester by dissolving it with the coupling reagent and DIEA in DMF or DCM for a few minutes. b. Add the activated amino acid solution to the deprotected and neutralized peptide-resin. c. Agitate the mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
4. Washing: a. Drain the coupling solution. b. Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
The resin is now ready for the next deprotection and coupling cycle.
Application III: Synthetic Strategy Towards Triptan-Class Drugs - The Case of Sumatriptan
Sumatriptan, a 5-HT receptor agonist, is a widely used anti-migraine medication.[9] While many synthetic routes to Sumatriptan exist, L-Tryptophan and its derivatives are logical starting points due to their inherent indole structure. A plausible synthetic pathway from this compound to a key intermediate of Sumatriptan, 3-(2-aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide, can be envisioned.
This strategy would involve the initial reduction of the benzyl ester to the corresponding primary alcohol, tryptophol. This transformation can be achieved using a reducing agent such as lithium aluminum hydride. Subsequent functional group manipulations would then be required to introduce the sulfonamide group at the 5-position of the indole ring and convert the hydroxyl group to the dimethylaminoethyl side chain. While a direct, one-pot synthesis from this compound is not prominently reported, the individual steps are well-established transformations in organic chemistry.
Core Transformation: Deprotection of the Benzyl Ester
A frequent final step in syntheses utilizing this compound is the removal of the benzyl protecting group to unmask the carboxylic acid. Catalytic hydrogenation is the most common and efficient method for this transformation.[3]
Protocol 3: Catalytic Hydrogenation for Debenzylation
This protocol provides a general method for the deprotection of a benzyl ester using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
Benzyl ester-protected compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Anhydrous solvent (e.g., methanol, ethanol, ethyl acetate)
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl ester substrate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere.
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process three times.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to yield the deprotected carboxylic acid.
-
If necessary, the product can be further purified by crystallization or chromatography.
Conclusion
This compound is a highly valuable and versatile chiral precursor in pharmaceutical synthesis. Its utility is underscored by its successful application in the diastereoselective synthesis of complex heterocyclic scaffolds like tetrahydro-β-carbolines and its role as a protected amino acid in peptide synthesis. The ease of removal of the benzyl ester protecting group via catalytic hydrogenation further enhances its appeal in multi-step synthetic campaigns. The protocols and strategic insights provided in this application note are intended to empower researchers in drug discovery and development to effectively harness the synthetic potential of this compound.
References
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The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available at: [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Available at: [Link]
- KR100566562B1 - Manufacturing method of sumatriptan - Google Patents. Google Patents.
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This compound | C18H18N2O2 | CID 7016092 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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SYNTHESIS PLANNING OF POTENT ANTIMIGRAINE DRUG 'SUMATRIPTAN' USING RETROSYNTHETIC ANALYSIS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]
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Synthesis of tadalafil (Cialis) from L-tryptophan - ResearchGate. ResearchGate. Available at: [Link]
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Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC. National Center for Biotechnology Information. Available at: [Link]
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The Pictet-Spengler Reaction Updates Its Habits - PMC. National Center for Biotechnology Information. Available at: [Link]
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Highly stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal: convenient syntheses of Cialis (Tadalafil), 12a-epi-Cialis, and their deuterated analogues - ResearchGate. ResearchGate. Available at: [Link]
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A highly efficient route for synthesis of N-hydroxymethyl sumatriptan and sumatriptan dimer: Impurity C and H of anti-migraine d - Open Research@CSIR-NIScPR. CSIR-NIScPR. Available at: [Link]
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Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - MDPI. MDPI. Available at: [Link]
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Preparation of tryptamine (3-(2-aminoethyl)indole; 1H-indole-3-ethanamine; 2-(3-indolyl)ethylamine) - PrepChem.com. PrepChem.com. Available at: [Link]
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Tryptophan - Wikipedia. Wikipedia. Available at: [Link]
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SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC. Available at: [Link]
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Engineering the L-tryptophan metabolism for efficient de novo biosynthesis of tryptophol in Saccharomyces cerevisiae - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
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preparation of tryptophol by baker's yeast fermentation of L-tryptophan - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. ScienceMadness.org. Available at: [Link]
- WO2004011463A1 - Modified pictet-spengler reaction and products prepared therefrom - Google Patents. Google Patents.
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CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws]. Erowid. Available at: [Link]
-
Principles and Practice of Solid-Phase Peptide Synthesis - Oxford Academic. Oxford University Press. Available at: [Link]
-
Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity - ResearchGate. ResearchGate. Available at: [Link]
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Dietary tryptophan depletion in humans using a simplified two amino acid formula - A pilot study - ResearchGate. ResearchGate. Available at: [Link]
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SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES - Malaysian Journal of Analytical Sciences. Malaysian Journal of Analytical Sciences. Available at: [Link]
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Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - Frontiers. Frontiers. Available at: [Link]
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2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl) - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Assessment of clinical, service, and cost outcomes of a conversion program of sumatriptan to rizatriptan ODT in primary care patients with migraine headaches - PubMed. National Center for Biotechnology Information. Available at: [Link]
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Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides - SciSpace. SciSpace. Available at: [Link]
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H-Trp-OBzl in Fragment-Based Drug Discovery: Application Notes and Protocols
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening for the identification of novel lead compounds.[1][2] This approach relies on the identification of low molecular weight fragments (typically < 300 Da) that bind with low affinity to a biological target, which are then optimized into potent drug candidates.[3] This guide provides a detailed technical overview and practical protocols for the application of L-Tryptophan benzyl ester (H-Trp-OBzl), a versatile and strategically designed fragment, in FBDD campaigns. We will explore the scientific rationale for its inclusion in fragment libraries and provide step-by-step methodologies for its use in primary screening and hit validation using key biophysical techniques.
Introduction: The Strategic Value of H-Trp-OBzl in FBDD
The success of an FBDD campaign is intrinsically linked to the quality and diversity of the fragment library.[4] H-Trp-OBzl is a compelling fragment for several key reasons, rooted in the privileged nature of its core scaffolds and its physicochemical properties.
-
The Privileged Indole Scaffold : The indole ring system, the core of the tryptophan side chain, is a well-established pharmacophore found in a multitude of approved drugs and biologically active molecules.[5] It can participate in a variety of crucial protein-ligand interactions, including hydrogen bonding via the indole NH group and hydrophobic or π-stacking interactions with aromatic residues.[6] The indole moiety provides a rigid and well-defined scaffold that can effectively probe binding pockets on a protein surface.
-
Amino Acid Backbone : The amino acid backbone provides chirality and presents functional groups (the amine and the ester) in a defined spatial orientation. This can be critical for establishing specific interactions within a binding site.
-
The Benzyl Ester "Vector" : The benzyl ester (OBzl) group serves a dual purpose. Firstly, it masks the potentially charged carboxylic acid, which can improve cell permeability and reduce the likelihood of non-specific interactions driven by charge. Secondly, and more importantly in an FBDD context, the benzyl group provides a defined vector for chemical elaboration. Once a binding mode is confirmed, the benzyl ester can be readily hydrolyzed or replaced to serve as a handle for fragment growing or linking strategies.[7]
-
Favorable Physicochemical Properties : H-Trp-OBzl adheres to the "Rule of Three," a guiding principle for fragment design (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3). This ensures a higher probability of binding and better ligand efficiency.
Table 1: Physicochemical Properties of this compound (H-Trp-OBzl)
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈N₂O₂ | |
| Molecular Weight | 294.35 g/mol | |
| XLogP3 | 3 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Melting Point | 77-80 °C |
FBDD Workflow Using H-Trp-OBzl
The successful implementation of H-Trp-OBzl in an FBDD campaign follows a structured workflow, from initial screening to hit validation and elaboration. This process relies on sensitive biophysical techniques capable of detecting the weak binding affinities characteristic of fragments.[8]
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Experimental Protocols
The following protocols are designed to be adapted for the use of H-Trp-OBzl (often used as the more soluble hydrochloride salt, H-Trp-OBzl·HCl) in a typical FBDD project.
Primary Screening: Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening.[9] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[10] An increase in Tm is indicative of a stabilizing interaction.[11]
Principle: A fluorescent dye, such as SYPRO Orange, binds to hydrophobic regions of a protein that become exposed as it unfolds with increasing temperature. Ligand binding often stabilizes the protein's folded state, requiring a higher temperature to induce unfolding, which is detected as a shift in the melting curve.[12][]
Protocol:
-
Reagent Preparation:
-
Protein Stock: Prepare the target protein at a concentration of 0.2-0.4 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.
-
H-Trp-OBzl·HCl Stock: Prepare a 100 mM stock solution in 100% DMSO.
-
Dye Solution: Prepare a 200X stock of SYPRO Orange dye in DMSO.
-
-
Assay Plate Setup (384-well plate):
-
In each well, add 10 µL of the protein stock solution.
-
Add 100 nL of the H-Trp-OBzl·HCl stock solution to the appropriate wells for a final concentration of 1 mM (the final DMSO concentration will be 1%).
-
Include control wells with 100 nL of DMSO only (negative control) and a known binder if available (positive control).
-
Add 1 µL of a 1:10 dilution of the 200X dye stock to each well.
-
Seal the plate securely with an optical seal.
-
-
Data Acquisition:
-
Centrifuge the plate briefly to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the Tm for each well by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
-
A significant positive shift in Tm (ΔTm > 2°C) in the presence of H-Trp-OBzl compared to the DMSO control indicates a potential interaction.
-
Hit Validation: Saturation Transfer Difference (STD) NMR Spectroscopy
STD-NMR is a powerful ligand-observed NMR technique for detecting transient binding of small molecules to large proteins.[14][15] It is an excellent method for validating hits from primary screens and can provide information about which parts of the fragment are in close contact with the protein.[16][17]
Principle: Selective saturation of protein resonances is transferred to a bound ligand via spin diffusion. When the ligand dissociates, it carries this saturation "memory" with it. By subtracting a spectrum with on-resonance protein saturation from a spectrum with off-resonance saturation, only the signals of the binding ligand will remain.
Caption: The basic principle of Saturation Transfer Difference (STD) NMR.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the target protein at a concentration of 10-50 µM in a deuterated buffer (e.g., 50 mM Phosphate buffer in D₂O, pD 7.4, 150 mM NaCl).
-
Prepare a 10 mM stock solution of H-Trp-OBzl·HCl in d6-DMSO.
-
The final NMR sample should contain the protein and H-Trp-OBzl at a 1:100 ratio (e.g., 20 µM protein and 2 mM fragment) in the deuterated buffer. The final d6-DMSO concentration should be kept low (<5%) to avoid protein denaturation.
-
-
NMR Data Acquisition:
-
Acquire data on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe.
-
Reference Spectrum: Acquire a standard 1D proton spectrum with water suppression.
-
STD Spectra:
-
Set the on-resonance saturation frequency in a region where only protein signals are present (e.g., -1.0 ppm).
-
Set the off-resonance frequency in a region where no protein or ligand signals are present (e.g., 30 ppm).
-
Use a train of selective Gaussian pulses for saturation, with a total saturation time of 2-3 seconds.
-
Acquire the on-resonance and off-resonance spectra in an interleaved manner to minimize artifacts.
-
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova).
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
The presence of signals in the STD spectrum confirms binding.
-
The relative intensity of the signals in the STD spectrum provides information on the proximity of each proton on H-Trp-OBzl to the protein surface, allowing for "epitope mapping". Protons on the indole and benzyl rings are expected to show significant STD effects if they are involved in binding.
-
Structural Characterization: X-ray Crystallography by Soaking
X-ray crystallography provides the most detailed information about a fragment's binding mode, revealing its precise orientation and interactions within the protein's binding site.[18] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[8]
Principle: Pre-grown crystals of the target protein are transferred to a solution containing a high concentration of the fragment. The fragment diffuses into the crystal lattice and binds to the protein without significantly disrupting the crystal packing.[19]
Protocol:
-
Crystal Preparation:
-
Grow crystals of the target protein to a suitable size (50-200 µm) using standard crystallization techniques (e.g., vapor diffusion).[20]
-
-
Soaking Solution Preparation:
-
Prepare a "cryo-soak" solution consisting of the original crystallization mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Dissolve H-Trp-OBzl·HCl directly into the cryo-soak solution to a final concentration of 10-50 mM. The high solubility of the hydrochloride salt is advantageous here.
-
-
Crystal Soaking:
-
Using a cryo-loop, carefully transfer a protein crystal from its growth drop into a drop of the H-Trp-OBzl-containing cryo-soak solution.
-
Incubate for a period ranging from 30 minutes to several hours. The optimal soaking time should be determined empirically.[21]
-
-
Crystal Mounting and Freezing:
-
After soaking, loop the crystal and immediately plunge it into liquid nitrogen to flash-freeze it.
-
Store the frozen crystal in liquid nitrogen until data collection.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully analyze the resulting electron density maps to confirm the presence and determine the binding pose of H-Trp-OBzl.
-
Conclusion and Future Directions
H-Trp-OBzl represents a strategically valuable tool for fragment-based drug discovery. Its combination of a privileged indole scaffold, a versatile benzyl ester handle for chemical elaboration, and favorable fragment-like properties makes it a high-quality starting point for identifying novel binding interactions. The protocols outlined in this guide provide a robust framework for researchers to effectively screen, validate, and characterize the binding of H-Trp-OBzl to their protein targets of interest. The detailed structural and biophysical data obtained from these experiments will serve as a critical foundation for the rational design and optimization of potent and selective lead compounds.
References
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Li, Q., & Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 62. [Link]
- Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619.
-
Vaynberg, J., & Arkin, M. R. (2013). Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology, 5(4), 251–268. [Link]
-
Wikipedia contributors. (2023). Thermal shift assay. In Wikipedia, The Free Encyclopedia. [Link]
-
Scott, D. E., & Ciulli, A. (2013). Using a fragment-based approach to target protein-protein interactions. Biochemical Society Transactions, 41(4), 1143–1149. [Link]
-
Collins, P. M., et al. (2017). Gentle, fast and effective crystal soaking by acoustic dispensing. Acta Crystallographica Section D, 73(7), 579–587. [Link]
-
de Souza, G. B., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Molecular Psychiatry. [Link]
-
Begley, D. W., et al. (2013). Saturation Transfer Difference NMR for Fragment Screening. Current Protocols in Chemical Biology, 5, 251-268. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
-
Scott, D. E., & Ciulli, A. (2013). Using a Fragment-Based Approach To Target Protein-Protein Interactions. Biochemical Society Transactions, 41(4), 1143-1149. [Link]
-
Practical Fragments. (2015). Dry solutions for crystallography. [Link]
-
National Center for Biotechnology Information. (n.d.). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. [Link]
-
Da Settimo, F., et al. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 25(10), 2331. [Link]
-
University of Vermont. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. [Link]
-
National Institutes of Health. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]
-
Cabrita, E. J., & Berger, S. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(5), 646–649. [Link]
-
Guiçhou, J.-F., et al. (2014). Combining 'dry' co-crystallization and in situ diffraction to facilitate ligand screening by X-ray crystallography. Acta Crystallographica Section D, 70(1), 169-177. [Link]
-
AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. [Link]
-
National Center for Biotechnology Information. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4867–4879. [Link]
-
White Rose eTheses Online. (n.d.). Design and Synthesis of a 3-D Fragment Library. [Link]
-
Royal Society of Chemistry. (2015). A class of novel AA-Trp-Trp-OBzl: synthesis, in vitro anti-proliferation, in vivo anti-tumor action, and intercalation mechanism. RSC Advances, 5(82), 67067-67079. [Link]
-
ResearchGate. (n.d.). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. [Link]
-
Krishnan, V. V. (2005). Ligand screening by saturation-transfer difference (STD) NMR spectroscopy. OSTI.GOV. [Link]
-
MDPI. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 25(21), 5030. [Link]
-
Ichor Life Sciences. (n.d.). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. [Link]
-
JoVE. (2022). Protein Crystallization For X-ray Crystallography l Protocol Preview. YouTube. [Link]
-
PubMed. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. [Link]
-
NanoTemper Technologies. (n.d.). Thermal Shift Assays (TSA). [Link]
-
PubChem. (n.d.). N-((Phenylmethoxy)carbonyl)-L-tryptophan phenylmethyl ester. [Link]
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L-Tryptophan benzyl ester for synthesizing constrained peptides
Application Note & Protocol
Topic: L-Tryptophan Benzyl Ester: A Strategic Building Block for the Synthesis of Constrained Peptides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Constrained peptides have emerged as a powerful modality in drug discovery, bridging the gap between small molecules and large biologics.[1] Their pre-organized structures lead to enhanced target affinity, improved metabolic stability, and increased specificity.[2][3] The unique indole side chain of tryptophan makes it a valuable residue for establishing conformational constraints and participating in key binding interactions such as π–π stacking and hydrogen bonding.[4] This guide provides a detailed examination of this compound as a strategic C-terminal residue in Solid-Phase Peptide Synthesis (SPPS) for producing head-to-tail cyclized peptides. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights into the causality behind experimental choices.
The Strategic Advantage of this compound
The synthesis of constrained peptides requires an orthogonal protection strategy, where different protecting groups can be removed selectively without affecting others. In the context of the widely used Fmoc/tBu solid-phase methodology, this compound offers a distinct advantage.
-
Orthogonality: The N-terminal α-amino group is protected by the base-labile Fmoc group, and reactive side chains are protected by acid-labile groups (e.g., Boc, tBu). The C-terminal benzyl ester is stable to both the mild base (piperidine) used for Fmoc removal and, to a large extent, the moderate acid conditions used for some side-chain deprotections.[5]
-
Selective Cleavage for Cyclization: The benzyl ester can be selectively cleaved under specific conditions, most commonly catalytic hydrogenolysis, to unmask the C-terminal carboxylic acid.[6][7] This free acid is then available to react with the deprotected N-terminal amine of the same peptide chain, enabling an intramolecular, head-to-tail cyclization while the peptide is still anchored to the solid support.
Reagent Profile: this compound
A clear understanding of the starting material is critical for successful synthesis.
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₈N₂O₂ | |
| Molecular Weight | 294.35 g/mol | |
| CAS Number | 4299-69-8 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 77-80 °C | [8] |
| Solubility | Soluble in organic solvents (DMF, DCM, Ethanol) | |
| Storage | Store at 2-8°C, protect from light and moisture |
In a typical Fmoc-SPPS workflow, the building block used is N-α-Fmoc-L-Tryptophan, with its indole side chain often protected by a Boc group to prevent side reactions during acidic cleavage steps.[9] The C-terminal residue, this compound, is first coupled to the resin.
Detailed Experimental Protocols
These protocols are based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) principles. [10][11]
Protocol 1: Synthesis of the Linear Peptide Precursor
This protocol assumes the use of an automated peptide synthesizer. Manual synthesis follows the same chemical steps.
-
Resin Selection: A 2-chlorotrityl chloride (2-CTC) resin is ideal as it allows for the attachment of the first amino acid ester without racemization and is sufficiently stable for the subsequent steps.
-
Starting Scale: 0.1 mmol.
Step-by-Step Methodology:
-
Resin Swelling: Place the 2-CTC resin in the reaction vessel. Swell in dichloromethane (DCM) for 30 minutes, then wash with dimethylformamide (DMF). [10]2. First Amino Acid Loading (L-Trp-OBzl):
-
Dissolve this compound (0.4 mmol, 4 eq) and diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) in anhydrous DCM.
-
Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Cap any remaining active sites on the resin by adding a solution of DCM/Methanol/DIEA (80:15:5) and agitating for 30 minutes.
-
Wash the resin thoroughly with DCM, DIEA, and DMF.
-
-
Chain Elongation (Automated Synthesizer):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the previously coupled amino acid.
-
Washing: Wash the resin extensively with DMF to remove residual piperidine.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid (4 eq), a coupling agent like HBTU (3.9 eq), and a base like DIEA (8 eq) in DMF. Allow the coupling reaction to proceed for 45-60 minutes.
-
Washing: Wash the resin with DMF.
-
Repeat: Continue this cycle until the full linear sequence is assembled. The final cycle should be an Fmoc-deprotection step to yield a free N-terminal amine.
-
Causality & Field Insights: The use of excess reagents (4 eq of amino acid) is a hallmark of SPPS, designed to drive the coupling reaction to completion. [9]HBTU is a highly efficient coupling reagent that minimizes the risk of racemization. The indole side chain of Tryptophan is susceptible to oxidation and modification during final acid cleavage; using a Boc-protected Trp derivative (Fmoc-Trp(Boc)-OH) for internal positions is highly recommended. [9]
Protocol 2: Selective Deprotection and On-Resin Cyclization
This part of the process is typically performed manually.
Step-by-Step Methodology:
-
Selective C-Terminal Deprotection (Hydrogenolysis):
-
Transfer the peptide-resin to a specialized reaction vessel suitable for hydrogenation.
-
Wash the resin with a solvent like tetrahydrofuran (THF).
-
Add a suspension of Palladium on carbon (Pd/C, ~0.2 eq by weight) in THF.
-
Bubble hydrogen gas (H₂) through the suspension or maintain a hydrogen atmosphere with vigorous stirring for 12-24 hours.
-
Causality: Catalytic hydrogenolysis cleaves the benzylic C-O bond of the ester, releasing toluene and leaving a free carboxylic acid on the peptide C-terminus. [6][7]This method is highly selective and will not affect acid-labile side-chain protecting groups.
-
-
On-Resin Cyclization:
-
After hydrogenolysis, filter the resin to remove the catalyst and wash thoroughly with THF, DCM, and finally DMF.
-
Swell the resin in DMF.
-
Add a solution of a coupling agent (e.g., HATU, 4 eq) and a base (e.g., DIEA, 8 eq) in DMF. The reaction should be performed under dilute conditions to favor intramolecular cyclization over intermolecular dimerization.
-
Agitate the reaction for 6-12 hours. Monitor the reaction completion using a Kaiser test (which should be negative, indicating no free primary amines).
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Protocol 3: Final Cleavage and Purification
Step-by-Step Methodology:
-
Cleavage from Resin:
-
Prepare a cleavage cocktail. A standard Reagent R cocktail is: 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), and 2% Anisole.
-
Causality: TFA cleaves the peptide from the linker and removes acid-labile side-chain protecting groups (e.g., Boc, tBu). The other components act as "scavengers" to trap reactive carbocations generated during cleavage, preventing the modification of sensitive residues like Tryptophan and Methionine. [9][11] * Add the cocktail to the dry resin (10 mL per 0.1 mmol scale) and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a Water/Acetonitrile mixture and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
-
Analysis:
-
Confirm the purity of HPLC fractions.
-
Verify the identity and molecular weight of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Cyclization | Steric hindrance; inefficient coupling; peptide aggregation on-resin. | Use a stronger coupling agent (e.g., HATU). Increase reaction time. Perform cyclization at a slightly elevated temperature (40°C). |
| Presence of Dimer | Reaction concentration too high during cyclization. | Ensure high dilution conditions for the cyclization step. |
| Tryptophan Side-Chain Modification | Insufficient scavengers during final TFA cleavage. | Use a Boc-protected Trp derivative. Ensure an adequate scavenger cocktail (e.g., Reagent R) is used. [9] |
| Incomplete Benzyl Ester Cleavage | Inactive catalyst; insufficient reaction time or hydrogen pressure. | Use fresh Pd/C catalyst. Increase reaction time or H₂ pressure. Ensure efficient stirring. |
Applications and Outlook
The use of this compound is a robust and reliable method for accessing head-to-tail constrained peptides. These molecules are invaluable tools in drug discovery for modulating challenging targets, particularly protein-protein interactions (PPIs). [2][12]The tryptophan residue itself can be a key pharmacophoric element, and constraining its position within a macrocycle can lock in a bioactive conformation, leading to highly potent and selective therapeutic candidates. [13][14]As peptide synthesis technologies continue to advance, this foundational strategy will remain a cornerstone for the rational design of next-generation peptide therapeutics. [12]
References
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society. Retrieved from [Link]
-
Swain, J. A., Walker, S. R., Calvert, M. B., & Brimble, M. A. (2022). The tryptophan connection: cyclic peptide natural products linked via the tryptophan side chain. Natural Product Reports, 39(2), 410-443. Retrieved from [Link]
- Junk, L., Ullrich, A., & Kazmaier, U. (2016).
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Iwanejko, J., & Gieldon, A. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 25(21), 5005. Retrieved from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]
- Google Patents. (n.d.). Methods for the synthesis of cyclic peptides.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 75(11), 1191-1197. Retrieved from [Link]
-
Lockett, K., & Debnath, A. K. (2013). Cyclic Peptides Containing Tryptophan and Arginine as Src Kinase Inhibitors. International Journal of Peptides, 2013, 613532. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. Retrieved from [Link]
-
Kyoto University OCW. (2023). Unit 6 Part 7 Chemical Synthesis of Peptides (Part I). Retrieved from [Link]
-
ChemRxiv. (2023). Late-Stage Diversification of Native Tryptophan-containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Retrieved from [Link]
-
Albericio, F., & Bofill, J. M. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials, 15(23), 8567. Retrieved from [Link]
-
Salomon, C. J., Mata, E. G., & Mascaretti, O. A. (1996). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, 995-999. Retrieved from [Link]
-
eGyanKosh. (n.d.). Unit-3 Peptides and Proteins. Retrieved from [Link]
-
ScienceDaily. (2024). Chemists develop a clickable tryptophan modification strategy for late-stage diversification of native peptides. Retrieved from [Link]
-
CEM Corporation. (n.d.). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Retrieved from [Link]
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3249-3257. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27: Peptide synthesis. Retrieved from [Link]
-
Cascieri, M. A., Ber, E., Macleod, A. M., Merchant, K. J., Sadowski, S., Swain, C. J., & Baker, R. (1994). Characterization of the interaction of N-acyl-L-tryptophan benzyl ester neurokinin antagonists with the human neurokinin-1 receptor. Journal of Biological Chemistry, 269(9), 6587-6591. Retrieved from [Link]
-
LSU Scholarly Repository. (1995). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]
-
SLS Ireland. (n.d.). This compound, 98%. Retrieved from [Link]
Sources
- 1. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 2. biosynth.com [biosynth.com]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. scispace.com [scispace.com]
- 13. Cyclic Peptides Containing Tryptophan and Arginine as Src Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencedaily.com [sciencedaily.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of L-Tryptophan Benzyl Ester
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining chiral integrity during the synthesis of amino acid derivatives is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the synthesis of L-Tryptophan benzyl ester.
Troubleshooting Guide: Addressing Racemization in Your Synthesis
This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the preservation of its stereochemical purity.
Q1: My this compound product shows significant racemization after synthesis. What are the likely causes?
Several factors during the esterification process can lead to the loss of optical purity. The primary mechanism involves the deprotonation of the α-carbon, leading to a planar carbanion intermediate which can be re-protonated from either face, resulting in a racemic mixture.[1][2] Key contributing factors include:
-
Reaction Conditions: Elevated temperatures and prolonged reaction times, especially under basic or strongly acidic conditions, can promote racemization.[3] For instance, in Fischer-Speier esterification, using solvents with high boiling points like toluene can lead to racemization.[4]
-
Choice of Reagents: The type of coupling reagent and the presence of certain bases can significantly influence the rate of racemization.[5] Some coupling reagents, particularly carbodiimides used without additives, are known to cause partial racemization.[6]
-
Side Chain Effects: The indole side chain of tryptophan can influence the acidity of the α-proton, although it is generally less susceptible to racemization than amino acids with strongly electron-withdrawing side chains.
-
Work-up and Purification: Inappropriate pH adjustments during extraction or prolonged exposure to harsh conditions during purification can also contribute to racemization.
Q2: I am using a Fischer-Speier esterification. How can I modify the protocol to minimize racemization?
The Fischer-Speier esterification, which involves heating an amino acid with an alcohol in the presence of an acid catalyst, is a common method for preparing amino acid esters.[7] However, the conditions can be harsh. To mitigate racemization:
-
Solvent Selection: Opt for a solvent that forms a low-boiling azeotrope with water to allow for its efficient removal at a lower temperature. Cyclohexane has been shown to be effective in preventing racemization for other amino acid benzyl esters, whereas toluene can cause it.[8] For "problematic" amino acids like tryptophan, green ethers such as 2-methyltetrahydrofuran (Me-THF) have been successfully used.[4]
-
Acid Catalyst: Use a stoichiometric amount of a strong acid like p-toluenesulfonic acid (p-TsOH).
-
Temperature and Time: Maintain the lowest possible reaction temperature that still allows for efficient water removal and monitor the reaction progress closely to avoid unnecessarily long reaction times.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound and the prevention of racemization.
Q1: What is the underlying mechanism of racemization during the synthesis of amino acid esters?
Racemization of amino acids typically proceeds through one of two main pathways, both involving the removal of the proton from the chiral α-carbon:
-
Direct Enolization: Under basic conditions, a base can directly abstract the α-proton, forming a planar enolate intermediate. Subsequent protonation can occur from either side, leading to a mixture of enantiomers.
-
Oxazolone Formation: During carboxyl group activation (e.g., with coupling reagents), an intermediate oxazolone (or azlactone) can form. The α-proton of the oxazolone is significantly more acidic and can be easily removed by a weak base, leading to a planar, achiral intermediate.[5][9]
Q2: Which coupling reagents are recommended to avoid racemization?
The choice of coupling reagent is critical for preserving stereochemical integrity. While carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are effective, they are prone to causing racemization.[6] To suppress this, it is highly recommended to use them in conjunction with additives.[5]
| Coupling Reagent Combination | Racemization Potential | Notes |
| DCC or DIC alone | High | Not recommended for racemization-sensitive couplings.[6] |
| DCC/HOBt or DIC/HOBt | Low | 1-Hydroxybenzotriazole (HOBt) acts as a racemization suppressant.[6][9] |
| HBTU/HOBt or TBTU/HOBt | Very Low | Uronium/aminium-based reagents are generally very effective with low racemization.[6] |
| EDC/HOBt | Low | Water-soluble carbodiimide, useful for solution-phase synthesis.[6] |
Note: The addition of HOBt or its analogues is crucial as they react with the activated amino acid to form an active ester that is less prone to racemization.[5][9]
Q3: Are there any specific protecting group strategies for the tryptophan side chain to prevent side reactions?
While the primary concern is racemization at the α-carbon, the indole ring of tryptophan can be susceptible to oxidation and alkylation under certain conditions.[10] For many syntheses, protection of the indole nitrogen is not necessary. However, in complex multi-step syntheses, particularly in peptide synthesis, protecting the indole nitrogen with a group like tert-butoxycarbonyl (Boc) can prevent side reactions.[9]
Q4: How can I accurately determine the enantiomeric excess (ee) of my final this compound product?
Accurate determination of enantiomeric excess is crucial to validate your synthetic method. The most common and reliable technique is chiral High-Performance Liquid Chromatography (HPLC) .[11][12]
Experimental Protocol: Chiral HPLC Analysis of Tryptophan Benzyl Ester
-
Column Selection: Utilize a chiral stationary phase (CSP) column. Common choices for amino acid derivatives include cyclodextrin-based or Pirkle-type columns.
-
Mobile Phase: A typical mobile phase consists of a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol. The exact ratio will need to be optimized for your specific column to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of your purified this compound in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100
Where Area_L is the peak area of the L-enantiomer and Area_D is the peak area of the D-enantiomer.
Other methods for determining enantiomeric purity include chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[12]
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Available at: [Link]
-
Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. Available at: [Link]
-
Bolchi, C., Bavo, F., Regazzoni, L., & Pallavicini, M. (2018). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer–Speier reaction. Amino Acids, 50(9), 1237–1243. Available at: [Link]
-
Bolchi, C., Valoti, E., Pallavicini, M., & Villa, M. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. The Journal of Organic Chemistry, 80(13), 6907–6911. Available at: [Link]
-
Coupling Reagents. Aapptec. Available at: [Link]
-
Fischer Esterification. Organic Chemistry Portal. Available at: [Link]
-
Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 48(5), 627–634. Available at: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. biosynth.com [biosynth.com]
- 11. uma.es [uma.es]
- 12. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Tryptophan Benzyl Ester Deprotection
Welcome to the technical support center for L-Tryptophan benzyl ester deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls associated with this common synthetic transformation. The inherent reactivity of the tryptophan indole ring necessitates careful consideration of deprotection strategies to avoid unwanted side reactions and ensure the integrity of your final product. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve clean and efficient deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting an this compound?
The two primary methods for cleaving a benzyl ester are catalytic hydrogenolysis and acidolysis.
-
Catalytic Hydrogenolysis: This is often the preferred method due to its mild and neutral reaction conditions. It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[1][2] This can be performed using hydrogen gas (H₂) or through catalytic transfer hydrogenation (CTH) with a hydrogen donor like ammonium formate, formic acid, or 1,4-cyclohexadiene.[1][3][4][5] CTH is often favored for its operational simplicity, avoiding the need for specialized high-pressure hydrogenation equipment.[1][4]
-
Acidolysis: Strong acids like trifluoroacetic acid (TFA) can cleave benzyl esters. However, this method is generally less favored for tryptophan-containing molecules due to the high propensity for side reactions on the electron-rich indole ring.[6][7] This approach is more common in solid-phase peptide synthesis (SPPS) for the simultaneous cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.[8]
Q2: Why is the tryptophan residue so problematic during deprotection?
The indole side chain of tryptophan is highly electron-rich, making it a potent nucleophile. This inherent reactivity makes it susceptible to attack by electrophiles, particularly under acidic conditions. During deprotection, reactive species generated from the cleavage of other protecting groups or from the reagents themselves can lead to modification of the tryptophan residue, resulting in impurities that can be difficult to separate from the desired product.[9][10]
Q3: I'm observing a mass increase of +56 Da in my product after deprotection. What is happening?
A mass increase of +56 Da is a classic indicator of tert-butylation of the tryptophan indole ring.[7] This side reaction is particularly common during acidolytic deprotection (e.g., using TFA) when tert-butyl-based protecting groups (like Boc on an amine or a t-butyl ester) are present elsewhere in the molecule.[6][7][11] The strong acid cleaves the tert-butyl group, generating a reactive tert-butyl cation, which then acts as an electrophile and alkylates the indole ring.[6][7][11]
Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
This section delves into specific issues you may encounter during the deprotection of this compound and provides actionable solutions.
Issue 1: Alkylation of the Tryptophan Indole Ring
Symptoms:
-
Appearance of unexpected peaks in HPLC or LC-MS analysis.
-
Mass spectrometry data showing adducts with masses corresponding to the alkylating agent (e.g., +56 Da for tert-butylation, +77 Da for benzylation).[7]
-
Broad or complex NMR spectra, indicating a mixture of products.
Root Cause & Mechanism: The primary cause is the generation of reactive carbocations during the deprotection step, which then alkylate the nucleophilic indole ring of tryptophan. The most common culprit is the tert-butyl cation formed from the acid-catalyzed removal of Boc or t-butyl ester protecting groups.[6][7][11] The rate and position of this alkylation can depend on the specific acid used and the surrounding amino acid sequence.[11]
Mitigation Strategies:
-
Employ Scavengers: The most effective way to prevent alkylation is to "trap" the reactive carbocations before they can react with tryptophan. This is achieved by adding scavengers to the reaction mixture.
Scavenger Recommended Concentration Notes Triisopropylsilane (TIS) 2.5% - 5% (v/v) Highly effective at reducing the trityl and tert-butyl cations.[12] Triethylsilane (TES) 2.5% - 5% (v/v) Another common silane scavenger.[10] 1,2-Ethanedithiol (EDT) 2.5% (v/v) A good scavenger for t-butyl cations and also helps in the removal of trityl groups from cysteine.[13] However, prolonged exposure can lead to side reactions with tryptophan. Water 2.5% - 5% (v/v) Can act as a scavenger by quenching carbocations.[12] Phenol 5% (w/v) An effective scavenger, but can be more difficult to remove during workup. -
Protect the Indole Nitrogen: For complex syntheses, especially in SPPS, using a tryptophan derivative with its indole nitrogen protected, such as Fmoc-Trp(Boc)-OH, can effectively prevent side reactions at this position.[13]
-
Optimize Deprotection Conditions:
-
Lower Temperature: Performing the deprotection at a lower temperature (e.g., 0 °C to room temperature) can reduce the rate of side reactions.
-
Minimize Reaction Time: Use reaction monitoring (e.g., TLC or LC-MS) to determine the minimum time required for complete deprotection.
-
Workflow for Minimizing Tryptophan Alkylation
Caption: Decision workflow for selecting a deprotection strategy to minimize tryptophan alkylation.
Issue 2: Oxidation of the Tryptophan Residue
Symptoms:
-
Yellowing or discoloration of the reaction mixture or final product.
-
Mass spectrometry data showing additions of +16 Da (mono-oxidation) or +32 Da (di-oxidation).
-
Identification of known oxidation products like N-formylkynurenine (NFK), kynurenine (Kyn), or oxindolylalanine (Oia).[14][15]
Root Cause & Mechanism: The indole ring of tryptophan is highly susceptible to oxidation.[16] This can be initiated by:
-
Air Oxidation: Especially under acidic conditions or in the presence of trace metals.
-
Reactive Oxygen Species (ROS): Generated from various sources.[16]
-
Reagent Impurities: Peroxides in solvents (e.g., ether used for precipitation) can be a source of oxidation.[13]
Mitigation Strategies:
-
Use Scavengers with Antioxidant Properties: Thiol-based scavengers like 1,2-ethanedithiol (EDT) are particularly effective in preventing acid-catalyzed oxidation of tryptophan.[13]
-
Degas Solvents: Thoroughly degas all solvents and reagents, particularly those used for the reaction and subsequent workup (e.g., precipitation with ether), by bubbling with an inert gas like nitrogen or argon.[13]
-
Work Under an Inert Atmosphere: Conduct the deprotection reaction under a nitrogen or argon atmosphere to minimize exposure to atmospheric oxygen.
-
Purify Reagents: Ensure that all reagents, especially TFA, are fresh and of high purity. Older bottles of TFA can accumulate impurities that may promote oxidation.
Experimental Protocol: Deprotection with Oxidation Suppression
Caption: Step-by-step protocol to minimize tryptophan oxidation during deprotection.
Protocols
Protocol 1: Catalytic Transfer Hydrogenation (CTH) of this compound
This protocol is a mild and efficient method for benzyl ester deprotection that avoids the harsh conditions of strong acids.
Materials:
-
This compound derivative
-
Methanol (MeOH), anhydrous
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ammonium formate (HCOONH₄)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the this compound (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Flush the flask with an inert gas.
-
Carefully add 10% Pd/C (0.1 weight equivalent of the substrate).
-
Add ammonium formate (4-5 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected L-Tryptophan derivative.
Causality: The palladium catalyst facilitates the transfer of hydrogen from the ammonium formate donor to the benzyl ester, cleaving the C-O bond and releasing the free carboxylic acid and toluene as a byproduct under neutral conditions, thus avoiding acid-catalyzed side reactions.[3][4][5]
Protocol 2: TFA-Mediated Deprotection with a Scavenger Cocktail
This protocol is designed for substrates where acidic conditions are necessary, for example, in the final cleavage step of a Boc-based solid-phase peptide synthesis.
Materials:
-
Tryptophan-containing peptide-resin or protected peptide
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Prepare the cleavage cocktail. A common formulation is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5, v/v/v/v) .
-
Add the cleavage cocktail to the peptide-resin or protected peptide in a reaction vessel at room temperature.
-
Stir the mixture for 2-4 hours. Monitor the cleavage and deprotection progress by analyzing small aliquots via LC-MS.
-
Once the reaction is complete, filter the resin (if applicable) and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and organic byproducts.
-
Dry the final product under vacuum.
Causality: The strong acid (TFA) cleaves the benzyl ester and other acid-labile protecting groups. The scavengers (TIS, H₂O, EDT) are present in excess to trap the reactive carbocations and prevent both alkylation and oxidation of the sensitive tryptophan indole ring.[12][13]
References
-
Benzyl Esters. Organic Chemistry Portal. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. [Link]
-
Protein engineering by chemical methods. UCL Discovery. [Link]
-
Characterization of the interaction of N-acyl-L-tryptophan benzyl ester neurokinin antagonists with the human neurokinin-1 receptor. PubMed. [Link]
-
I need help in peptide oxidation during deprotection group removal? ResearchGate. [Link]
-
tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl). ResearchGate. [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. [Link]
-
Synthesis of tryptophan containing peptides is not easy because of the unde- sired side reactions. 1) To avoid them deprotection. The Chemical Society of Japan. [Link]
-
Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis. [Link]
-
Fluorescence quenching of tryptophan by trifluoroacetamide. PubMed. [Link]
-
Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B. [Link]
-
Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences. NIH. [Link]
-
Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection. PubMed. [Link]
-
This compound. PubChem. [Link]
-
Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. ACS Publications. [Link]
-
A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. [Link]
-
Butylation of the Tryptophan Indole Ring: a Side Reaction During the Removal of t-Butyloxycarbonyl and t-Butyl Protecting Groups. RSC Publishing. [Link]
-
Synthesis of tryptophan-dehydrobutyrine diketopiperazine and biological activity of hangtaimycin and its co-metabolites. Beilstein Journal of Organic Chemistry. [Link]
-
Biodegradability of Trifluoroacetic Acid. ResearchGate. [Link]
-
Reactions of Amino Acids: Hydrogenolysis. Pearson. [Link]
-
Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion. PubMed. [Link]
-
[Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)]. PubMed. [Link]
-
Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). ChemRxiv. [Link]
-
Structures resulting from oxidation of Trp residues in proteins and... ResearchGate. [Link]
-
CTH Removal of N-Benzyl Groups. Erowid. [Link]
-
Hydrogenolysis of benzyl-protected esters. ResearchGate. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Polypeptide. [Link]
-
2-17 Science About O-Benzyl protecting groups. Atlanchim Pharma. [Link]
-
SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. ResearchGate. [Link]
-
Trifluoroacetic acid. Wikipedia. [Link]
-
Benzyl Ethers. Organic Chemistry Portal. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? NIH. [Link]
-
Direct C7 Functionalization of Tryptophan. DSpace@MIT. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
Sources
- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 2. Reactions of Amino Acids: Hydrogenolysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. peptide.com [peptide.com]
- 7. Butylation of the tryptophan indole ring: a side reaction during the removal of t-butyloxycarbonyl and t-butyl protecting groups in peptide synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tryptophan Benzyl Ester Deprotection
A Researcher's Guide to Preserving the Indole Ring
Welcome to the technical support center for troubleshooting challenges in peptide synthesis. This guide, curated by a Senior Application Scientist, provides in-depth solutions and preventative strategies for the selective deprotection of Tryptophan benzyl ester (Trp-OBzl) while safeguarding the integrity of the indole ring.
The Challenge: Indole Ring Reactivity
The indole side chain of tryptophan is highly susceptible to modification under various chemical conditions, particularly the acidic environments often employed for deprotection in peptide synthesis.[1][2] Unwanted side reactions can lead to alkylation, oxidation, or sulfonation of the indole ring, compromising the purity and biological activity of the final peptide.[1][3] This guide will equip you with the knowledge and protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions affecting the tryptophan indole ring during deprotection?
A1: The main side reactions include:
-
Alkylation: Electrophiles, such as carbocations generated from protecting groups (e.g., tert-butyl cations from Boc cleavage) or resin linkers, can attack the electron-rich indole ring.[1][4]
-
Oxidation: The indole ring is prone to oxidation, especially under acidic conditions, which can be exacerbated by the presence of atmospheric oxygen or peroxides in solvents.
-
Sulfonation: When using sulfonyl-based protecting groups for arginine (e.g., Mtr, Pmc, Pbf), the protecting group can be transferred to the tryptophan indole ring during cleavage.[1][3]
Q2: How can I prevent these side reactions?
A2: The most effective strategy is to protect the indole nitrogen. The two most common protecting groups for the tryptophan indole ring are:
-
N-in-Boc (tert-Butoxycarbonyl): This is highly recommended as it effectively prevents a range of side reactions, including sulfonation and reattachment of the C-terminal Trp to the resin linker.[1]
-
N-in-Formyl (For): This group is stable to strong acids but can be removed with a base or through thiolytic cleavage.[5][6]
In addition to indole protection, the use of "scavengers" in the cleavage cocktail is crucial. These are nucleophilic reagents that trap reactive cationic species before they can modify the peptide.[1]
Q3: What are the most common deprotection methods for Trp-OBzl?
A3: The choice of deprotection method depends on the overall protecting group strategy of your peptide synthesis. The most common methods are:
-
Catalytic Transfer Hydrogenation: This is a mild and efficient method for removing benzyl esters without affecting most other protecting groups.[7][8]
-
Acid-catalyzed Deprotection: Strong acids like trifluoroacetic acid (TFA) are often used for global deprotection in Boc-based solid-phase peptide synthesis (SPPS).[1][4] Careful selection of scavengers is critical to protect the indole ring.
-
Base-catalyzed Saponification: While less common for peptides due to the risk of racemization and other side reactions, saponification can be used in specific cases.
Troubleshooting Guide
Problem 1: My peptide shows unexpected mass peaks corresponding to alkylation of the tryptophan residue after TFA cleavage.
Cause: Insufficient scavenging of carbocations generated during deprotection.
Solution:
-
Increase the concentration of scavengers: A standard cleavage cocktail is TFA/TIS/water (95:2.5:2.5), where triisopropylsilane (TIS) is an effective scavenger.[1] For peptides with multiple protecting groups that generate stable carbocations, consider using a more complex scavenger mixture like Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]).[1]
-
Optimize reaction time and temperature: Perform the cleavage at a lower temperature (e.g., 0-5 °C) to minimize side reactions.[5] Avoid unnecessarily long cleavage times.
-
Protect the indole nitrogen: For future syntheses, use Fmoc-Trp(Boc)-OH to prevent alkylation.[1]
Problem 2: I observe oxidation of the tryptophan residue in my final product.
Cause: Exposure to oxidizing agents or conditions during cleavage and workup.
Solution:
-
Use scavengers that prevent oxidation: Ethanedithiol (EDT) is particularly effective in preventing the acid-catalyzed oxidation of tryptophan.[1]
-
Degas all solvents: Ensure that all solvents, including the ether used for precipitation, are thoroughly degassed to remove dissolved oxygen.
-
Work under an inert atmosphere: Performing the cleavage reaction under a nitrogen or argon atmosphere can minimize oxidation.
Deprotection Strategy Selection
The choice of deprotection method is critical for success. The following flowchart can guide your decision-making process:
Caption: Decision tree for Trp-OBzl deprotection.
Comparative Summary of Deprotection Methods
| Method | Reagents | Advantages | Disadvantages | Best For |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic acid or Ammonium formate | Mild conditions, high selectivity for benzyl groups.[7][8] | Catalyst can be poisoned by sulfur-containing residues (Cys, Met); potential for side reactions with DMF as a solvent.[9] | Selective deprotection of benzyl esters without affecting acid-labile groups. |
| Acid-catalyzed Deprotection | TFA, Scavengers (e.g., TIS, EDT, water) | Simultaneous deprotection of many protecting groups (global deprotection).[1] | Harsh conditions can lead to indole ring modification if not properly controlled.[1][2] | Boc-based solid-phase peptide synthesis. |
| Base-catalyzed Saponification | LiOH or NaOH in THF/water | Orthogonal to acid-labile protecting groups. | Risk of racemization, especially for C-terminal amino acids; potential for other base-catalyzed side reactions. | Specific applications where acidic and hydrogenolytic methods are not suitable. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation
This method is highly effective for the selective removal of benzyl esters.
-
Dissolve the Peptide: Dissolve the Trp-OBzl containing peptide in a suitable solvent such as methanol or a mixture of methanol and formic acid.
-
Add Catalyst: To the solution, add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
Add Hydrogen Donor: Add a hydrogen donor such as formic acid or ammonium formate.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite with the reaction solvent.
-
Isolation: Remove the solvent under reduced pressure to obtain the deprotected peptide.
Protocol 2: Acid-catalyzed Deprotection with Scavengers
This protocol is designed for the global deprotection of peptides synthesized using a Boc/Bzl strategy.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A common and effective mixture is TFA/TIS/water (95:2.5:2.5 v/v/v).[1] For peptides prone to oxidation, consider adding 2.5% EDT.
-
Resin Treatment: Swell the peptide-resin in dichloromethane (DCM) and then drain the solvent.
-
Cleavage Reaction: Add the pre-cooled cleavage cocktail to the resin (approximately 10 mL per gram of resin). Stir the mixture at room temperature for 1.5-2 hours.[10]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold ether several times to remove scavengers and byproducts. Dry the peptide under vacuum. The crude peptide can then be purified by HPLC.
References
-
ResearchGate. (2022). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of a peptide having a trp residue.
- Bieg, T., & Szeja, W. (1985).
- Google Patents. (n.d.). Deprotection of protected peptides.
- Gowda, D. C. (2001). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid and 10% palladium on carbon. Indian Journal of Chemistry, 40B, 1078-1081.
-
ResearchGate. (2010). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]
- Hu, W., et al. (1995). Combined experimental/theoretical refinement of indole ring geometry using deuterium magnetic resonance and ab initio calculations. Journal of the American Chemical Society, 117(48), 12003-12012.
- Han, Y., & Cai, C. (1996).
-
National Institutes of Health. (n.d.). 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. Retrieved from [Link]
- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242-5251.
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Improving solubility of H-Trp-OBzl in organic solvents
Technical Support Center: H-Trp-OBzl Solubility Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges encountered with the solubility of L-Tryptophan benzyl ester (H-Trp-OBzl) in organic solvents. Our goal is to empower you with the scientific principles and field-tested protocols necessary to ensure your experiments proceed smoothly and efficiently.
Troubleshooting Guide: Enhancing H-Trp-OBzl Solubility
Researchers often face difficulties dissolving H-Trp-OBzl, particularly the free base form, in common organic solvents. This guide is structured to walk you through a logical progression of techniques, from simple solvent selection to more advanced chemical modifications.
Question 1: I'm having trouble dissolving H-Trp-OBzl. Which solvent should I start with?
Answer: The solubility of H-Trp-OBzl is governed by its molecular structure, which contains a large, nonpolar indole and benzyl group, and a polar primary amine. This amphiphilic nature means that its solubility is highly dependent on the solvent's properties. The principle of "like dissolves like" is a useful starting point.
Your initial choice of solvent should be based on its polarity and ability to interact with the solute. Polar aprotic solvents are often the most effective for dissolving amino acid esters used in peptide synthesis.[1][2]
Core Recommendation: Start with high-quality, anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These solvents have high dielectric constants, indicating they are highly polar and can effectively solvate the polar amine group while also interacting favorably with the nonpolar regions of the molecule.[3]
Data-Driven Solvent Selection:
The following table provides a comparative overview of common organic solvents and their effectiveness for dissolving H-Trp-OBzl.
| Solvent | Chemical Formula | Dielectric Constant (ε) at 20°C | General Polarity | Expected H-Trp-OBzl Solubility | Key Considerations |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Polar Aprotic | High | Excellent first choice. Can break down to form dimethylamine, which can be problematic in Fmoc chemistry.[1] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 32.2 | Polar Aprotic | High | A greener alternative to DMF with excellent solvating properties.[1][2] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Polar Aprotic | High | Very strong solvent, but can be difficult to remove and may oxidize certain compounds. |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Nonpolar | Moderate to Low | Better for the hydrochloride salt form. Often used in Boc chemistry.[1] |
| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | Polar Aprotic | Moderate to Low | Can be a good co-solvent. Peroxide formation is a safety risk. |
| Acetonitrile (ACN) | C₂H₃N | 37.5 | Polar Aprotic | Low | Generally a poor solvent for H-Trp-OBzl free base. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 6.0 | Moderately Polar | Very Low | More suitable for extraction than for reaction solvation. |
| Toluene | C₇H₈ | 2.4 | Nonpolar | Insoluble | Ineffective for dissolving the free base. |
Dielectric constant values are approximate and sourced from publicly available data.[4][5]
Question 2: I've tried DMF, but the solubility is still poor or the solution is cloudy. What's my next step?
Answer: If initial solvent selection is insufficient, the next logical step is to physically alter the system to favor dissolution. This can be achieved by increasing the kinetic energy of the system or by using a solvent blend.
Workflow for Intermediate Solubility Issues
Protocol 1: Thermal Adjustment
Increased temperature enhances the solubility of most solids by increasing the kinetic energy of both solute and solvent molecules, overcoming the intermolecular forces in the solid lattice.[6]
-
Preparation: Place your vessel containing the H-Trp-OBzl suspension in a water bath.
-
Heating: Gradually increase the temperature of the water bath to 40-50°C. Do not exceed 60°C to minimize the risk of thermal degradation.
-
Agitation: Stir or gently sonicate the mixture while heating. Sonication provides localized energy that can effectively break up solute agglomerates.
-
Observation: Continue for 10-15 minutes. If the solid dissolves, allow the solution to cool to room temperature to ensure it does not precipitate back out.
Field Insight: A common mistake is to heat the mixture too aggressively. This can lead to the degradation of the amino acid ester, especially in the presence of trace impurities. A slow, controlled temperature increase is always preferable.
Protocol 2: Utilizing a Co-Solvent
If heating is ineffective or undesirable, a co-solvent can modify the overall polarity of the solvent system to better match the solute.
-
Selection: For a primary solvent like DMF, a less polar co-solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) can be effective.
-
Procedure: To your suspension of H-Trp-OBzl in the primary solvent, add the co-solvent dropwise with vigorous stirring.
-
Ratio: Start with a 10:1 ratio of primary solvent to co-solvent (e.g., 10 mL DMF: 1 mL DCM). Gradually increase the amount of co-solvent, observing for dissolution.
-
Validation: Perform a small-scale test first. Ensure that your intended downstream reaction is compatible with the chosen co-solvent mixture.
Question 3: My H-Trp-OBzl is still not dissolving, even with heat and co-solvents. Are there any chemical modifications I can make?
Answer: Yes. When physical methods fail, the most robust solution is to chemically modify the H-Trp-OBzl to increase its polarity. The free primary amine group on the molecule is a convenient handle for this modification. By protonating this amine, you can form a salt (e.g., a hydrochloride or tosylate salt), which is significantly more polar and often more soluble in polar organic solvents.[7]
It is crucial to note that many commercial sources supply H-Trp-OBzl as a salt (e.g., H-Trp-OBzl • HCl or H-Trp-OBzl • Tos). If you are working with the free base, you may need to perform an in situ salt formation. If you already have the salt form and it is insoluble, you may need to perform a salt-to-free base conversion if your reaction conditions permit.
Conceptual Basis: Salt Formation Increases Polarity
Protocol 3: In Situ Salt Formation for Improved Solubility
This protocol is for situations where you have the H-Trp-OBzl free base and need to improve its solubility in a polar solvent like DMF or DCM for a subsequent reaction (e.g., peptide coupling).
-
Suspension: Suspend the H-Trp-OBzl free base in your chosen anhydrous reaction solvent (e.g., DCM or DMF) under an inert atmosphere (N₂ or Ar).
-
Acid Addition: Add exactly one molar equivalent of a suitable acid. A solution of HCl in dioxane or diethyl ether is a common choice. Add the acid dropwise at 0°C with stirring.
-
Stirring: Allow the mixture to stir for 15-30 minutes. You should observe the solid dissolving as the more soluble hydrochloride salt is formed.[8]
-
Proceed: The resulting solution of H-Trp-OBzl • HCl can now be used directly in the next step of your synthesis, such as a peptide coupling reaction where a tertiary amine base will be added anyway to neutralize the salt.
Trustworthiness Check: Before proceeding with your main reaction, take a small aliquot of the clear solution and add a slight excess of a non-nucleophilic base like triethylamine (Et₃N). If the H-Trp-OBzl precipitates back out of solution, it confirms that the salt was successfully formed and that the increased solubility was due to this conversion.
Frequently Asked Questions (FAQs)
Q: I purchased H-Trp-OBzl • HCl, but it won't dissolve in DCM. Why? A: While the hydrochloride salt is more polar than the free base, its solubility in a moderately nonpolar solvent like DCM can still be limited.[7] Often, a more polar solvent like DMF is required. Alternatively, for reactions in DCM, the salt is often used as a fine suspension, and it will dissolve as the reaction proceeds, especially upon the addition of a tertiary amine base (like Et₃N or DIPEA) which converts it to the more DCM-soluble free base in situ.
Q: Can I use sonication to help dissolve my compound? A: Yes, sonication is an excellent physical method to aid dissolution. It provides high-frequency sound waves that create micro-cavitations in the solvent, leading to energetic localized agitation that can break apart solid particles and enhance solvation. It is generally less harsh than prolonged heating.
Q: My H-Trp-OBzl dissolved initially but then crashed out of solution. What happened? A: This is typically due to either supersaturation or a change in conditions. If you heated the mixture to dissolve the compound, it might have formed a supersaturated solution that precipitated upon cooling. It can also occur if a co-solvent was used and one of the solvents evaporated over time, changing the overall polarity of the mixture. Finally, if the compound is a salt, changes in pH (e.g., from atmospheric CO₂) could potentially cause it to convert to the less soluble free base.
Q: Are there any "greener" solvent alternatives to DMF and NMP? A: The field of green chemistry is actively exploring alternatives. Some potential options that have been investigated for peptide synthesis include Cyrene™, TamiSolve® NxG, and eutectic mixtures.[2] However, the solubility of specific substrates like H-Trp-OBzl must be empirically determined in these newer solvent systems. For now, NMP is often considered a slightly better alternative to DMF from a safety and environmental perspective.[1]
References
- Jain, S., & Singh, S. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Asian Journal of Pharmaceutics, 13(2).
- ChemicalBook. (2022).
- Malek, N., et al. (2019). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Advanced Pharmaceutical Bulletin, 9(3), 466–473.
- ResearchGate. (n.d.).
- TCI Chemicals. (n.d.). D-Tryptophan Benzyl Ester Hydrochloride.
- Hoye, T.R. (2022). Properties of Common Organic Solvents. University of Minnesota.
- ResearchGate. (n.d.). Esterification of Amino Acids and Mono Acids Using Triphosgene.
- BenchChem. (n.d.). An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- PubChem. (n.d.). N-((Phenylmethoxy)carbonyl)-L-tryptophan phenylmethyl ester.
- White Rose eTheses Online. (n.d.). Advances in Synthesis and Application of Poly(Amino Acid)s and Polyesters.
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- ResearchGate. (2023).
- Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
- Soft Materials Laboratory. (n.d.). Dielectric spectroscopy of organic solvents of varying polarity. Memorial University of Newfoundland.
- ResearchGate. (2021). Evaluation of greener solvents for solid-phase peptide synthesis.
- UNIPD. (2024). Predicting drug solubility in organic solvents mixtures.
- PubChem. (n.d.). L-Tryptophan.
- AHH Chemical. (n.d.). D-Tryptophan Benzyl Ester Hydrochloride.
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. softmaterials.ca [softmaterials.ca]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20050192460A1 - Process for preparing amino acid esters and their acid addition salts - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Efficiency of L-Tryptophan Benzyl Ester
Welcome to the technical support center for optimizing the coupling efficiency of L-Tryptophan benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this crucial amino acid derivative into peptide sequences. Here, we will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the coupling of this compound.
Question 1: My coupling reaction with this compound is showing low yield. What are the primary factors to investigate?
Answer: Low coupling yields with this compound can stem from several factors. Firstly, the steric hindrance from the bulky benzyl ester and the indole side chain can slow down the reaction kinetics. Secondly, side reactions involving the indole nucleus of tryptophan can consume the starting material.[1][2] Lastly, the choice of coupling reagent and reaction conditions plays a critical role in the efficiency of the amide bond formation.[3] Inefficient activation of the carboxylic acid or instability of the activated species can lead to poor yields.
Question 2: I am observing significant racemization of my L-Tryptophan residue during coupling. How can I minimize this?
Answer: Racemization is a major concern during the activation of amino acids for peptide coupling.[3][4][5] It occurs through the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.[3] To suppress racemization, the use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) is strongly recommended, especially when using carbodiimide-based coupling reagents like DCC or EDC.[3][5][6] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.[5][6] Additionally, using weaker bases like N-methylmorpholine (NMM) instead of stronger, more sterically hindered bases can also help in minimizing racemization.[3]
Question 3: Are there specific coupling reagents that are better suited for this compound?
Answer: The choice of coupling reagent is indeed crucial for successful peptide synthesis.[3] For sterically hindered amino acids like this compound, high-reactivity coupling reagents are often preferred. Uronium/aminium-based reagents such as HBTU, HATU, and HCTU, as well as phosphonium-based reagents like PyBOP and PyAOP, are generally more efficient than standard carbodiimides alone.[3] Reagents like COMU, which is based on Oxyma Pure®, offer high reactivity with a better safety profile compared to HOBt-based reagents.[3]
Question 4: I've noticed an unexpected side product in my reaction mixture. What are the common side reactions associated with tryptophan during peptide synthesis?
Answer: The indole side chain of tryptophan is susceptible to several side reactions, particularly under acidic conditions used for cleavage or deprotection. Alkylation of the indole ring by carbocations generated from protecting groups or linkers is a known issue.[1][2] Oxidation of the indole ring can also occur. To mitigate these side reactions, the use of scavengers during cleavage is essential. Furthermore, protecting the indole nitrogen with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, can prevent side reactions during synthesis.[7]
Section 2: Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to resolving specific experimental challenges.
Issue 1: Incomplete Coupling Reaction
Symptom: HPLC or TLC analysis shows a significant amount of unreacted starting material (the N-protected amino acid and the amine component).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling reactions.
Detailed Steps:
-
Verify Reagent Integrity and Stoichiometry:
-
Ensure that the coupling reagents and the this compound are not degraded. Anhydrous conditions are often crucial, as moisture can hydrolyze the activated species.[8]
-
Confirm the accurate weighing and stoichiometry of all reactants. A slight excess of the coupling reagent and the N-protected amino acid (e.g., 1.1-1.2 equivalents) is often beneficial.
-
-
Optimize Reaction Time and Temperature:
-
Monitor the reaction progress over time using a suitable analytical technique (e.g., TLC, LC-MS). Sterically hindered couplings may require longer reaction times.
-
If the reaction is sluggish at room temperature, consider gently increasing the temperature (e.g., to 40°C). However, be aware that higher temperatures can also increase the risk of racemization.[3]
-
-
Select a More Powerful Coupling Reagent:
-
If standard carbodiimide couplings (DCC, EDC) are inefficient, switch to a more potent uronium/aminium or phosphonium-based reagent.
-
| Coupling Reagent | Class | Key Advantages |
| DCC, EDC | Carbodiimide | Cost-effective, well-established.[5][6] |
| HBTU, HATU | Uronium/Aminium | High efficiency, fast reaction rates.[3] |
| PyBOP, PyAOP | Phosphonium | Less risk of guanidinylation side reaction. |
| COMU | Uronium (Oxyma-based) | High reactivity, improved safety profile.[3][6] |
-
Ensure Anhydrous Conditions:
-
Use dry solvents (e.g., DMF, DCM, NMP) and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the hydrolysis of activated intermediates.[8]
-
Issue 2: Racemization of the Tryptophan Residue
Symptom: Chiral HPLC analysis or NMR spectroscopy indicates the presence of the D-isomer of the tryptophan-containing product.
Mechanism of Racemization:
Sources
Technical Support Center: L-Tryptophan Benzyl Ester Stability in Acidic Conditions
Prepared by: Senior Application Scientist, Gemini Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with L-Tryptophan benzyl ester (Trp-OBzl) under acidic conditions. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
The Core Challenge: Understanding the Inherent Instability
This compound is a critical building block in peptide synthesis and a component in various pharmaceutical intermediates.[1][2] Its structure, however, contains two primary liabilities when exposed to acidic environments:
-
The Benzyl Ester Linkage: Ester groups are susceptible to acid-catalyzed hydrolysis, a reversible reaction that cleaves the ester back into its constituent carboxylic acid (L-Tryptophan) and alcohol (benzyl alcohol).[3]
-
The Tryptophan Indole Side-Chain: The electron-rich indole ring of the tryptophan residue is notoriously sensitive to degradation under strong acidic conditions, especially in the presence of oxygen and light, leading to a variety of oxidative byproducts.[4][5]
Understanding these two concurrent degradation pathways is the foundation for diagnosing and solving stability problems.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is showing low yield and multiple unexpected spots on TLC/peaks in HPLC. What is happening to my this compound?
A1: You are likely observing degradation through two primary mechanisms: ester hydrolysis and indole ring modification.
Mechanism 1: Acid-Catalyzed Ester Hydrolysis The most common degradation pathway is the cleavage of the benzyl ester bond. This reaction is initiated by the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] The subsequent collapse of the tetrahedral intermediate liberates benzyl alcohol and the free carboxylic acid of L-Tryptophan.
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Mechanism 2: Indole Side-Chain Degradation The tryptophan indole ring is highly susceptible to oxidation and other electrophilic attacks under acidic conditions.[4] This can lead to a complex mixture of degradation products, often colored, which can complicate purification and analysis. Common products include N-formylkynurenine (NFK) and kynurenine (Kyn), especially if oxygen and light are present.[5]
Q2: What are the key factors that accelerate the degradation of this compound in my acidic medium?
A2: Several experimental parameters can significantly impact the stability of your compound. Controlling these is crucial for reproducible results.
The primary factors are the concentration of acid (pH), temperature, the presence of water, exposure to oxygen, and light.
| Factor | Impact on Stability | Causality | Mitigation Strategy |
| Acid Strength (Low pH) | High | Increases the rate of ester hydrolysis by ensuring a higher concentration of the protonated ester intermediate.[3] | Use the mildest acidic conditions possible for your reaction. Buffer the solution if feasible. |
| Temperature | High | Increases the kinetic energy of molecules, accelerating the rate of both hydrolysis and indole degradation.[6][7] | Perform reactions at the lowest effective temperature. Use an ice bath for sensitive procedures. |
| Water Concentration | High | Water is a reactant in the hydrolysis of the ester. Its presence is required for this degradation pathway.[8] | Use anhydrous solvents and reagents where the experimental design allows. |
| Oxygen | Moderate to High | Promotes oxidative degradation of the indole side-chain, leading to byproducts like kynurenines.[5] | Degas solvents and run reactions under an inert atmosphere (e.g., Nitrogen or Argon). |
| Light Exposure | Moderate to High | L-Tryptophan is known to be unstable under light irradiation, which can induce photodegradation via a free radical pathway.[9] | Protect the reaction vessel from light using aluminum foil or by working in an amber-colored flask. |
Q3: How can I accurately monitor the stability of my this compound stock solution or reaction mixture?
A3: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the gold standard for quantifying this compound and its primary degradation products.
The indole ring of tryptophan provides a strong chromophore, making UV detection highly effective. For even greater sensitivity and specificity, fluorescence detection can be employed.
Caption: Workflow for HPLC-based stability monitoring.
A typical starting point for method development would be a C18 reverse-phase column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid, TFA, or formic acid). The primary peaks to monitor would be this compound, L-Tryptophan, and benzyl alcohol.
See Section 4: Experimental Protocols for a detailed HPLC methodology.
Q4: I need to use acidic conditions for my downstream application (e.g., peptide deprotection). How can I protect the tryptophan residue itself?
A4: If indole degradation is the primary concern, you can use a tryptophan derivative with a protecting group on the indole nitrogen.
For solid-phase peptide synthesis (SPPS), the most common strategy in Fmoc chemistry is to use Fmoc-Trp(Boc)-OH, where a tert-butyloxycarbonyl (Boc) group protects the indole nitrogen.[10] This group is stable to the piperidine used for Fmoc removal but is cleaved simultaneously with other side-chain protecting groups during the final TFA cleavage step. This prevents side reactions on the indole ring during synthesis.[10]
In Boc chemistry, the indole nitrogen is often protected with a formyl group (CHO), which is stable to TFA but requires a separate deprotection step or is removed during HF cleavage.[10]
Frequently Asked Questions (FAQs)
-
What are the visual signs of degradation? A common sign of tryptophan degradation is the development of a yellow or brownish color in the solution or solid upon storage.[5] This is often indicative of the formation of oxidative indole byproducts.
-
Is this compound more stable under neutral or basic conditions? While the risk of acid-catalyzed hydrolysis is eliminated, basic conditions introduce the risk of base-catalyzed hydrolysis. Furthermore, the free amino group can participate in side reactions. Generally, neutral or slightly acidic conditions (pH 4-6) are preferred for storage, along with protection from light and oxygen.
-
Can I use scavengers during cleavage to prevent side-product formation? Yes. During TFA-mediated cleavage in peptide synthesis, scavengers are essential to prevent reactive cationic species from modifying sensitive residues like tryptophan. A common scavenger cocktail includes water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
Experimental Protocols
Protocol 1: HPLC-UV Method for Monitoring this compound Stability
This protocol provides a robust method for separating and quantifying this compound from its primary hydrolysis products.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Reference standards: this compound, L-Tryptophan, Benzyl alcohol.
2. Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (for tryptophan indole ring) |
| Injection Volume | 10 µL |
| Gradient | 10% to 90% B over 15 minutes, hold for 2 min, return to 10% B and equilibrate for 3 min. |
3. Procedure:
-
Prepare stock solutions of reference standards (1 mg/mL) in 50:50 Acetonitrile:Water.
-
Prepare a calibration curve by making serial dilutions of the standards.
-
Prepare your experimental sample by diluting it to an appropriate concentration (e.g., 0.1 mg/mL) with Mobile Phase A.
-
Inject standards and samples onto the HPLC system.
-
Identify peaks based on the retention times of the reference standards. The expected elution order is L-Tryptophan (most polar), followed by this compound, and then Benzyl alcohol (least polar).
-
Quantify the amount of each species by integrating the peak area and comparing it to the calibration curve. The percentage of remaining this compound can be calculated relative to a time-zero sample.
Protocol 2: A Self-Validating Stability Study
This workflow ensures that your stability data is reliable and includes necessary controls.
1. Sample Preparation:
-
Prepare a stock solution of this compound in the solvent relevant to your experiment.
-
Aliquot the stock solution into multiple amber vials to avoid repeated sampling from the same vial.
-
Prepare your acidic test conditions (e.g., a solution of HCl in your reaction solvent).
-
Prepare a control condition (e.g., the same solvent without acid, buffered to pH 7).
2. Incubation:
-
To initiate the study (Time = 0), take one aliquot, add the acidic solution, mix, and immediately quench the reaction by neutralizing with a base or by diluting it significantly in the HPLC mobile phase. Analyze immediately via HPLC.
-
Repeat the above step for the control condition.
-
Place the remaining test and control vials under the desired experimental conditions (e.g., specific temperature, light/dark, ambient air/inert gas).
3. Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), remove one test vial and one control vial.
-
Quench the reaction/degradation as described in step 2.1.
-
Analyze the samples by HPLC.
4. Data Interpretation:
-
The Time 0 sample provides the initial 100% value.
-
The control samples at each time point will show any degradation that occurs independent of the acidic conditions (e.g., due to temperature or ambient light).
-
The test samples will show the degradation due to the acidic conditions. The true effect of the acid is the difference in degradation between the test and control samples.
References
- Let's Talk Academy. (n.d.). Missing Amino Acids in Peptide Hydrolysis and Chromatography.
- Atifi, S., et al. (2021). Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition. Food Chemistry, 361, 129949.
- Parenteral amino acid solutions containing tryptophan tend to develop a yellow colouration upon storage. (n.d.). ResearchGate.
- The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube.
- Ajinomoto Co., Inc. (1991). Process for purifying tryptophan. Google Patents. US5057615A.
- Macleod, A. M., et al. (1994). Characterization of the interaction of N-acyl-L-tryptophan benzyl ester neurokinin antagonists with the human neurokinin-1 receptor. Journal of Biological Chemistry, 269(9), 6263-6268.
- Creative Proteomics. (n.d.). Factors Influencing the Protein Drugs Stability.
- Macleod, A. M., et al. (1993). N-Acyl-L-tryptophan benzyl esters: potent substance P receptor antagonists. Journal of Medicinal Chemistry, 36(14), 2044-2045.
- Wang, G., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Scientific Reports, 11(1), 1-11.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
Sources
- 1. Characterization of the interaction of N-acyl-L-tryptophan benzyl ester neurokinin antagonists with the human neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. researchgate.net [researchgate.net]
- 6. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 7. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]
- 9. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Technical Support Center: Purification of Crude L-Tryptophan Benzyl Ester
Introduction: L-Tryptophan benzyl ester is a critical intermediate in peptide synthesis and the development of pharmaceutical agents.[1] Its purity is paramount, as even trace impurities can lead to significant side products in subsequent synthetic steps, compromising the yield and biological activity of the final product. This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the chromatographic purification of this compound. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to ensure you achieve the highest possible purity.
Section 1: Foundational Knowledge & Frequently Asked Questions
This section addresses fundamental questions regarding the properties of this compound and the principles of its chromatographic purification.
Q1: What are the key chemical properties of this compound that influence its purification?
A1: Understanding the molecule's structure is the first step to designing a robust purification strategy. This compound possesses several key features:
-
A Basic Amino Group (-NH2): This group is nucleophilic and can be protonated at acidic pH. This makes the molecule's polarity highly pH-dependent.
-
An Indole Ring: This large, aromatic, and relatively non-polar ring is susceptible to oxidation, especially under acidic conditions or exposure to light and air.[2] This degradation can be a major source of impurities.
-
A Benzyl Ester Group: This bulky, non-polar group increases the molecule's overall hydrophobicity compared to free L-Tryptophan. It is, however, susceptible to hydrolysis (cleavage) under strong acidic or basic conditions.[3]
These properties dictate that the purification should ideally be performed under neutral or mildly basic conditions to prevent degradation, using a mobile phase that can effectively differentiate based on the polarity contributions of the indole and benzyl groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈N₂O₂ | [4] |
| Molecular Weight | 294.3 g/mol | [4] |
| Appearance | White to off-white powder | General Knowledge |
| Key Functional Groups | Primary amine, Indole, Benzyl Ester | [4] |
| Polarity | Moderately polar, amphiphilic | Inferred from structure |
Q2: What are the most common impurities found in a crude reaction mixture of this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation.[3] Common culprits include:
-
Unreacted L-Tryptophan: Highly polar, will likely remain at the baseline in typical normal-phase chromatography.
-
Benzyl Alcohol: A byproduct of esterification or hydrolysis. It is moderately polar.
-
Di-peptides or Poly-peptides: Formed if the amino group of one molecule reacts with the activated carboxyl group of another.
-
Oxidation Products: The indole ring can oxidize to form various colored impurities (e.g., N-formylkynurenine), which often appear as yellow or brown streaks.[2]
-
Racemized D-Tryptophan benzyl ester: The D-enantiomer may form under harsh reaction conditions. Its separation requires specialized chiral chromatography.[5]
Q3: How do I choose the right chromatography technique? Flash Chromatography vs. HPLC?
A3: The choice depends on the scale and required purity.
-
Flash Column Chromatography: This is the workhorse for preparative purification in a research setting (mg to gram scale). It is ideal for removing bulk impurities with significantly different polarities. A well-optimized flash chromatography method can often yield >95% purity.
-
High-Performance Liquid Chromatography (HPLC): This technique is used for both analytical purity assessment and preparative purification when very high purity (>99%) is required, or for separating closely related impurities (e.g., diastereomers). Chiral HPLC is necessary to separate L- and D-enantiomers.[6][7]
Q4: How do I select an appropriate stationary phase and mobile phase for flash chromatography?
A4: For a moderately polar compound like this compound, normal-phase chromatography on silica gel is the most common and effective method.
-
Stationary Phase: Standard silica gel (SiO₂) is the default choice. Its surface is covered in acidic silanol (Si-OH) groups, which interact with polar functional groups.
-
Mobile Phase (Eluent): The goal is to find a solvent system that moves your target compound to an Rf (retention factor) of 0.25-0.35 on a TLC plate. This provides the optimal window for separation on a column.
-
Start with a non-polar/polar mixture: A common starting point is a mixture of a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate (EtOAc).
-
Increase Polarity for Elution: If the compound does not move from the baseline (Rf = 0), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., increase the percentage of EtOAc in Hexane/EtOAc).
-
Tailing and Streaking: The basic amino group can interact strongly with the acidic silica gel, causing "tailing" or streaking on the TLC plate. To counteract this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (NEt₃) or ammonia solution to the mobile phase. This neutralizes the acidic sites on the silica, resulting in sharper spots and better separation.
-
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during purification in a question-and-answer format.
Q5: My compound is streaking badly on the TLC plate, even with a Hexane/EtOAc system. What's wrong?
A5: This is a classic sign of strong interaction between the basic amine of your compound and the acidic silica gel.
-
Causality: The protonated amine binds ionically to the deprotonated silanol groups (silanates) on the silica surface. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, causing it to lag behind and create a "tail" or streak.
-
Solution Workflow:
-
Add a Basic Modifier: Prepare your chosen eluent (e.g., 70:30 Hexane:EtOAc) and add 1% triethylamine (NEt₃) . Run the TLC again. The NEt₃ will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Consider an Alternative Polar Solvent: Sometimes, a protic solvent can improve peak shape. Try replacing Ethyl Acetate with Dichloromethane (DCM) and Methanol (MeOH). A starting point could be 98:2 DCM:MeOH , again with 0.5-1% NEt₃. Methanol is very polar and can effectively displace the compound from the silica.
-
Q6: I ran my flash column, but my yield is very low. Where did my compound go?
A6: Low recovery can be attributed to several factors. A systematic approach is needed to diagnose the issue.
-
Possible Cause 1: Irreversible Binding to the Column. If you did not use a basic modifier in your mobile phase, a significant portion of your product may be permanently stuck to the acidic silica gel.
-
Diagnosis: After your run, try flushing the column with a very polar, basic solvent system, such as 90:10:1 DCM:MeOH:NH₄OH . Collect the eluent and check for your product by TLC. If a large amount of product comes off, this was the issue.
-
Prevention: Always use a basic modifier in your eluent if your compound has a basic amine.
-
-
Possible Cause 2: Compound Degradation on Silica. The acidic nature of silica gel can catalyze the degradation of sensitive compounds, especially the indole ring of tryptophan derivatives.[8]
-
Diagnosis: Look for new, often colored, spots on your TLC plates from the column fractions that were not present in your crude material.
-
Prevention:
-
Deactivate the Silica: You can "deactivate" the silica gel by pre-treating it. Slurry the silica gel in your chosen eluent containing 1% NEt₃ for 15-20 minutes before packing the column. This neutralizes the most acidic sites.
-
Work Quickly: Do not let your compound sit on the column for an extended period. Prepare everything in advance and run the chromatography session efficiently.
-
-
-
Possible Cause 3: The compound is more soluble in the mobile phase than anticipated and eluted very quickly.
-
Diagnosis: Re-spot the very first fractions collected from the column on a TLC plate. It's possible the compound eluted much faster than your initial TLC predicted.
-
Prevention: Ensure your TLC analysis is accurate. An Rf of 0.3 is a good target. If your TLC Rf is 0.6 or higher, the compound will likely elute very quickly from a flash column.
-
Q7: My purified fractions look clean by TLC, but the final product is a yellow oil instead of a white solid. Why?
A7: This almost always points to trace impurities or degradation that is not visible by standard TLC visualization.
-
Cause 1: Co-eluting Impurities. An impurity may have the exact same Rf as your product in the chosen solvent system.
-
Solution: Try running a TLC in a different solvent system (e.g., Toluene/Acetone or DCM/MeOH if you used Hexane/EtOAc). A different system may provide the selectivity needed to separate the impurity. If an impurity is revealed, a second column chromatography step with the new eluent may be necessary.
-
-
Cause 2: Oxidation during Solvent Removal. Tryptophan derivatives are sensitive to heat and air.[2] Removing the solvent on a rotary evaporator, especially with excessive heat or for a prolonged time, can cause oxidation.
-
Solution:
-
Minimize Heat: Use a water bath temperature no higher than 30-35°C.
-
Remove Solvent Promptly: Do not leave the material on the rotary evaporator or under high vacuum longer than necessary.
-
Inert Atmosphere: If the compound is particularly sensitive, you can introduce a slow stream of Nitrogen or Argon into the flask as the final traces of solvent are removed.
-
-
Section 3: Standard Operating Protocols
These protocols provide a validated starting point for your purification workflow.
Protocol 1: TLC Method Development
Objective: To identify an optimal mobile phase for flash column chromatography.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
TLC developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Ninhydrin stain solution
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (NEt₃)
Procedure:
-
Prepare Sample: Dissolve a small amount of your crude this compound in a volatile solvent like DCM or EtOAc (approx. 1-2 mg/mL).
-
Spot the Plate: Using a capillary spotter, apply a small spot of the sample onto the pencil baseline of a TLC plate.[9]
-
Test Solvent Systems:
-
System A (Initial Test): Develop the plate in 70:30 Hexane:EtOAc. Visualize under UV light. The indole ring is a strong UV chromophore.
-
System B (Adjusting Polarity): Based on the result from System A, adjust the ratio. If Rf is too low, try 50:50 Hexane:EtOAc. If too high, try 85:15.
-
System C (Adding Modifier): If streaking is observed, prepare your best system from step 3b and add 1% NEt₃. For example: 69:30:1 Hexane:EtOAc:NEt₃.
-
-
Visualize:
-
First, view the dried plate under a UV lamp (254 nm). Circle the spots with a pencil.
-
Next, dip the plate in ninhydrin stain and gently heat with a heat gun. The primary amine will stain, typically purple or pink. This helps confirm which spot is your amine-containing product.
-
-
Select Optimal System: Choose the solvent system that gives your product an Rf value of approximately 0.3 and provides the best separation from major impurities.
Protocol 2: Preparative Flash Column Chromatography
Objective: To purify crude this compound on a multi-gram scale.
Procedure:
-
Column Selection: Choose a column size appropriate for your sample amount. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude material by weight.
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel with your chosen mobile phase (including the 1% NEt₃) to form a smooth slurry.
-
Pour the slurry into your column and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a strong solvent (like DCM or MeOH).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely to get a dry, free-flowing powder of your crude material adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions immediately. The size of the fractions should be about one-quarter of the column volume.
-
-
Monitoring:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate and visualize to identify which fractions contain your pure product.
-
-
Isolation:
-
Combine the fractions that contain only your pure product.
-
Remove the solvent under reduced pressure (rotary evaporator) at a low temperature (<35°C).
-
Place the resulting residue under high vacuum to remove the last traces of solvent.
-
Section 4: Purity Assessment
After purification, you must rigorously assess the purity of your this compound.
Q8: My TLC shows a single spot. Can I assume my product is pure?
A8: No. A single spot on TLC is a good indication of purity, but it is not definitive proof. Co-eluting impurities, compounds that are not UV-active or do not stain with ninhydrin, or the presence of the D-enantiomer will not be detected.
Q9: What analytical techniques should I use for final purity confirmation?
A9: A combination of methods is required for authoritative purity assessment.
-
HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry is the gold standard.[10]
-
HPLC provides high-resolution separation, allowing for the quantification of purity as a percentage of the total peak area.
-
MS confirms the identity of the main peak by providing its mass-to-charge ratio (m/z), which should correspond to the molecular weight of your product. It can also help identify the mass of any minor impurity peaks.
-
-
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance provides structural confirmation. The spectrum should be clean, with all peaks correctly assigned to the protons and carbons of this compound. The absence of significant unassignable peaks is a strong indicator of high purity.
-
Chiral Chromatography: If the stereochemical integrity is critical, analysis by chiral HPLC or chiral capillary electrophoresis is necessary to determine the enantiomeric excess (e.e.%) and ensure no racemization has occurred.[7][11]
Section 5: References
-
US Patent US5057615A. Process for purifying tryptophan. Google Patents.
-
Influence of Key Processes on the Aroma Formation of Cicada Black Tea. MDPI.[Link]
-
Synthesis of N-[N-(5-Oxo-L-Prolyl)-L-Histidyl]-L-Tryptophan Benzyl Ester. PrepChem.com.[Link]
-
This compound. PubChem, National Institutes of Health.[Link]
-
Separation and determination of the tryptophan enantiomers. ResearchGate.[Link]
-
Detection of impurities in dietary supplements containing l-tryptophan. PMC, National Institutes of Health.[Link]
-
EP Patent EP1756055A1. Process for the purification of tryptophan. Google Patents.
-
HPLC Troubleshooting. Unknown Source. (Link not available)
-
General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate.[Link]
-
Reactivity and degradation products of tryptophan in solution and proteins. PubMed, National Institutes of Health.[Link]
-
Experiment #11 – Chromatographic Separation of Amino Acids. IFSC.[Link]
-
TLC separation of L-tryptophan using microemulsion mobile phase and its spectrophotometric determination. SciSpace.[Link]
-
Separation of Tryptophan Enantiomers by Ligand-Exchange Chromatography With Novel Chiral Ionic Liquids Ligand. ResearchGate.[Link]
-
Tryptophan-impurities. Pharmaffiliates.[Link]
-
Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. MDPI.[Link]
-
Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate.[Link]
-
General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. PubMed, National Institutes of Health.[Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.[Link]
-
Solvent selection in liquid chromatography. Molnar Institute.[Link]
-
Chiral HPLC Separations. Phenomenex.[Link]
-
TLC separation of L-tryptophan using microemulsion mobile phase and its spectrophotometric determination. ResearchGate.[Link]
-
Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Reddit r/OrganicChemistry.[Link]
-
Adsorption Separation of l-Tryptophan Based on the Hyper-Cross-Linked Resin XDA-200. ACS Omega.[Link]
-
General method to prepare amino acids benzyl esters and to isolate them... ResearchGate.[Link]
-
Chromatography of amino acids. BioTopics.[Link]
-
Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry.[Link]
-
CN Patent CN105037240B. The preparation method of tryptophan esters hydrochloride. Google Patents.
-
Process for purifying tryptophan. European Patent Office.[Link]
-
Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. ACS Organic Process Research & Development.[Link]
-
TLC separation of L-tryptophan using microemulsion mobile phase and its spectrophotometric determination. SciSpace. (Duplicate of #12)
-
Chiral resolution of tryptophan derivatives by CE using canine serum albumin and bovine serum albumin as chiral selectors. PubMed, National Institutes of Health.[Link]
-
Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide.[Link]
-
TLC of aminoacids and short peptides. REACH Devices.[Link]
-
Benzyl Esters. Organic Chemistry Portal.[Link]
-
Recent trends in the impurity profile of pharmaceuticals. PMC, National Institutes of Health.[Link]
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US Patent US5300651A. Protected derivatives of tryptophan... Google Patents.
-
TLC in the Analysis of Plant Material. MDPI.[Link]
-
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed, National Institutes of Health.[Link]
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- 11. Chiral resolution of tryptophan derivatives by CE using canine serum albumin and bovine serum albumin as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Support Guide to Modified Tryptophan Synthesis
Welcome to the technical support center for the synthesis of modified tryptophan derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate landscape of tryptophan chemistry. The unique reactivity of the indole side chain, while offering a gateway to diverse functionality, also presents a host of synthetic challenges. This resource provides in-depth, field-proven insights in a question-and-answer format, moving beyond simple protocols to explain the "why" behind the "how."
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial hurdles faced during the synthesis of tryptophan derivatives.
Q1: My overall yield for the synthesis of a modified tryptophan is consistently low. What are the most common culprits?
A1: Low yields in multi-step tryptophan syntheses can stem from several factors. The primary suspects are often:
-
Oxidative Degradation: The electron-rich indole ring is highly susceptible to oxidation, which can occur during the reaction, work-up, or purification.[1] This is a major challenge, especially under acidic conditions which can lead to complete degradation.[1]
-
Suboptimal Protecting Group Strategy: Inadequate protection of the indole nitrogen (N-in), the α-amino group, or the α-carboxyl group can lead to a cascade of side reactions.
-
Inefficient Key Bond-Forming Reactions: The core reaction to introduce the desired modification (e.g., C-H activation, cross-coupling) may be inefficient due to catalyst deactivation, poor substrate reactivity, or non-optimized reaction conditions.[2]
-
Difficult Purification: Modified tryptophan derivatives can be challenging to purify due to their polarity, leading to significant product loss during chromatographic separation.
Q2: How do I choose the right protecting groups for my tryptophan synthesis?
A2: The choice of protecting groups is critical and depends on the planned reaction sequence. A well-designed strategy ensures that each group can be removed selectively without affecting the others or the desired modifications. A general decision-making process is outlined below.
Caption: Decision workflow for selecting protecting groups in tryptophan synthesis.
Q3: My modified tryptophan derivative is proving very difficult to purify. What strategies can I employ?
A3: The amphoteric nature and often high polarity of tryptophan derivatives can complicate purification. Here are some strategies:
-
Chromatography on Different Stationary Phases: If standard silica gel chromatography fails, consider reverse-phase chromatography (C18), which is better suited for polar compounds. Ion-exchange chromatography can also be effective for separating charged species.
-
Protecting Group-Assisted Purification: Sometimes, a protecting group can be used to alter the polarity of the molecule to facilitate purification. For instance, a lipophilic protecting group can make the compound more amenable to standard silica gel chromatography.
-
Crystallization: If the compound is a solid, crystallization is an excellent method for obtaining high-purity material. Experiment with different solvent systems.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective, albeit more resource-intensive, method.[3]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Low Yields and Incomplete Reactions
This guide is structured as a flowchart to help you diagnose the cause of low yields.
Caption: Troubleshooting flowchart for low-yield reactions in tryptophan synthesis.
Guide 2: Side Reactions and Impurity Formation
The indole nucleus has multiple reactive sites, making side reactions a common problem.
Q: I'm attempting a modification at the C2 position, but I'm getting a mixture of products. What's happening?
A: The C3 position of the indole is generally the most nucleophilic and kinetically favored site for electrophilic attack. If the C3 position is unsubstituted, you may be getting a mixture of C2 and C3 substituted products.
-
Causality: Direct electrophilic substitution on an unprotected indole preferentially occurs at C3. To achieve C2 selectivity, a directing group or a specific reaction mechanism that favors C2 is required.
-
Solution:
-
Protect the Indole Nitrogen: An N-Boc or other bulky protecting group can sterically hinder the C2 and C7 positions, but more importantly, it modulates the electronic properties of the indole ring.
-
Use C2-Directing Methods: Modern methods like transition-metal-catalyzed C-H activation often employ a directing group on the indole nitrogen to achieve high regioselectivity for the C2 position.[4] Photocatalytic methods have also shown high selectivity for C2-alkylation.[3]
-
Q: During my reaction, I'm observing significant degradation of the tryptophan molecule. How can I prevent this?
A: Tryptophan is sensitive to both strong acids and oxidizing conditions.
-
Causality: The indole ring can be easily oxidized to form various degradation products, including kynurenine derivatives.[1] This is exacerbated by the presence of oxygen and harsh reaction conditions.
-
Solutions:
-
Work under an Inert Atmosphere: If your reaction is sensitive to oxygen, perform it under a nitrogen or argon atmosphere.
-
Add Antioxidants: For reactions in solution or during workup, adding an antioxidant like ascorbic acid can prevent oxidative degradation.[1]
-
Use Mild Reaction Conditions: Whenever possible, choose synthetic routes that avoid strong acids or oxidants. Modern photocatalytic and enzymatic methods are often performed under milder, biocompatible conditions.[5][6]
-
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Position(s) Affected | Probable Cause | Mitigation Strategy |
| Over-alkylation/arylation | Multiple indole positions | High reactivity of reagents, prolonged reaction time | Reduce stoichiometry of alkylating/arylating agent, shorten reaction time, monitor reaction by TLC/LC-MS.[3] |
| Dehalogenation | Halogenated positions | Reductive side reaction, especially in Pd-catalyzed couplings | Additives like tetrabutylammonium iodide (TBAI) can suppress this side reaction. |
| Racemization | α-carbon | Harsh basic or acidic conditions, prolonged heating | Use milder reaction conditions, employ chiral catalysts or auxiliaries for stereocontrol.[7] |
| Oxidative Degradation | Indole Ring | Presence of oxygen, strong oxidants, harsh acidic conditions | Work under inert atmosphere, add antioxidants (e.g., ascorbic acid), use milder reagents.[1] |
Guide 3: Protecting Group Issues
Q: I'm having trouble removing the Boc group from the indole nitrogen without affecting other acid-labile groups in my molecule.
A: Selective deprotection is a common challenge. The Boc group on the indole nitrogen is generally more stable to acid than a Boc group on the α-amino group, but careful control of conditions is necessary.
-
Causality: The rate of acid-catalyzed deprotection depends on the concentration and strength of the acid, as well as the reaction time and temperature.
-
Solutions:
-
Titrate the Acid: Instead of using a large excess of a strong acid like trifluoroacetic acid (TFA), try using a weaker acid (e.g., formic acid) or a carefully controlled amount of a stronger acid.
-
Monitor the Reaction Closely: Follow the deprotection reaction by TLC or LC-MS to stop it as soon as the desired group is removed.
-
Choose an Orthogonal Protecting Group: For complex molecules, it's best to choose protecting groups that can be removed under completely different conditions (e.g., an acid-labile Boc group and a base-labile Fmoc group).
-
Experimental Protocols
Here are detailed, step-by-step methodologies for common procedures in modified tryptophan synthesis.
Protocol 1: N-in-Boc Protection of Tryptophan Methyl Ester
This protocol describes the protection of the indole nitrogen, a crucial first step in many synthetic routes.
Materials:
-
L-Tryptophan methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Suspend L-Tryptophan methyl ester hydrochloride (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride salt. Stir for 15 minutes.
-
In a separate flask, dissolve (Boc)₂O (1.1 eq) and a catalytic amount of DMAP (0.05 eq) in a small amount of dry DCM.
-
Add the (Boc)₂O/DMAP solution dropwise to the tryptophan solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Nα-Boc, N-in-Boc-L-tryptophan methyl ester.
Self-Validation: The success of the protection can be confirmed by ¹H NMR (appearance of Boc protons around 1.5 ppm and a downfield shift of indole protons) and mass spectrometry (a mass increase corresponding to the addition of two Boc groups).
Protocol 2: Palladium-Catalyzed C2-Arylation of N-Protected Tryptophan
This protocol is a representative example of a modern C-H activation method for indole functionalization.[4]
Materials:
-
N-Protected tryptophan derivative (e.g., N-Boc-Trp-OMe) (1.0 eq)
-
Aryl iodide (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)
-
3-(Pyridin-2-yl)propanoic acid (ligand) (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/water (10:1 mixture)
Procedure:
-
To a flame-dried Schlenk tube, add the N-protected tryptophan derivative, aryl iodide, Pd(OAc)₂, ligand, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100-120 °C) for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Self-Validation: Successful C2-arylation can be confirmed by ¹H NMR (disappearance of the C2-H proton signal of the indole) and mass spectrometry (mass increase corresponding to the addition of the aryl group).
References
-
Dahlgren, B., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Plant Science, 10, 1559. [Link]
-
Lee, J. C., et al. (2023). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. Organic Letters, 25(29), 5459–5464. [Link]
-
Junk, L., Ullrich, A., & Kazmaier, U. (2021). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. TARGETS IN HETEROCYCLIC SYSTEMS, 25, 342-378. [Link]
-
Douglas, J. J., et al. (2020). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Journal of the American Chemical Society, 142(19), 8768–8775. [Link]
-
Douglas, J. J., et al. (2020). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Journal of the American Chemical Society, 142(19), 8768–8775. [Link]
-
Munn, D. H., & Mellor, A. L. (2021). Tryptophan and indole metabolism in immune regulation. Frontiers in Immunology, 12, 632319. [Link]
-
Wang, Y., et al. (2022). Selective functionalization of Trp residues via copper-catalyzed Ullmann coupling. Chemical Communications, 58(84), 11821-11824. [Link]
-
Daugulis, O., et al. (2015). Synthesis of C-2 Arylated Tryptophan Amino Acids and Related Compounds through Palladium-Catalyzed C–H Activation. The Journal of Organic Chemistry, 80(12), 6494–6501. [Link]
-
St-Gelais, M., & Vederas, J. C. (2001). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. International journal of peptide research and therapeutics, 8(3-4), 185–192. [Link]
-
Carlier, P. R., Lam, P. C. H., & Wong, D. M. (2002). Catalytic asymmetric synthesis of protected tryptophan regioisomers. The Journal of organic chemistry, 67(17), 6256–6259. [Link]
-
Zhang, C., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1157935. [Link]
-
Wang, J., et al. (2020). Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli. Molecules (Basel, Switzerland), 25(21), 5099. [Link]
-
Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1275685. [Link]
- Lüscher, B., & Bodanszky, M. (1994). Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
-
Gu, P., et al. (2017). Central metabolic pathway modification to improve L-tryptophan production in Escherichia coli. Scientific reports, 7(1), 49912. [Link]
-
de la Torre, D., et al. (2024). Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. Organic letters, 26(18), 4056–4061. [Link]
-
Phillips, R. S. (1990). Indole Protects Tryptophan Indole-Lyase, but Not Tryptophan Synthase, From Inactivation by Trifluoroalanine. Journal of the American Chemical Society, 112(25), 9273–9278. [Link]
-
Belokon, Y. N., et al. (2004). Asymmetric synthesis of 7-aza-tryptophan. Tetrahedron: Asymmetry, 15(13), 2049-2051. [Link]
-
Pescatori, M., et al. (2024). Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. ACS Catalysis, 14(9), 6432–6440. [Link]
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- 7. Catalytic asymmetric synthesis of protected tryptophan regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Tryptophan benzyl ester storage and handling best practices
Technical Support Center: L-Tryptophan Benzyl Ester
A Senior Application Scientist's Guide to Best Practices in Storage and Handling
Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that the success of your research often hinges on the integrity of your reagents. L-Tryptophan and its derivatives are notoriously sensitive, and improper handling can lead to degradation, compromising your experimental results. This guide is designed to provide you with field-proven insights and scientifically-grounded protocols to ensure the stability and reliability of your this compound.
Section 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common initial questions regarding the receipt and storage of solid this compound.
Q1: I've just received my vial of this compound. How should I store it?
Upon receipt, the compound, which is typically a white to off-white solid, should be stored under refrigerated and desiccated conditions.[1][2] The indole ring in the tryptophan structure is highly susceptible to oxidation, a process accelerated by heat and light.[3][4] Immediate and proper storage is the first critical step in preserving its chemical integrity. For long-term stability, storing the lyophilized powder at -20°C or colder is highly recommended.[5][6]
Q2: What are the ideal long-term storage conditions for the solid compound?
For long-term storage (months to years), this compound should be kept as a lyophilized powder in a tightly sealed container at -20°C, protected from light and moisture.[3][5] The presence of tryptophan makes the compound prone to oxidation and hygroscopy (moisture absorption).[3] Storing it in a desiccator within the freezer adds an extra layer of protection against moisture, which is crucial for preventing degradation.
Q3: What precautions should I take when weighing out the solid powder?
Because tryptophan-containing compounds can be hygroscopic, it is essential to allow the container to warm to room temperature in a desiccator before opening it.[5] This prevents atmospheric moisture from condensing on the cold powder, which can reduce the compound's purity and promote degradation. When handling the powder, minimize dust generation by working in a well-ventilated area or a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][7][8]
Section 2: FAQs on Solution Preparation & Stability
The stability of this compound decreases significantly once it is in solution. This section provides guidance on proper dissolution and storage of solutions.
Q1: What is the best solvent to dissolve this compound?
This compound is generally soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[9] For applications where aqueous buffers are required, it is best to first dissolve the compound in a minimal amount of a compatible organic solvent like DMSO and then slowly dilute it with the aqueous buffer of choice. Due to the tryptophan residue, it is advisable to use oxygen-free solvents to minimize oxidation.[6]
Q2: Can I store this compound in solution? What is the recommended procedure?
Storing this compound in solution is strongly discouraged for any extended period.[3][5] The shelf-life of peptides and amino acid derivatives in solution is very limited, especially for those containing sensitive residues like tryptophan.[3][6] If storage in solution is unavoidable, prepare the solution using a sterile buffer at a pH between 5 and 7, divide it into single-use aliquots, and store them frozen at -20°C or colder.[6][10] This practice minimizes the risks of bacterial degradation and damage from repeated freeze-thaw cycles.[6] Aqueous solutions should not be stored for more than one day.
Q3: Why is it critical to avoid multiple freeze-thaw cycles?
Each freeze-thaw cycle subjects the compound to temperature gradients that can accelerate degradation. For peptides and amino acid derivatives, these cycles can disrupt their structure and lead to aggregation or decomposition.[3] Aliquoting the stock solution into volumes appropriate for single experiments is the most effective strategy to preserve the compound's integrity.[3][10]
Section 3: Troubleshooting Experimental Issues
This section provides solutions to specific problems that researchers may encounter during their experiments.
Q1: My solid this compound has developed a yellow tint. Is it still viable?
A yellow discoloration is often an indicator of oxidation and degradation.[11] The indole ring of tryptophan is susceptible to oxidation from factors like air, light, and heat, leading to the formation of colored byproducts such as N-formylkynurenine and kynurenine.[4][11] While slight discoloration may not render the compound completely unusable for all applications, it signifies a decrease in purity. It is highly recommended to use a fresh, non-discolored lot for sensitive quantitative experiments or when synthesizing products for biological assays.
Q2: I am observing unexpected peaks or impurities in my HPLC or LC-MS analysis. What is the likely cause?
The appearance of unexpected peaks is a classic sign of sample degradation. The primary degradation pathway for this compound is the oxidation of the indole ring.[4]
-
Causality: Exposure to oxygen, light, elevated temperatures, or incompatible substances (like strong oxidizing agents) can cleave the indole ring, creating a variety of degradation products.[1][4] Storing solutions for too long, even when frozen, can also lead to detectable degradation.[11]
-
Solution Protocol:
-
Prepare solutions fresh for each experiment using oxygen-free solvents if possible.[6]
-
Store the solid compound under the recommended conditions (-20°C, desiccated, protected from light).[3][5]
-
Ensure all solvents and reagents used are of high purity and free from contaminants.
-
If troubleshooting a synthetic reaction, consider that racemization can also occur under harsh conditions, such as high heat, which could lead to diastereomeric impurities.[12][13]
-
Q3: My peptide synthesis yield is consistently low when using this compound from a specific lot. What could be the problem?
Low yields in peptide synthesis can often be traced back to the quality of the building blocks.
-
Causality: If the this compound has partially degraded due to improper storage, its effective concentration is lower than what was weighed out, leading to incomplete reactions. Furthermore, the degradation products themselves might interfere with the coupling reaction. The benzyl ester protecting group can also be sensitive to certain reaction conditions.[14]
-
Self-Validating Protocol:
-
Verify Purity: Before use, run a quick purity check (e.g., HPLC or TLC) on the this compound lot and compare it to a fresh, unopened lot if available.
-
Use Fresh Reagent: Always use a freshly opened and properly stored reagent for critical syntheses.
-
Optimize Conditions: Ensure that your deprotection and coupling steps are compatible with the benzyl ester group and the sensitive tryptophan side chain. Avoid overly acidic or basic conditions where possible.
-
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Duration | Temperature | Conditions | Rationale |
| Solid (Lyophilized) | Long-Term (months-years) | -20°C or colder | Tightly sealed, desiccated, protected from light.[3][5][6] | Minimizes oxidation and hydrolysis.[4] |
| Solid (Lyophilized) | Short-Term (days-weeks) | 2-8°C | Tightly sealed, desiccated, protected from light.[1][2] | Suitable for frequent use, but -20°C is preferred for longer periods. |
| In Solution | Very Short-Term (≤ 1 day) | -20°C | Single-use aliquots, sterile buffer (pH 5-7).[6][10] | Highly prone to degradation; storage is not recommended.[3][5] |
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈N₂O₂ | [15] |
| Molecular Weight | 294.3 g/mol | [15] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 77-80 °C | [2] |
Experimental Workflow Diagram
The following diagram outlines the best-practice workflow for preparing and storing stock solutions of this compound to maximize stability and experimental reproducibility.
Caption: Best practices for preparing and storing stock solutions.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Tryptophan. Retrieved from Cole-Parmer. [Link]
-
Redox. (2021, October 8). Safety Data Sheet L-Tryptophan. Retrieved from Redox. [Link]
-
AAPPTEC. (n.d.). Storage and Handling of Peptides. Retrieved from AAPPTEC. [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from GenScript. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: L-Tryptophan. Retrieved from Carl ROTH. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2024). Influence of Key Processes on the Aroma Formation of Cicada Black Tea. Retrieved from MDPI. [Link]
-
PubMed. (2024, April 9). Toxicology and safety study of L-tryptophan and its impurities for use in swine. Retrieved from PubMed. [Link]
-
PubMed. (2020, November 20). Reactivity and degradation products of tryptophan in solution and proteins. Retrieved from PubMed. [Link]
-
ResearchGate. (2020, August 10). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer–Speier reaction. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2019). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (2022, August 10). The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5). Retrieved from [Link]
-
WebMD. (2024, September 4). L-tryptophan: Uses and Risks. Retrieved from WebMD. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]
-
PubMed. (1994, March 4). Characterization of the interaction of N-acyl-L-tryptophan benzyl ester neurokinin antagonists with the human neurokinin-1 receptor. Retrieved from PubMed. [Link]
- Google Patents. (n.d.). CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.
-
Cheméo. (n.d.). Chemical Properties of L-Tryptophan (CAS 73-22-3). Retrieved from Cheméo. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Retrieved from ResearchGate. [Link]
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- 5. bachem.com [bachem.com]
- 6. biosynth.com [biosynth.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Validation & Comparative
A Comparative Guide to Purity Analysis of L-Tryptophan Benzyl Ester: HPLC vs. UPLC Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the purity of starting materials and intermediates is paramount. L-Tryptophan benzyl ester, a key building block in the synthesis of peptides and other complex molecules, is no exception. Ensuring its purity is a critical step to guarantee the quality, safety, and efficacy of the final product. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of this compound. We will delve into the causality behind experimental choices, present detailed methodologies, and offer a comparative analysis of their performance.
The Criticality of Purity Analysis for this compound
This compound is susceptible to degradation through various pathways, including oxidation, hydrolysis, and photolysis. These degradation products, along with impurities from the synthetic process, can compromise the integrity of subsequent reactions and the final product. Therefore, a robust, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity. Such a method must be able to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products, allowing for accurate quantification and a comprehensive purity assessment.
A forced degradation study is an essential component in the development of a stability-indicating method. By subjecting this compound to harsh conditions (e.g., acid, base, oxidation, heat, and light), we can generate potential degradation products and ensure the analytical method can effectively separate them from the parent compound[1][2][3]. Common degradation products of tryptophan derivatives include various oxidation products of the indole ring[1].
Primary Analytical Technique: Reversed-Phase HPLC with UV Detection
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely adopted and robust technique for the purity analysis of a vast array of pharmaceutical compounds, including amino acid derivatives. The choice of a C18 stationary phase is predicated on its hydrophobicity, which provides excellent retention and separation for moderately non-polar molecules like this compound.
Experimental Protocol: HPLC-UV Method
This protocol is a comprehensive, self-validating system designed for the routine purity analysis of this compound.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard length and internal diameter column with a 5 µm particle size provides a good balance between resolution, backpressure, and analysis time for a standard HPLC system. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic amine group of the analyte and providing a low pH to ensure its protonation. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and UV transparency. |
| Gradient | 20% to 80% B over 20 minutes | A gradient elution is necessary to elute both polar and non-polar impurities within a reasonable timeframe while maintaining good resolution around the main peak. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column that provides efficient separation without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection Wavelength | 280 nm | The indole moiety of tryptophan exhibits a strong absorbance at this wavelength, providing good sensitivity for the parent compound and related impurities. |
| Injection Volume | 10 µL | A standard injection volume that balances sensitivity and peak shape. |
| Sample Preparation | Dissolve in Mobile Phase A to a concentration of 1 mg/mL. | Dissolving the sample in the initial mobile phase composition prevents peak distortion. |
Method Validation:
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose[4]. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Alternative Analytical Technique: Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically sub-2 µm) and higher operating pressures. This technology offers several advantages over traditional HPLC, including increased resolution, higher sensitivity, and significantly shorter analysis times[5][6].
Rationale for UPLC as a Superior Alternative
For a research and development environment where throughput and detailed impurity profiling are critical, UPLC presents a compelling alternative. The enhanced resolution allows for the separation of closely eluting impurities that might co-elute in an HPLC system, providing a more accurate purity assessment. The increased sensitivity is beneficial for detecting and quantifying low-level impurities.
Experimental Protocol: UPLC-UV Method
This UPLC method is adapted from established methods for tryptophan and its derivatives, optimized for speed and resolution[7].
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 100 mm x 2.1 mm, 1.7 µm | A shorter column with a smaller internal diameter and sub-2 µm particles is characteristic of UPLC, enabling fast separations at high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase additive for LC-MS compatibility and provides good peak shape for basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is the preferred organic modifier for its low viscosity and UV transparency. |
| Gradient | 10% to 90% B over 5 minutes | A steeper and shorter gradient is possible due to the higher efficiency of the UPLC column, significantly reducing run time. |
| Flow Rate | 0.5 mL/min | A higher linear velocity is used with UPLC columns to achieve optimal performance. |
| Column Temperature | 40 °C | A slightly higher temperature can further reduce viscosity and improve efficiency. |
| Detection Wavelength | 280 nm | Consistent with the HPLC method for comparable detection. |
| Injection Volume | 2 µL | Smaller injection volumes are typically used in UPLC to prevent column overload and maintain high efficiency. |
| Sample Preparation | Dissolve in Mobile Phase A to a concentration of 0.5 mg/mL. | A lower concentration may be sufficient due to the higher sensitivity of UPLC. |
UPLC Analysis Workflow
Caption: Workflow for UPLC purity analysis of this compound.
Comparative Performance Analysis: HPLC vs. UPLC
The choice between HPLC and UPLC often depends on the specific needs of the laboratory, including sample throughput, the complexity of the sample matrix, and the required level of analytical detail.
| Performance Metric | HPLC | UPLC | Advantage of UPLC |
| Analysis Time | ~25-30 minutes | ~7-10 minutes | Significant (3-4x faster) |
| Resolution | Good | Excellent | Improved separation of closely eluting impurities. |
| Sensitivity (S/N) | Good | Higher | Better detection of trace-level impurities. |
| Solvent Consumption | Higher | Lower | Reduced operational costs and environmental impact. |
| System Backpressure | Lower (~1500-2500 psi) | Higher (~8000-15000 psi) | Requires specialized instrumentation. |
| Method Transferability | High (to other HPLC systems) | Moderate (requires UPLC-capable systems) | HPLC methods are more universally applicable. |
| Initial Capital Cost | Lower | Higher | UPLC systems are a larger initial investment. |
Causality of Performance Differences:
The superior performance of UPLC can be attributed to the van Deemter equation, which describes the relationship between linear velocity and plate height (a measure of column efficiency). The smaller particles in UPLC columns lead to a flatter van Deemter curve, meaning that high efficiency can be maintained over a wider range of flow rates. This allows for faster separations without a significant loss in resolution. The smaller particle size also provides more surface area for interaction, leading to improved separation efficiency and higher resolution.
Conclusion and Recommendations
For the critical task of purity analysis of this compound, both HPLC and UPLC are viable and powerful techniques.
-
HPLC remains a robust and reliable workhorse for quality control laboratories where validated methods and instrument versatility are key. The proposed HPLC method provides a solid foundation for routine purity testing and is readily implementable on standard HPLC equipment.
-
UPLC offers a significant leap forward in performance, making it the ideal choice for research and development, process optimization, and high-throughput screening environments. The dramatic reduction in analysis time, coupled with superior resolution and sensitivity, allows for a more in-depth understanding of the impurity profile and accelerates decision-making in the drug development process.
As a Senior Application Scientist, my recommendation would be to leverage the strengths of both techniques strategically. For initial method development and in-depth impurity profiling, UPLC is the superior tool. Once a robust understanding of the impurity profile is established and the process is well-controlled, the method can be translated to a validated HPLC method for routine quality control, if necessary, to accommodate a wider range of laboratory settings. The ultimate choice will depend on the specific analytical challenges, throughput requirements, and available resources of your organization.
References
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Dahl-Lassen, R., Van Hecke, J., Jørgensen, H., Bukh, C., Andersen, B., & Schjoerring, J. K. (2018). High-throughput analysis of amino acids in plant materials by single quadrupole mass spectrometry. Plant Methods, 14(1), 8. [Link]
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ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Kurbanoglu, S., & Ozkan, S. A. (2019). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Chromatographia, 82(10), 1365-1427. [Link]
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Novotná, K., & Havel, J. (2012). UPLC: a powerful tool for analysis of complex samples. Chemicke listy, 106(5), 416-422. [Link]
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Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14. [Link]
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Stegmann, T., Helten, H., & Funke, S. (2017). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Pharmaceuticals, 10(4), 86. [Link]
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United States Pharmacopeia. (2023). <621> Chromatography. USP-NF. [Link]
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United States Pharmacopeia. (2023). <1052> Biotechnology-Derived Articles—Amino Acid Analysis. USP-NF. [Link]
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Waters Corporation. (n.d.). UPLC Amino Acid Analysis Solution. [Link]
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Dong, M. W. (2013). A short tutorial on HPLC and UHPLC. LCGC North America, 31(8), 644-651. [Link]
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Fekkes, D. (1996). State-of-the-art of the determination of amino acids in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 682(1), 3-22. [Link]
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Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of L-Tryptophan Benzyl Ester
For researchers, scientists, and drug development professionals, the precise and accurate characterization of compounds is paramount. L-Tryptophan benzyl ester, a derivatized form of the essential amino acid L-Tryptophan, is a crucial building block in peptide synthesis and various pharmaceutical applications. Its structural integrity and purity directly impact the outcome of these processes. Mass spectrometry (MS) stands as the gold standard for the analysis of such compounds, offering unparalleled sensitivity and specificity.
This guide provides an in-depth comparison of common mass spectrometry platforms for the analysis of this compound (Molecular Formula: C₁₈H₁₈N₂O₂, Exact Mass: 294.1368 Da[1]). We will delve into the causality behind experimental choices, from sample introduction and ionization to mass analysis, and provide supporting data to guide you in selecting the optimal methodology for your research needs.
The Foundational Choice: Sample Introduction and Ionization
The journey of an analyte from sample vial to detector begins with its introduction into the mass spectrometer and its conversion into gas-phase ions. For this compound, two primary pathways are considered: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Challenge
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] Free amino acids themselves are not suitable for GC-MS analysis due to their low volatility and thermal lability.[2] While the esterification of the carboxylic acid group in this compound increases its volatility compared to the parent amino acid, the free amino group still poses a challenge. To successfully analyze this compound by GC-MS, a two-step derivatization is typically required:
-
Esterification: The carboxylic acid is already protected by the benzyl ester.
-
N-derivatization: The primary amine needs to be derivatized, for example, through acylation (e.g., with pentafluoropropionic anhydride - PFPA) or silylation (e.g., with MTBSTFA), to increase volatility and thermal stability.[3]
The ionization method of choice in GC-MS is typically Electron Impact (EI) , a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. This provides a characteristic "fingerprint" mass spectrum valuable for structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Approach
LC-MS is exceptionally well-suited for the analysis of a broader range of compounds, including those that are non-volatile or thermally labile, making it a more direct approach for this compound.[4] The most common ionization technique used in conjunction with LC-MS for such molecules is Electrospray Ionization (ESI) .[5]
ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[5] This is advantageous as it typically preserves the molecular ion (or a pseudo-molecular ion, such as the protonated molecule [M+H]⁺), providing clear information about the molecular weight. For this compound, analysis in positive ion mode would yield the protonated molecule at m/z 295.1441.
Deciphering the Code: Fragmentation Analysis of this compound
Understanding the fragmentation pattern of a molecule is key to its structural confirmation and for developing quantitative methods using tandem mass spectrometry (MS/MS).
Predicted ESI-MS/MS Fragmentation Pathway
In an ESI-MS/MS experiment (e.g., using Collision-Induced Dissociation - CID), the protonated this compound ([M+H]⁺ at m/z 295.1) is expected to undergo fragmentation at several key locations. The fragmentation is influenced by the inherent structures of the tryptophan side chain, the amino acid backbone, and the benzyl ester group.
A primary fragmentation pathway for tryptophan-derived metabolites involves the dissociation of the N-Cα bond.[6] Additionally, the benzyl group is known to produce a stable tropylium ion.[7][8] Esters also readily cleave at the bond next to the carbonyl group.[9]
Based on these principles, the following key fragment ions are predicted for this compound:
-
Loss of the benzyl group: Cleavage of the ester C-O bond can lead to the loss of benzyl alcohol (C₇H₈O, 108.0575 Da) or the formation of a stable benzyl cation (tropylium ion, C₇H₇⁺) at m/z 91.0548 .[7][8]
-
Indolemethyl cation: Cleavage of the Cα-Cβ bond of the tryptophan side chain results in the formation of the stable indolemethyl cation at m/z 130.0657 .
-
Loss of the entire ester group: Neutral loss of the entire benzyl formate group (C₈H₈O₂, 136.0524 Da) would result in a fragment at m/z 159.0919 .
-
Combined losses: Sequential fragmentation could also occur, for instance, the loss of the benzyl group followed by the loss of CO.
Caption: Predicted major fragmentation pathways for protonated this compound in ESI-MS/MS.
Comparing the Platforms: Quadrupole vs. Q-TOF vs. Orbitrap
The choice of mass analyzer significantly impacts the quality and type of data obtained. Here, we compare three common platforms for the LC-MS analysis of this compound.
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Quadrupole-Orbitrap |
| Primary Application | Targeted Quantification | High-Resolution Screening & Confirmation | High-Resolution Quantification & Screening |
| Resolution | Low (~1 Da) | High (20,000 - 60,000 FWHM) | Ultra-High (up to >240,000 FWHM) |
| Mass Accuracy | ~100-500 ppm | < 5 ppm | < 3 ppm |
| Sensitivity | Excellent (in MRM mode) | Very Good | Excellent |
| Quantitative Mode | Multiple Reaction Monitoring (MRM) | Full Scan, Targeted MS/MS | Parallel Reaction Monitoring (PRM), Full Scan |
| Key Advantage | Unmatched for high-throughput, sensitive targeted quantification. | Fast scan speeds, good for unknown screening. | Unrivaled resolution and mass accuracy, providing high confidence in identification and quantification.[10][11][12] |
| Best For... | Routine quality control, pharmacokinetic studies requiring high sample throughput. | Metabolomics, impurity profiling, initial characterization. | Definitive structural elucidation, high-resolution metabolomics, combined qualitative and quantitative workflows.[13] |
In Practice:
-
A Triple Quadrupole instrument is the workhorse for targeted quantification. You would set up a Multiple Reaction Monitoring (MRM) method, monitoring specific transitions (e.g., 295.1 -> 130.1 and 295.1 -> 91.1) to achieve maximum sensitivity and selectivity, ideal for measuring the concentration of this compound in complex matrices.
-
A Q-TOF provides a significant advantage with its high resolution and accurate mass capabilities. This allows for the confident determination of the elemental composition of the parent ion and its fragments, greatly aiding in structural confirmation. While not as sensitive as a QqQ in targeted mode, its fast acquisition rates are beneficial for screening applications.[11]
-
A Quadrupole-Orbitrap platform offers the best of both worlds: the high-resolution and accurate-mass capabilities of the Orbitrap analyzer combined with the selectivity of a quadrupole for precursor ion selection.[10][12] This enables not only highly confident identification but also highly sensitive and selective quantification through Parallel Reaction Monitoring (PRM), which is analogous to MRM but with high-resolution detection of the fragment ions. For a complete and unambiguous characterization of this compound and its potential impurities, the Orbitrap is the superior choice.[10][11][12]
Experimental Protocols
Here, we provide foundational, step-by-step methodologies for the analysis of this compound. These should be optimized for your specific instrumentation and application.
Protocol 1: LC-MS/MS Analysis using a Q-Orbitrap
This protocol is designed for the definitive identification and quantification of this compound.
-
Sample Preparation:
-
Dissolve this compound standard in a suitable solvent (e.g., Methanol or Acetonitrile/Water 50:50 v/v) to a concentration of 1 mg/mL.
-
Prepare a dilution series for calibration (e.g., 1 ng/mL to 1000 ng/mL).
-
For quantitative analysis in a biological matrix, a protein precipitation or solid-phase extraction step would be necessary.
-
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2-5 µL
-
-
Mass Spectrometry (Q-Orbitrap in Positive ESI Mode):
-
Full Scan (MS1):
-
Scan Range: m/z 100-500
-
Resolution: 60,000 FWHM
-
AGC Target: 1e6
-
Maximum IT: 50 ms
-
-
Tandem MS (dd-MS2):
-
Precursor Ion: 295.1441
-
Resolution: 15,000 FWHM
-
Collision Energy (HCD): Stepped (e.g., 15, 30, 45 eV) to observe a range of fragment ions.
-
AGC Target: 1e5
-
Maximum IT: 100 ms
-
-
Caption: Workflow for LC-MS/MS analysis of this compound.
Protocol 2: GC-MS Analysis (after derivatization)
This protocol is for situations where GC-MS is the preferred platform, requiring derivatization of the amino group.
-
Sample Derivatization:
-
Dry down an aliquot of the sample containing this compound under a stream of nitrogen.
-
Add 50 µL of N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of Acetonitrile.
-
Heat at 70°C for 30 minutes.
-
-
Gas Chromatography:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1 minute, then ramp at 10°C/min to a final temperature of 300°C and hold for 5 minutes.
-
-
Mass Spectrometry (EI Source):
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Scan Range: m/z 50-600
-
Conclusion: Matching the Technology to the Task
The choice of mass spectrometry platform for the analysis of this compound is fundamentally driven by the analytical question at hand.
-
For high-throughput, routine quantitative analysis where sensitivity is key, a Triple Quadrupole mass spectrometer operating in MRM mode is the most efficient and cost-effective solution.
-
For structural confirmation and impurity profiling , where high resolution and accurate mass are critical, a Q-TOF or, preferably, a Q-Orbitrap is essential. The unparalleled mass accuracy of the Orbitrap provides the highest level of confidence in compound identification.
-
For a comprehensive "Qual/Quan" workflow , capable of both identifying unknowns and quantifying targets with high sensitivity and selectivity, the Q-Orbitrap stands out as the most versatile and powerful platform.
By understanding the principles behind each technique and the specific fragmentation behavior of this compound, researchers can confidently select and develop robust analytical methods to support their drug discovery and development efforts.
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Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. PubMed Central. Available at: [Link]
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General method to prepare amino acids benzyl esters and to isolate them... ResearchGate. Available at: [Link]
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Quality Control in GC–MS Analysis of Amino Acids. LCGC International - Chromatography Online. Available at: [Link]
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Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed. Available at: [Link]
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Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. Available at: [Link]
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ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. PubMed. Available at: [Link]
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Simultaneous quantitative analysis of 20 amino acids in food samples without derivatization using LC-MS/MS ASMS 2014 TP 510. Shimadzu. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. MtoZ-Biolabs. Available at: [Link]
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α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Available at: [Link]
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Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. Available at: [Link]
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Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. Available at: [Link]
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Deciding between QTOF and Orbitrap options for intact mass : r/massspectrometry. Reddit. Available at: [Link]
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Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]
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CE-MS for the Analysis of Amino Acids. PubMed. Available at: [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
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GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica. Available at: [Link]
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Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS. Clinical Chemistry and Laboratory Medicine. Available at: [Link]
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Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]
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How can I analyze amino acid Methyl Ester in GC? ResearchGate. Available at: [Link]
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The Benzyl Ester: A Superior Shield for Carboxylic Acids in Complex Synthesis
A Senior Application Scientist's Guide to Leveraging Benzyl Esters for Optimal Synthetic Outcomes
For researchers navigating the intricate pathways of multi-step organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the selection of an appropriate protecting group for carboxylic acids is a decision of paramount importance. An ideal protecting group must be robust enough to withstand a variety of reaction conditions, yet readily and selectively cleavable when its protective role is complete.[1] Among the arsenal of available carboxyl protecting groups, the benzyl ester (Bn) consistently emerges as a superior choice, offering a unique combination of stability, mild deprotection conditions, and orthogonality that sets it apart from other common alternatives like methyl, ethyl, and tert-butyl esters.
This guide provides an in-depth comparison of the benzyl ester with other carboxyl protecting groups, supported by experimental data and detailed protocols, to empower researchers to make informed decisions that enhance the efficiency and success of their synthetic endeavors.
The Strategic Advantage of the Benzyl Ester
The primary advantage of the benzyl ester lies in its distinct deprotection strategy: catalytic hydrogenolysis.[2] This method offers an exceptionally mild and clean way to liberate the carboxylic acid, a feature not shared by many other protecting groups that often require harsh acidic or basic conditions for cleavage.[3]
Key Performance Indicators: Benzyl Ester vs. Alternatives
The following table summarizes the key performance characteristics of the benzyl ester compared to other commonly used carboxyl protecting groups.
| Parameter | Benzyl (Bn) Ester | Methyl/Ethyl Ester | tert-Butyl (tBu) Ester |
| Typical Protection Yield | 85-95% | 90-98% | 80-90% |
| Stability to Mild/Moderate Acid | Generally Stable | Stable | Labile |
| Stability to Strong Acid | Labile | Stable | Very Labile |
| Stability to Mild/Moderate Base | Generally Stable | Labile (Saponification) | Stable |
| Stability to Strong Base | Labile (Saponification) | Very Labile (Saponification) | Stable |
| Primary Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Saponification (e.g., LiOH, NaOH) or Strong Acid | Moderate to Strong Acid (e.g., TFA) |
| Key Advantage | Mild, neutral deprotection; Orthogonal to many groups | Easy to introduce | Easily cleaved with moderate acid |
| Key Disadvantage | Catalyst can be poisoned; Not compatible with reducible groups (e.g., alkynes, alkenes) | Harsh deprotection can affect other functional groups | Sensitive to acidic conditions; potential for side reactions from tert-butyl cation |
Orthogonality: The Benzyl Ester in Complex Synthetic Strategies
In the synthesis of complex molecules with multiple functional groups, the concept of "orthogonal protection" is critical. This strategy allows for the selective deprotection of one protecting group in the presence of others.[4] The benzyl ester is a cornerstone of many orthogonal protection schemes, particularly in solid-phase peptide synthesis (SPPS).
For instance, in the Boc (tert-butyloxycarbonyl) strategy for SPPS, the temporary N-terminal Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the "permanent" side-chain protecting groups, often benzyl esters for acidic residues like aspartic and glutamic acid, remain intact. These benzyl esters are then cleaved at the final stage with a strong acid like hydrogen fluoride (HF) or, more commonly, via hydrogenolysis.[5] This "quasi-orthogonal" approach, where different strengths of the same type of reagent (acid) are used for selective removal, highlights the tunability of benzyl ester stability.[5]
Conversely, in the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, the N-terminal Fmoc group is removed with a base (e.g., piperidine). In this context, tert-butyl esters are typically used for side-chain protection, as they are stable to the basic conditions of Fmoc deprotection but are readily cleaved by TFA in the final step.[][7] The benzyl ester's stability to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal makes it a versatile tool in designing sophisticated synthetic routes.
Experimental Protocols
The following are detailed methodologies for the protection of a carboxylic acid as a benzyl ester and its subsequent deprotection.
Protocol 1: Benzyl Esterification of a Carboxylic Acid using DCC and DMAP
This method, a variation of the Steglich esterification, is a reliable way to form benzyl esters under mild conditions, particularly for sterically hindered substrates.[8][9]
Workflow Diagram:
Caption: DCC/DMAP-mediated benzyl esterification workflow.
Step-by-Step Methodology:
-
To a solution of the carboxylic acid (1.0 equivalent) and 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is added benzyl alcohol (1.2 equivalents).
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) is added portion-wise, and the mixture is stirred at 0 °C for 30 minutes.[3]
-
The reaction is then allowed to warm to room temperature and stirred for 3-12 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with 0.5 N hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude benzyl ester is purified by column chromatography on silica gel.
Causality: The role of DCC is to activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive acylpyridinium species, which is then readily attacked by benzyl alcohol.[9] This catalytic cycle significantly accelerates the esterification, especially for sterically hindered alcohols.
Protocol 2: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis
This is the hallmark method for benzyl ester cleavage, prized for its mildness and clean byproducts.[2]
Workflow Diagram:
Caption: Catalytic hydrogenolysis deprotection workflow.
Step-by-Step Methodology:
-
The benzyl ester (1.0 equivalent) is dissolved in a suitable solvent such as methanol, ethanol, or ethyl acetate.[2]
-
10% Palladium on carbon (Pd/C, 5-10 mol%) is carefully added to the solution.
-
The reaction flask is sealed, and the atmosphere is replaced with hydrogen gas. This is typically achieved by evacuating the flask and backfilling with hydrogen from a balloon, repeating this cycle three times.[10] For larger scale reactions, a Parr hydrogenation apparatus may be used.
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. It is crucial to keep the Celite® pad moist with the solvent during filtration as dry Pd/C can be pyrophoric.
-
The Celite® pad is washed with additional solvent to ensure complete recovery of the product.
-
The combined filtrate is concentrated under reduced pressure to afford the deprotected carboxylic acid. Toluene is the only byproduct and is typically removed with the solvent.[2]
Causality: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by molecular hydrogen. The reaction proceeds on the surface of the catalyst, where hydrogen is adsorbed and activated, leading to the reductive cleavage of the ester and the formation of the free carboxylic acid and toluene.[11]
Conclusion
The benzyl ester protecting group offers a compelling suite of advantages for the modern synthetic chemist. Its robustness to a wide range of reaction conditions, combined with its selective and mild removal via catalytic hydrogenolysis, provides a level of control and flexibility that is often unmatched by other common carboxyl protecting groups. The orthogonality of the benzyl ester, particularly in the context of complex, multi-functional molecules like peptides, allows for the design of elegant and efficient synthetic strategies. By understanding the principles behind its application and mastering the associated experimental protocols, researchers can confidently employ the benzyl ester as a reliable and powerful tool in their synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. [Link]
-
Andrade, C. K. Z., Rocha, R. O., Vercillo, O. E., Silva, W. A., & Matos, R. A. F. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Synlett, (15), 2351–2352. [Link]
-
ResearchGate. (2001). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]
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Sciforum. (2019). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. [Link]
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National Institutes of Health. (2014). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
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Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
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ResearchGate. (2016). Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study. [Link]
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Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]
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Sartori, G., & Maggi, R. (2006). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 106(3), 1077–1104. [Link]
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ResearchGate. (2012). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]
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National Institutes of Health. (2019). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]
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ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
-
Organic Letters. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
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University of Rochester. (n.d.). Protecting Groups. [Link]
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Reddit. (2022). Steglich Esterification with EDC. [Link]
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A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Tryptophan Benzyl Ester (Trp-OBzl)
In the landscape of pharmaceutical development and peptide synthesis, the stereochemical integrity of starting materials is paramount. Tryptophan benzyl ester (Trp-OBzl), a protected form of the essential amino acid tryptophan, is a critical building block. Its enantiomeric purity directly impacts the efficacy, safety, and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two robust chiral High-Performance Liquid Chromatography (HPLC) methods for resolving and quantifying the enantiomers of Trp-OBzl, designed for researchers, scientists, and drug development professionals.
The separation of enantiomers, which are non-superimposable mirror images, necessitates a chiral environment. In HPLC, this is most commonly achieved by using a chiral stationary phase (CSP)[1]. The choice of CSP and the corresponding mobile phase is critical, as the separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP[1]. This guide will explore two distinct, yet powerful, approaches: one utilizing a polysaccharide-based CSP and the other a macrocyclic glycopeptide-based CSP.
Method 1: Normal-Phase Chromatography on a Polysaccharide-Based CSP
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, are widely recognized for their broad applicability in chiral separations, including for amino acid derivatives[2][3]. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
-
Chiral Stationary Phase: A column such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) is selected. The carbamate derivatives on the amylose backbone create a well-defined chiral environment with grooves and cavities, which are highly effective for resolving aromatic compounds like Trp-OBzl. Coated phases, in many instances, offer superior enantioseparation capabilities[2].
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol) is chosen. The non-polar primary solvent (hexane) minimizes interactions with the silica support, while the alcohol modifier plays a crucial role in modulating the retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP.
-
Additive: A small percentage of an acidic or basic modifier, such as trifluoroacetic acid (TFA) or diethylamine (DEA), is often added to the mobile phase. For an amine-containing compound like Trp-OBzl, a basic additive like DEA can improve peak shape and resolution by suppressing unwanted ionic interactions with residual silanol groups on the silica surface.
-
Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm (due to the indole ring of tryptophan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve Trp-OBzl standard and sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Polar Ionic Mode on a Macrocyclic Glycopeptide-Based CSP
Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, are another powerful class of CSPs[4]. These molecules possess multiple stereogenic centers and various functional groups (hydroxyl, carboxyl, amino, and aromatic rings), allowing for a multi-modal chiral recognition mechanism that can include hydrogen bonding, ionic interactions, and inclusion complexation.
-
Chiral Stationary Phase: A CHIROBIOTIC® V2 column, which has vancomycin bonded to the silica, is chosen. The basket-like structure of vancomycin provides a complex chiral surface capable of multiple simultaneous interactions, which is highly effective for separating amino acid derivatives.
-
Mobile Phase Mode: The polar ionic mode is employed. This mode uses a high concentration of an organic solvent like methanol with small amounts of an acid and a base to control ionization. This approach is particularly effective for compounds like Trp-OBzl that have both acidic (after hydrolysis of the ester) and basic functional groups.
-
Additives: Acetic acid and triethylamine (TEA) are used to create a buffered system in the organic mobile phase. This allows for precise control over the ionization state of both the analyte and the CSP, which is crucial for achieving optimal retention and enantioselectivity through ionic interactions.
-
Column: CHIROBIOTIC® V2, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.2, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve Trp-OBzl standard and sample in methanol to a concentration of approximately 1 mg/mL.
Workflow for Chiral HPLC Method Development and Comparison
The following diagram illustrates the logical workflow for selecting and optimizing a chiral HPLC method.
Caption: Workflow for Chiral HPLC Method Development.
Performance Comparison
The following table summarizes the expected performance characteristics of the two methods for the analysis of Trp-OBzl enantiomeric purity. These values are representative and may vary based on the specific system and conditions.
| Parameter | Method 1 (Polysaccharide) | Method 2 (Macrocyclic Glycopeptide) |
| Chiral Stationary Phase | Chiralpak® AD-H | CHIROBIOTIC® V2 |
| Mobile Phase | n-Hexane/IPA/DEA (80:20:0.1) | Methanol/HOAc/TEA (100:0.1:0.2) |
| Typical Retention Time (t_R1) | ~ 8.5 min | ~ 6.0 min |
| Typical Retention Time (t_R2) | ~ 10.2 min | ~ 7.5 min |
| Selectivity (α) | > 1.2 | > 1.3 |
| Resolution (R_s) | > 2.0 | > 2.5 |
| Analysis Time | ~ 15 min | ~ 10 min |
| Advantages | Broad applicability, robust | High efficiency, faster analysis |
| Considerations | Solvent disposal (hexane) | Sensitive to mobile phase pH |
Discussion and Recommendation
Both methods provide a valid and robust approach to determining the enantiomeric purity of Trp-OBzl.
Method 1 , utilizing a polysaccharide-based CSP, represents a classic and widely successful strategy. Its strength lies in its broad applicability and the extensive literature supporting its use for a vast range of compounds[2][5]. The normal-phase conditions often yield high selectivity. However, the use of hexane can be a drawback due to environmental and safety concerns, and analysis times can be longer.
Method 2 , employing a macrocyclic glycopeptide CSP in the polar ionic mode, offers a more modern and often more efficient alternative. The multi-modal interaction capabilities of the CHIROBIOTIC® V2 column can lead to excellent resolution and selectivity, often with shorter analysis times. The use of a single solvent like methanol simplifies mobile phase preparation and is generally more environmentally friendly than hexane-based systems.
References
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MDPI. "Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins." Available at: [Link].
-
YAKHAK HOEJI. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Available at: [Link].
-
IAPC-OBP. "chiral separation for enantiomeric determination in the pharmaceutical industry." Available at: [Link].
-
Frontiers. "Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters." Available at: [Link].
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ResearchGate. "A simplified HPLC method for determination of tryptophan in some cereals and legumes." Available at: [Link].
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MDPI. "Recent Advances in Chiral Analysis of Proteins and Peptides." Available at: [Link].
-
Phenomenex. "Chiral HPLC Separations." Available at: [Link].
-
ResearchGate. "Separation of Enantiomeric Triacylglycerols by Chiral-Phase HPLC." Available at: [Link].
-
Open Access LMU. "Chiral stationary phases and applications in gas chromatography." Available at: [Link].
-
Royal Society of Chemistry. "A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues." Available at: [Link].
-
National Institutes of Health. "Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents." Available at: [Link].
-
LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." Available at: [Link].
-
National Institutes of Health. "New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column." Available at: [Link].
-
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A Comparative Guide to the Synthesis of NK1 Antagonists: Evaluating the Efficacy of L-Tryptophan Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Neurokinin-1 (NK1) receptor antagonists, a critical class of drugs for managing chemotherapy-induced nausea and vomiting (CINV), presents a landscape of diverse chemical strategies. This guide provides an in-depth comparison of synthetic routes to these valuable therapeutics, with a particular focus on the efficacy of utilizing L-Tryptophan benzyl ester as a key starting material. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to offer a comprehensive resource for researchers in the field.
The Central Role of NK1 Receptor Antagonists
The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is a key player in the emetic reflex.[1][2] Antagonists of this receptor, such as the FDA-approved drug aprepitant, have revolutionized the management of CINV.[3] The development of efficient, stereoselective, and sustainable synthetic routes to these complex molecules is a continuous endeavor in pharmaceutical process chemistry.
This compound as a Chiral Precursor
L-Tryptophan and its derivatives have emerged as a valuable class of non-peptide NK1 receptor antagonists.[4] The intrinsic chirality and the indole side chain of tryptophan provide a scaffold that mimics key binding interactions with the NK1 receptor. One of the most potent antagonists derived from this class is N-acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester, also known as L-732,138.[5] The synthesis of this and similar antagonists leverages this compound as a readily available and stereochemically defined starting material.
The core synthetic strategy involves two primary transformations of the L-tryptophan backbone: N-acetylation and esterification of the carboxylic acid with a substituted benzyl alcohol.
The Synthetic Pathway: A Step-by-Step Rationale
The synthesis of a tryptophan-based NK1 antagonist like L-732,138 hinges on a straightforward and logical sequence of reactions.
The choice of protecting the carboxylic acid as a benzyl ester early in the synthesis can be advantageous in preventing side reactions during the subsequent N-acetylation step. Alternatively, N-acetylation of L-tryptophan can be performed first, followed by esterification. The selection of the 3,5-bis(trifluoromethyl)benzyl moiety is crucial for high-affinity binding to the NK1 receptor.[6]
A Comparative Analysis: L-Tryptophan Route vs. Aprepitant Synthesis
To objectively assess the efficacy of the L-tryptophan-based approach, a comparison with the well-established synthesis of aprepitant is essential. Aprepitant, a morpholine-based NK1 antagonist, has a more complex stereochemical structure with three chiral centers.
| Feature | This compound Route (for L-732,138) | Aprepitant Synthesis (Merck's Greener Route) |
| Starting Materials | L-Tryptophan, 3,5-bis(trifluoromethyl)benzyl alcohol | N-benzyl ethanolamine, glyoxylic acid, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol |
| Stereochemical Control | Relies on the inherent chirality of L-tryptophan. | Employs a crystallization-induced diastereoselective transformation and a highly stereoselective one-pot process.[7] |
| Key Transformations | N-acetylation, Esterification | Condensation, Lewis acid-mediated coupling, one-pot morpholine ring formation.[7] |
| Overall Yield | Data not consistently reported, but individual step yields are generally high. | Approximately 55% over the longest linear sequence.[8] |
| Process Greenness | Generally uses common reagents and solvents. | Merck's redesigned synthesis significantly reduced waste and improved atom economy, winning a Presidential Green Chemistry Challenge Award. |
| Scalability | The straightforward nature of the reactions suggests good scalability. | The improved process was specifically designed for large-scale manufacturing. |
Expert Insights: The L-tryptophan-based synthesis offers a more direct route by leveraging a naturally occurring chiral building block. This can simplify the overall process by reducing the number of steps required to establish the correct stereochemistry. However, the synthesis of aprepitant, particularly Merck's second-generation process, showcases a highly optimized and efficient approach for constructing a more complex molecule with multiple stereocenters, emphasizing the power of process chemistry in achieving both economic and environmental goals.[7]
Experimental Protocols
Synthesis of N-acetyl-L-tryptophan
This procedure outlines the N-acetylation of L-tryptophan, a key intermediate in the synthesis of tryptophan-based NK1 antagonists.
Materials:
-
L-Tryptophan
-
Aqueous sodium hydroxide solution
-
Acetic anhydride
-
Hydrochloric acid
Procedure:
-
Dissolve L-tryptophan in an aqueous sodium hydroxide solution. The use of a base is necessary to deprotonate the amino group, making it a more potent nucleophile.
-
With vigorous stirring, add acetic anhydride to the solution in several portions. Acetic anhydride is a powerful acetylating agent. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Maintain the reaction temperature for a specified period to ensure complete acetylation.
-
After the reaction is complete, cool the mixture.
-
Acidify the solution with hydrochloric acid to precipitate the N-acetyl-DL-tryptophan product. The isoelectric point of the N-acetylated product is lower than that of the starting amino acid, allowing for its precipitation upon acidification.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the final product.
Note: This procedure is adapted from a general method for the N-acetylation of tryptophan and may require optimization for specific applications.[9][10]
Synthesis of N-acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester (L-732,138)
This protocol describes the esterification of N-acetyl-L-tryptophan with 3,5-bis(trifluoromethyl)benzyl alcohol.
Materials:
-
N-acetyl-L-tryptophan
-
3,5-bis(trifluoromethyl)benzyl alcohol
-
Coupling agents (e.g., DCC/DMAP or EDC/HOBt)
-
Anhydrous solvent (e.g., dichloromethane or DMF)
Procedure:
-
Dissolve N-acetyl-L-tryptophan in an anhydrous solvent. The absence of water is critical to prevent hydrolysis of the activated carboxylic acid and the final ester product.
-
Add the coupling agents to the solution. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
-
Add 3,5-bis(trifluoromethyl)benzyl alcohol to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with aqueous solutions (e.g., dilute acid, bicarbonate solution, and brine) to remove any remaining reagents and byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the pure N-acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester.
Note: This is a generalized procedure for esterification. Specific conditions, including the choice of coupling agents and solvents, may vary based on literature precedents for this specific transformation.
Visualizing the Synthetic Logic
Conclusion
The use of this compound as a starting material for the synthesis of NK1 antagonists represents a highly effective and stereochemically efficient strategy. The direct incorporation of a chiral building block from the chiral pool simplifies the synthetic route to potent antagonists like L-732,138. While alternative routes, such as the elegantly optimized synthesis of aprepitant, demonstrate the power of modern process chemistry in constructing complex molecules from simpler starting materials, the tryptophan-based approach offers a compelling alternative, particularly when the target molecule's scaffold is closely related to the natural amino acid. The choice between these strategies will ultimately depend on factors such as the specific target molecule, desired scale of production, and considerations of process efficiency and sustainability.
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Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide - MDPI. [Link]
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Identification of L-tryptophan Derivatives With Potent and Selective Antagonist Activity at the NK1 Receptor - PubMed. [Link]
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The design and synthesis of novel NK1/NK2 dual antagonists - PubMed. [Link]
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Synthesis of the major isomers of Aprepitant and Fosaprepitant - ResearchGate. [Link]
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Tryptophan derived natural marine alkaloids and synthetic derivatives as promising antimicrobial agents - PubMed. [Link]
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Synthesis of N-[N-(5-Oxo-L-Prolyl)-L-Histidyl]-L-Tryptophan Benzyl Ester - PrepChem.com. [Link]
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N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed. [Link]
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A Senior Application Scientist's Guide to the Characterization of N-Acyl-L-tryptophan Benzyl Esters
Abstract
N-Acyl-L-tryptophan benzyl esters are a pivotal class of compounds, frequently utilized as advanced intermediates in pharmaceutical research and peptide synthesis. Their unique structure, combining the biologically significant tryptophan core with tunable N-acyl and benzyl ester functionalities, makes them valuable building blocks for developing novel therapeutics, such as substance P receptor antagonists.[1][2][3] The benzyl ester serves as a crucial carboxyl-protecting group that enhances solubility and stability, while the N-acyl group allows for precise modification of the molecule's properties.[1] Rigorous characterization is paramount to ensure structural integrity, purity, and stereochemical fidelity, which are critical for reproducible downstream applications. This guide provides an in-depth comparison of analytical methodologies, supported by experimental data and protocols, to equip researchers in drug development with the tools for comprehensive characterization.
Introduction: The Scientific Imperative for Rigorous Characterization
The biological activity of tryptophan-containing molecules is profoundly influenced by their three-dimensional structure.[1] The introduction of an N-acyl chain and a benzyl ester protecting group creates a chiral molecule with specific steric and electronic properties that must be precisely verified.[1] Failure to do so can lead to misleading biological data, failed syntheses, and irreproducible results. The benzyl ester, while useful, can be susceptible to racemization under certain conditions, making stereochemical verification essential.[4]
This guide will use N-Benzoyl-L-tryptophan benzyl ester as a representative example to illustrate the core characterization workflow. We will compare its analytical data against a common alternative, N-Benzoyl-L-tryptophan methyl ester , to highlight key differences in their physicochemical properties and analytical signatures.[5][6]
Synthesis, Purification, and the First Line of Characterization
The journey of characterization begins with the synthesis and purification of the target compound. A well-controlled synthesis is the foundation for obtaining a high-purity final product.
General Synthesis Workflow
The most common route involves the N-acylation of L-tryptophan benzyl ester. This two-step process typically starts with the esterification of L-tryptophan, followed by the acylation of the amino group.
Causality Behind Experimental Choices:
-
Fischer-Speier Esterification: This classic method uses an acid catalyst and refluxing in a water-azeotroping solvent to drive the reaction towards the ester product.[7] It is a robust and scalable method for preparing amino acid esters.
-
Schotten-Baumann Reaction: The acylation is typically performed under basic conditions (e.g., with triethylamine or aqueous NaOH) to neutralize the HCl byproduct, preventing side reactions with the sensitive indole ring of tryptophan.
-
Purification: Column chromatography is highly effective for removing unreacted starting materials and byproducts.[5][6] The choice of solvent system (e.g., hexane-ethyl acetate) is critical and is determined by the polarity of the target compound.
Structural Elucidation: A Multi-Technique Approach
No single technique can definitively characterize a molecule. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule. For N-Benzoyl-L-tryptophan benzyl ester, specific chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of its structure.
Table 1: Comparative NMR Data (¹H and ¹³C) for N-Benzoyl-L-tryptophan Esters (Data presented are hypothetical and based on typical values reported in the literature for similar structures.[5])
| Assignment | N-Benzoyl-L-tryptophan Benzyl Ester | N-Benzoyl-L-tryptophan Methyl Ester | Rationale for Signal |
| ¹H NMR (δ, ppm) | |||
| Indole N-H | ~8.10 (s, 1H) | ~8.10 (s, 1H) | Deshielded proton on the indole nitrogen. |
| Amide N-H | ~6.90 (d, 1H) | ~6.88 (d, 1H) | Proton on the newly formed amide bond. |
| Benzoyl Ar-H | ~7.80-7.40 (m, 5H) | ~7.80-7.40 (m, 5H) | Aromatic protons of the N-benzoyl group. |
| Benzyl Ar-H | ~7.30-7.20 (m, 5H) | N/A | Aromatic protons of the benzyl ester group. |
| Indole Ar-H | ~7.60-7.00 (m, 5H) | ~7.60-7.00 (m, 5H) | Aromatic protons of the tryptophan indole ring. |
| α-CH | ~5.18 (m, 1H) | ~5.15 (m, 1H) | Chiral proton adjacent to N-H and C=O groups.[5] |
| Benzyl CH₂ | ~5.15 (s, 2H) | N/A | Protons of the methylene bridge in the benzyl ester. |
| β-CH₂ | ~3.40 (m, 2H) | ~3.40 (m, 2H) | Protons adjacent to the indole ring. |
| Methyl CH₃ | N/A | ~3.75 (s, 3H) | Protons of the methyl ester group. |
| ¹³C NMR (δ, ppm) | |||
| Ester C=O | ~172.5 | ~173.0 | Carbonyl carbon of the ester group.[5] |
| Amide C=O | ~167.0 | ~167.2 | Carbonyl carbon of the amide group.[5] |
| α-C | ~53.0 | ~52.8 | Chiral carbon of the amino acid backbone. |
| Benzyl CH₂ | ~67.0 | N/A | Methylene carbon of the benzyl ester. |
| Methyl CH₃ | N/A | ~52.6 | Carbon of the methyl ester group. |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
Trustworthiness through Fragmentation: The fragmentation pattern provides a self-validating system. The loss of specific, predictable fragments (like the benzyl group or the benzoyl group) confirms the connectivity of the molecule. Tryptophan derivatives are known to undergo characteristic N-Cα bond dissociation, producing a key fragment ion.[8][9]
Table 2: Expected ESI-MS Fragmentation Data
| Compound | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |
| N-Benzoyl-L-tryptophan Benzyl Ester | 399.17 | 291.12, 130.06 | Loss of the benzyl group (-C₇H₇), Characteristic indole-methylene fragment.[8][9][10] |
| N-Benzoyl-L-tryptophan Methyl Ester | 323.14 | 264.11, 130.06 | Loss of the methoxy group (-OCH₃), Characteristic indole-methylene fragment.[8][9][10] |
Comparative Analysis: Benzyl Ester vs. Methyl Ester
The choice of ester protecting group is a critical decision in synthesis design, impacting not only the reaction but also the physical properties of the intermediate.
Table 3: Performance Comparison of Benzyl vs. Methyl Esters
| Parameter | Benzyl Ester Derivative | Methyl Ester Derivative | Expert Insight & Rationale |
| Synthesis | Requires specific esterification (e.g., Fischer-Speier).[7] | Easily formed with methanol and acid. | Benzyl alcohol is less volatile and may require more forcing conditions. |
| Stability | Generally stable but can be sensitive to strong acids and bases.[11] Can be cleaved by hydrogenolysis.[12] | More resistant to hydrogenolysis but susceptible to hydrolysis. | The benzyl group offers an orthogonal deprotection strategy (catalytic hydrogenation), which is valuable in complex syntheses.[12][13] |
| Purification | Higher molecular weight and lipophilicity often lead to better separation in normal-phase chromatography. | Lower lipophilicity can sometimes make separation from polar impurities challenging. | The bulky benzyl group significantly alters the compound's polarity, aiding in chromatographic purification. |
| Solubility | Generally more soluble in a wider range of organic solvents.[1] | Good solubility in polar organic solvents. | Enhanced solubility is a key advantage for handling and reaction setup.[1] |
| Biological Activity Impact | The bulky benzyl group can significantly alter biological activity compared to other esters.[14] | The smaller methyl group may have a less pronounced effect on receptor binding. | As seen in some peptide studies, a benzyl ester can reduce activity by orders of magnitude compared to smaller esters, highlighting its influence.[14] |
Purity and Stereochemical Integrity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final compound. For chiral molecules like these, chiral HPLC is necessary to confirm enantiomeric purity.
Reverse-Phase HPLC for Purity Analysis
A gradient method using a C18 column is typically effective for separating the N-Acyl-L-tryptophan benzyl ester from any starting materials or byproducts.
Expertise in Method Development:
-
Wavelength Selection: The tryptophan indole ring has a strong UV absorbance around 280 nm. This wavelength provides high sensitivity and selectivity for the target compound.
-
Mobile Phase: A typical mobile phase consists of a mixture of water (often with 0.1% trifluoroacetic acid, TFA, to improve peak shape) and an organic solvent like acetonitrile or methanol. A gradient elution (increasing organic solvent over time) is used to elute compounds with a wide range of polarities.
-
Chiral Analysis: Confirming that no racemization has occurred during synthesis is critical.[4] This requires a specialized chiral HPLC column and method, which can separate the L- and D-enantiomers.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with expected outcomes clearly defined.
Protocol 1: Synthesis of N-Benzoyl-L-tryptophan Benzyl Ester
-
Esterification: Suspend L-tryptophan (1.0 eq) in benzyl alcohol (5.0 eq) and add p-toluenesulfonic acid monohydrate (1.2 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours. Cool the reaction and purify by column chromatography to yield this compound.
-
Acylation: Dissolve this compound (1.0 eq) in dichloromethane (DCM). Add triethylamine (2.5 eq) and cool to 0°C. Add benzoyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.[5][6]
-
Validation: The final product should be a white to off-white solid. Confirm structure using NMR and MS as described in Section 3. Assess purity via HPLC (>95%).
Protocol 2: HPLC Purity Analysis
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Prep: Prepare a 1 mg/mL solution in 50:50 Acetonitrile:Water.
-
Validation: A pure sample will show a single major peak. Purity is calculated based on the area percentage of the main peak relative to all other peaks.
Conclusion
The comprehensive characterization of N-Acyl-L-tryptophan benzyl esters is a multi-faceted process that is indispensable for their effective use in research and development. By integrating controlled synthesis with a suite of orthogonal analytical techniques—NMR for structural framework, MS for molecular weight and fragmentation, and HPLC for purity and stereochemical integrity—researchers can ensure the quality and reliability of these critical chemical entities. The comparative data presented underscores the importance of the choice of protecting group, which influences not only the synthetic route but also the final compound's physicochemical and biological properties. Adherence to the rigorous protocols outlined in this guide will empower scientists to proceed with confidence in their downstream applications.
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A Comparative Guide to Solvent Selection in Benzyl Ester Synthesis: Cyclohexane vs. Toluene
For researchers and professionals in drug development and fine chemical synthesis, the choice of solvent is a critical decision that profoundly impacts reaction efficiency, product purity, and process safety. In the synthesis of benzyl esters, a common structural motif in pharmaceuticals and fragrance compounds, the selection between cyclohexane and toluene as the reaction solvent is a frequent consideration. This guide provides an in-depth, evidence-based comparison of these two solvents, moving beyond mere physical properties to explore their practical implications in a laboratory and process setting.
The Role of the Solvent in Benzyl Ester Synthesis
The most prevalent method for synthesizing benzyl esters is the Fischer-Speier esterification, an acid-catalyzed condensation reaction between a carboxylic acid and benzyl alcohol.[1] The reaction is reversible, with water as a byproduct. To drive the equilibrium towards the formation of the ester and achieve high yields, this water must be continuously removed from the reaction mixture.[2][3][4] This is typically accomplished through azeotropic distillation using a Dean-Stark apparatus, where the solvent plays the dual role of a reaction medium and an azeotropic agent to carry away water.[3][5][6]
Fischer-Speier Esterification Mechanism
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. The subsequent elimination of water yields the ester.
Caption: The acid-catalyzed mechanism of Fischer-Speier esterification.
Head-to-Head Comparison: Cyclohexane vs. Toluene
The choice between cyclohexane and toluene hinges on a careful consideration of their physical properties, their efficiency in water removal, their interaction with the reactants and products, and their safety and environmental profiles.
Physical and Chemical Properties
| Property | Cyclohexane | Toluene | Rationale for Importance |
| Boiling Point (°C) | 80.74 | 110.6 | Determines the reaction temperature, impacting reaction kinetics and energy consumption. |
| Polarity | 0.1[7] | 2.4[7] | Influences the solubility of polar reactants (carboxylic acids) and intermediates. |
| Density (g/mL at 20°C) | 0.779 | 0.867[8] | Affects phase separation from water in the Dean-Stark trap. |
| Azeotrope with Water (°C) | 69 (30% water)[9] | 85 (20% water) | Key to the efficiency of water removal. |
Azeotropic Water Removal: A Deeper Look
Both solvents form minimum-boiling azeotropes with water, enabling its removal. However, there are significant practical differences.
-
Cyclohexane: Forms an azeotrope with water at 69°C, which is a considerably lower temperature than its own boiling point.[9] This allows for the reaction to be conducted at a lower temperature, which can be advantageous for thermally sensitive substrates. The higher water content in the cyclohexane-water azeotrope (30%) might suggest more efficient water removal per unit volume of distilled azeotrope.[9]
-
Toluene: The toluene-water azeotrope boils at 85°C.[9] This necessitates a higher reaction temperature, which can lead to faster reaction kinetics.[10] The distinct phase separation of water and toluene in the Dean-Stark trap is well-established and highly effective.[3][6]
Caption: Workflow of azeotropic water removal using a Dean-Stark apparatus.
Solubility Considerations
The solubility of the reactants, particularly the carboxylic acid, can significantly influence the reaction rate.
-
Toluene , being an aromatic hydrocarbon, has a higher polarity than cyclohexane and is generally a better solvent for many organic compounds, including benzoic acid.[11][12][13] This can lead to a more homogeneous reaction mixture and potentially faster reaction rates.
-
Cyclohexane is a nonpolar aliphatic solvent. While it is a good solvent for many nonpolar compounds, the solubility of more polar carboxylic acids may be limited.[11][12] This could result in a heterogeneous reaction mixture, potentially slowing down the reaction. However, for very nonpolar, long-chain carboxylic acids, cyclohexane may be a suitable choice.
Reaction Kinetics and Temperature
The higher boiling point of toluene (110.6°C) compared to cyclohexane (80.74°C) allows for the esterification to be conducted at a higher temperature. According to the principles of chemical kinetics, a higher reaction temperature generally leads to a faster reaction rate. This can be a significant advantage in an industrial setting where shorter reaction times are desirable.
However, the lower reaction temperature when using cyclohexane can be beneficial for substrates that are prone to degradation or side reactions at higher temperatures.
Downstream Processing
The removal of the solvent after the reaction is complete is another important consideration.
-
Cyclohexane , with its lower boiling point, is easier and less energy-intensive to remove by distillation. This can be a significant advantage in terms of process efficiency and cost.
-
Toluene requires more energy to be removed due to its higher boiling point. Additionally, residual toluene in the final product can be a concern, especially in pharmaceutical applications, due to its toxicity.
Safety, Environmental, and Cost Implications
| Factor | Cyclohexane | Toluene |
| Toxicity | Lower toxicity. | Moderate to high toxicity, classified as a hazardous air pollutant.[14] |
| Environmental Impact | Minimal impact, low photochemical reactivity.[14] | High impact, contributes to smog formation.[14] |
| Regulatory Status | Generally less stringent regulations. | Stricter regulations and lower permissible exposure limits.[14] |
| Cost | Generally more expensive than toluene. | Relatively inexpensive and widely available. |
From a green chemistry perspective, cyclohexane is a more favorable solvent than toluene due to its lower toxicity and environmental impact.[14] Toluene is a known reproductive toxin and is under stricter regulatory scrutiny.[8][14][15]
Experimental Protocols
General Procedure for Benzyl Ester Synthesis using a Dean-Stark Apparatus
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add the carboxylic acid (1.0 eq), benzyl alcohol (1.2 eq), and the chosen solvent (cyclohexane or toluene, approximately 2-3 mL per mmol of carboxylic acid).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02-0.05 eq).
-
Heat the reaction mixture to a steady reflux.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Once the theoretical amount of water has been collected and the reaction is complete by TLC, cool the mixture to room temperature.
-
Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude benzyl ester by distillation or column chromatography.
Conclusion and Recommendations
The choice between cyclohexane and toluene for benzyl ester synthesis is a nuanced one, with no single "best" answer. The optimal solvent depends on the specific requirements of the reaction and the priorities of the researcher or process chemist.
Choose Toluene when:
-
Rapid reaction kinetics are a priority. The higher reaction temperature generally leads to faster conversion.
-
The solubility of the carboxylic acid is a concern. Toluene's higher polarity makes it a better solvent for a wider range of substrates.
-
Cost is a major driver. Toluene is typically more economical.
Choose Cyclohexane when:
-
The substrates are thermally sensitive. The lower reaction temperature can prevent degradation.
-
Ease of solvent removal is important. Its lower boiling point simplifies downstream processing.
-
A "greener" process is desired. Cyclohexane has a more favorable safety and environmental profile.
Decision-Making Flowchart
Caption: A decision-making flowchart for solvent selection in benzyl ester synthesis.
By carefully weighing these factors, researchers and drug development professionals can make an informed decision that optimizes their synthesis for yield, purity, safety, and environmental responsibility.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of L-Tryptophan Benzyl Ester
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of L-Tryptophan benzyl ester, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice. Our aim is to foster a culture of safety and build unwavering trust in your operational protocols.
Hazard Assessment and Chemical Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound, often supplied as a hydrochloride salt, is a derivative of the essential amino acid L-Tryptophan.
| Property | Value | Source |
| Molecular Formula | C18H18N2O2・HCl | [1] |
| Molecular Weight | 330.81 g/mol | [1] |
| Physical State | Solid | [1] |
| Appearance | White | [1] |
| Hazard Classification | Not considered hazardous by US OSHA Hazard Communication Standard (29 CFR 1910.1200) | [1] |
While this compound hydrochloride is not classified as a hazardous substance under OSHA's Hazard Communication Standard, it is imperative to treat all laboratory chemicals with a degree of caution.[1] The parent compound, L-Tryptophan, is also generally not classified as hazardous.[2][3][4] However, good laboratory practice dictates that even non-hazardous chemical waste should be managed responsibly to minimize environmental impact.
Causality Behind Prudent Handling: The primary physical hazard associated with the solid form of this compound is the potential for dust formation during handling.[1][5] Fine dusts, when dispersed in the air in sufficient concentrations, can present an inhalation irritant and, under specific conditions, a potential dust explosion hazard.[5] Therefore, all handling and disposal procedures are designed to mitigate the generation of airborne particles.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable. Before handling this compound for disposal, ensure you are equipped with the following:
-
Safety Glasses or Goggles: To protect against accidental eye contact with the solid or dust particles.
-
Gloves: Nitrile or latex gloves suitable for handling non-hazardous chemicals.
-
Laboratory Coat: To prevent contamination of personal clothing.
-
Respiratory Protection (If Necessary): If there is a significant risk of dust generation and inadequate ventilation, a dust mask or respirator may be required. Always consult your institution's Chemical Hygiene Plan (CHP) for specific respiratory protection requirements.[6][7]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a clean, dry, and properly labeled container for the collection of solid this compound waste.[8] The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent spills and dust release.[9]
-
Labeling: The label should clearly identify the contents as "this compound Waste" and include the date of initial waste accumulation.[8][10] Accurate labeling is a critical component of compliant waste management.[10]
-
Segregation: Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents, to avoid unforeseen reactions.[8][11] Store the waste container in a designated satellite accumulation area within the laboratory.[11][12]
Step 2: Handling and Transfer of Solid Waste
-
Minimize Dust Generation: When transferring the solid waste into the designated container, do so carefully to avoid creating dust.[1][5] If possible, perform this task in a fume hood or a designated area with good ventilation.
-
Use Appropriate Tools: Use a clean shovel or scoop to transfer the material.[5]
-
Secure the Container: Immediately after transferring the waste, securely close the container lid.[8][9]
Step 3: Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Isolate the Area: Prevent unnecessary personnel from entering the spill area.[5]
-
Wear Appropriate PPE: Ensure you are wearing the PPE outlined in Section 2.
-
Contain the Spill: If it is safe to do so, prevent the further spread of the solid material.
-
Clean Up: Carefully sweep or scoop up the spilled material and place it into the designated waste container.[1][5] Avoid dry sweeping that can create dust; if necessary, lightly moisten the material with water to minimize airborne particles.
-
Decontaminate the Area: Once the solid material is removed, decontaminate the spill area with water and a suitable cleaning agent.[5]
-
Dispose of Cleaning Materials: Any contaminated cleaning materials (e.g., paper towels, wipes) should be placed in the designated waste container.
Step 4: Final Disposal
-
Consult Institutional Guidelines: The final disposal of the accumulated waste must be in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[4][12]
-
Contact EHS for Pickup: Do not dispose of this compound waste in the regular trash or down the drain.[8] Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste container.[13][14]
-
Record Keeping: Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory bodies.
The Logic of Compliant Disposal: A Workflow for Safety
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound, ensuring a systematic and safe approach.
Caption: Disposal Workflow for this compound
Regulatory Framework: Adherence to EPA and OSHA Standards
While this compound is not specifically listed as a hazardous waste, its disposal falls under the general framework of laboratory chemical waste management as outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development and implementation of a Chemical Hygiene Plan (CHP).[6] Your institution's CHP will provide specific procedures for all aspects of chemical handling, including waste disposal.
-
EPA's Resource Conservation and Recovery Act (RCRA): The RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste.[14] A core principle of RCRA is "cradle-to-grave" management of chemical waste, ensuring it is handled safely from generation to final disposal.
By following the procedures outlined in this guide and consulting your institutional EHS department, you are ensuring compliance with these key federal regulations.
References
-
Redox. (2021, October 8). Safety Data Sheet L-Tryptophan. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: L-Tryptophan. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
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ACS Publications. (n.d.). N-Acyl-L-tryptophan benzyl esters: potent substance P receptor antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Health, Safety & Risk Management. (2024, April 16). Chemical Waste Guidelines. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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PubMed. (1994, March 4). Characterization of the interaction of N-acyl-L-tryptophan benzyl ester neurokinin antagonists with the human neurokinin-1 receptor. Retrieved from [Link]
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Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
ResearchGate. (2018, September). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-Tryptophan Benzyl Ester
As researchers and drug development professionals, our work with specialized chemical reagents demands a commitment to safety that is as rigorous as our science. L-Tryptophan benzyl ester, a key building block in peptide synthesis, is a compound whose toxicological properties have not been fully elucidated[1][2]. This guide provides essential, field-proven safety and handling protocols, moving beyond a simple checklist to explain the causality behind each procedural step. Our objective is to create a self-validating system of safety, ensuring that every interaction with this compound is controlled and secure.
Hazard Assessment: The "Known Unknowns"
While this compound and its hydrochloride salt are not currently classified as hazardous substances under OSHA's Hazard Communication Standard (29 CFR 1910.1200), a critical review of available safety data sheets (SDS) reveals a recurring and vital piece of information: its chemical, physical, and toxicological properties have not been thoroughly investigated[1][2][3]. This lack of comprehensive data necessitates a conservative approach.
The primary physical hazard associated with this compound, which is a solid at room temperature, is the generation of airborne dust during handling, such as weighing or transferring the powder[2][3]. Inhalation is a primary route of exposure that must be mitigated[3]. Skin and eye contact are also potential exposure routes that must be avoided[3]. Therefore, our safety protocols are designed to prevent exposure through these pathways by creating a reliable barrier between the researcher and the chemical.
Core PPE Requirements: Your First Line of Defense
A hazard assessment is the foundation for selecting appropriate PPE[4]. For this compound, the focus is on preventing contact with dust and the solid material.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | ANSI Z87.1-compliant safety goggles | Chemical-resistant nitrile gloves (EN 374 compliant) | Full-length lab coat | NIOSH-approved N95 respirator or equivalent (e.g., EN 149 P1 filter)[3][5] |
| Preparing Solutions | ANSI Z87.1-compliant safety goggles | Chemical-resistant nitrile gloves (EN 374 compliant) | Full-length lab coat | Not required if performed in a certified chemical fume hood |
| General Handling (in solution) | ANSI Z87.1-compliant safety glasses with side shields | Chemical-resistant nitrile gloves (EN 374 compliant) | Full-length lab coat | Not required |
Causality of PPE Selection:
-
Eye Protection : Safety goggles are mandated for handling the solid powder because they provide a full seal around the eyes, offering superior protection from airborne particulates compared to safety glasses[6].
-
Hand Protection : Nitrile gloves provide an effective barrier against incidental contact with amino acid esters. Always check for signs of degradation such as discoloration or swelling and change gloves immediately if contamination is suspected[7].
-
Body Protection : A lab coat protects your skin and personal clothing from contamination[8]. It should be kept fully fastened.
-
Respiratory Protection : An N95 respirator is critical when handling the powder outside of a containment device (like a fume hood or glove box). It filters at least 95% of airborne particles, significantly reducing the risk of inhalation[3][5].
Operational Protocols: A Self-Validating Workflow
Adherence to a strict, logical sequence for donning, using, and doffing PPE is non-negotiable. This workflow is designed to prevent cross-contamination at every stage.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Protocol: Donning PPE
The logic here is to progress from the least "critical" barrier to the most, ensuring that gloves are last to maintain their cleanliness for handling the primary container.
-
Lab Coat : Put on a clean, full-length lab coat and fasten it completely.
-
Respirator (if needed) : If handling powder outside a fume hood, don your N95 respirator. Perform a seal check to ensure a tight fit.
-
Eye Protection : Put on your safety goggles.
-
Gloves : Don your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.
Step-by-Step Protocol: Doffing (Removing) PPE
This sequence is the reverse of donning and is arguably the most critical step for preventing personal contamination. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves : Remove the first glove by pinching the cuff and peeling it off inside-out. With your now-bare hand, slide your fingers under the cuff of the remaining glove and peel it off inside-out. Dispose of them immediately in the designated waste container.
-
Goggles : Remove your goggles by handling the strap, not the front.
-
Lab Coat : Remove your lab coat, folding the contaminated outside inwards. Hang it in its designated area or place it in the appropriate laundry receptacle.
-
Respirator : Remove your respirator by the straps.
-
Hand Washing : Wash your hands thoroughly with soap and water as the final step.
Spill and Disposal Plan
Spill Response:
In the event of a small spill of the solid material:
-
Ensure appropriate PPE is worn.
-
Gently sweep up the solid material, avoiding the creation of dust[2][3].
-
Place the swept material into a suitable, labeled, and closed container for disposal[2].
-
Clean the affected area thoroughly.
Disposal Operations:
-
Chemical Waste : All waste material, including unused product and spillage, must be disposed of in accordance with national and local regulations[1]. Do not mix with other waste streams unless specifically permitted[1].
-
Contaminated PPE : Used disposable PPE, such as gloves and respirators, should be placed in a sealed bag and disposed of as solid chemical waste.
-
Containers : Do not empty excess material into drains[9]. Handle contaminated packages and containers in the same manner as the substance itself[9].
By integrating these protocols into your daily laboratory operations, you build a robust and trustworthy safety culture that protects you, your colleagues, and the integrity of your research.
References
-
Carl ROTH. Safety Data Sheet: L-Tryptophan. Retrieved from [Link]
- Google Patents. CN105037240B - The preparation method of tryptophan esters hydrochloride.
-
Agilent. (2015, January 7). Safety Data Sheet: Amino Acids Kit, Part Number 5063-6588. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: L-Tryptophan. Retrieved from [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
- Google Patents. US5776740A - Process for the preparation of L-tryptophan.
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
University of Hawaii at Manoa. UNIT 7: Personal Protective Equipment. Retrieved from [Link]
- Google Patents. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
